1-(4-(Pyridin-3-yl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-(4-pyridin-3-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)11-4-6-12(7-5-11)13-3-2-8-14-9-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAFIGBEEBFUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523438 | |
| Record name | 1-[4-(Pyridin-3-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90395-45-2 | |
| Record name | 1-[4-(3-Pyridinyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90395-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Pyridin-3-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(3-PYRIDINYL)PHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-(Pyridin-3-yl)phenyl)ethanone CAS 90395-45-2 properties
An In-depth Technical Guide to 1-(4-(Pyridin-3-yl)phenyl)ethanone (CAS 90395-45-2)
Introduction: A Versatile Heterocyclic Ketone Scaffold
This compound, registered under CAS Number 90395-45-2, is a biaryl ketone of considerable interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a pyridine ring linked to an acetophenone moiety, provides a unique combination of chemical functionalities. The presence of the basic pyridine nitrogen offers a site for hydrogen bonding and salt formation, while the ketone group serves as a versatile handle for a wide array of chemical transformations.
This combination makes this compound a valuable building block for the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates.[1] Its structural motifs are found in molecules designed to interact with various biological targets. For instance, structurally related compounds are known to be key intermediates in the synthesis of COX-2 inhibitors, highlighting the scaffold's relevance in the development of anti-inflammatory agents.[2][3] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, spectral analysis, and safety considerations for researchers and drug development professionals.
Physicochemical & Structural Properties
The fundamental properties of this compound are summarized below. It is a solid at room temperature and should be stored in a dry, cool, and well-ventilated location with the container tightly sealed to prevent degradation.[4][5][6]
| Property | Value | Source(s) |
| CAS Number | 90395-45-2 | [6][7] |
| Molecular Formula | C₁₃H₁₁NO | [6][8] |
| Molecular Weight | 197.24 g/mol | [6][7] |
| IUPAC Name | 1-[4-(pyridin-3-yl)phenyl]ethanone | [7] |
| Physical Form | Solid | [7] |
| Purity (Typical) | ≥95% | [7][8] |
| Melting Point | Data not available. Estimated ~95-105 °C based on analogs. | [5][9] |
| Storage Temperature | Room Temperature, in a dry environment | [6] |
| InChI Key | YDAFIGBEEBFUKV-UHFFFAOYSA-N | [7][8] |
Spectral Data Analysis (Predicted)
³H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for both the pyridinyl and the phenyl protons, in addition to the characteristic methyl singlet.
-
Pyridinyl Protons (4H): These will appear in the downfield region (δ 8.5-9.2 ppm and δ 7.4-8.0 ppm) due to the electron-withdrawing nature of the nitrogen atom. The proton at the C2 position of the pyridine ring is expected to be the most deshielded, appearing as a doublet or doublet of doublets.
-
Phenyl Protons (4H): The protons on the acetophenone ring will appear as two distinct doublets in the aromatic region (δ 7.7-8.1 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methyl Protons (3H): A sharp singlet corresponding to the acetyl methyl group is expected around δ 2.6 ppm.[1]
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 13 carbons in the molecule.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 197-198 ppm.[1]
-
Aromatic Carbons (11C): The signals for the 11 aromatic carbons (5 from the pyridine ring and 6 from the phenyl ring) will appear in the δ 120-155 ppm region. The carbon atoms adjacent to the nitrogen in the pyridine ring will be the most downfield among the pyridine carbons.[1]
-
Methyl Carbon (CH₃): The acetyl methyl carbon will show a signal in the aliphatic region, typically around δ 26-27 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the ketone carbonyl group.
-
C=O Stretch: A strong, sharp peak is expected in the range of 1680-1690 cm⁻¹, typical for an aryl ketone.
-
C=C and C=N Stretches: Aromatic and pyridine ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-H Bending: Aromatic C-H out-of-plane bending vibrations will be observed in the 700-900 cm⁻¹ region, providing information about the substitution patterns of the aromatic rings.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 197. A prominent fragment would be the loss of the methyl group ([M-15]⁺) to form a stable acylium ion at m/z = 182. Another significant fragmentation pathway would involve the cleavage of the acetyl group, leading to a base peak at m/z = 43 ([CH₃CO]⁺).
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the phenyl and pyridine rings in this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of the required starting materials.[8]
The chosen strategy involves coupling 4-bromoacetophenone with 3-pyridylboronic acid.
Conceptual Workflow
Caption: Suzuki-Miyaura Synthesis Workflow.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling reactions in aqueous media.[2]
Materials and Reagents:
-
4-Bromoacetophenone (1.0 mmol, 199.04 mg)
-
3-Pyridylboronic acid (1.2 mmol, 147.5 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.005 mmol, 1.1 mg, 0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
Degassed Water (1.5 mL)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a sealable reaction tube or a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoacetophenone (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and palladium(II) acetate (0.005 mmol).[2]
-
Causality: Potassium carbonate acts as the base required to activate the boronic acid for transmetalation to the palladium center. Using an excess ensures the reaction proceeds to completion.[10] Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
-
Solvent Addition: Add 1.5 mL of degassed water to the reaction vessel.[2]
-
Causality: Using water as a solvent is environmentally benign ("green chemistry"). Degassing the water (e.g., by sparging with nitrogen) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Inerting the Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of the inert gas.
-
Causality: This step is crucial for the self-validation of the protocol. The exclusion of oxygen prevents both the degradation of the catalyst and potential oxidative side reactions, ensuring reproducibility and high yield.[11]
-
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.[2]
-
Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete when the 4-bromoacetophenone spot is no longer visible.
-
Self-Validation: TLC provides a real-time check on the reaction's progress, preventing premature workup or unnecessary heating.
-
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (15 mL) and then with brine (15 mL).
-
Causality: The water wash removes the inorganic base (K₂CO₃) and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography using an appropriate gradient of hexane and ethyl acetate to afford the pure this compound.[2]
-
Self-Validation: The final purity of the compound should be confirmed by NMR spectroscopy and compared against the expected spectral data.
-
Applications in Research and Drug Discovery
The true value of this compound lies in its utility as a versatile chemical scaffold. The ketone and pyridine functionalities are gateways to a diverse range of derivatives, allowing for the systematic exploration of chemical space in drug discovery programs.
Caption: Derivatization potential of the core scaffold.
-
Synthesis of Kinase Inhibitors: The pyridine and phenyl rings are common features in many kinase inhibitors, which often bind to the ATP pocket of the enzyme. This scaffold can be elaborated to target kinases involved in cell signaling pathways relevant to cancer and other diseases.
-
Development of COX-2 Inhibitors: As a structural analog of key intermediates for selective COX-2 inhibitors like Etoricoxib, this compound serves as a valuable starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or safety profiles.[2]
-
Materials Science: The rigid biaryl structure and the presence of the polar ketone and pyridine groups make this molecule a candidate for incorporation into polymers, metal-organic frameworks (MOFs), or other functional materials with specific electronic or binding properties.
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting.
-
Hazard Statements: According to supplier safety data, the compound is associated with the following hazards: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[4][5]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[4][5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents, strong bases, and strong reducing agents.[4]
-
First Aid: In case of skin contact, wash off immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed or inhaled, seek immediate medical attention.[4]
References
-
Supporting Information for [Title of paper, if available]. (n.d.). Retrieved January 2, 2026, from [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link]
-
Xia, Y., Cai, J., Huang, H., & Deng, G.-J. (2017). Supporting Information: Synthesis of polysubstituted pyridines from oxime acetates using NH4I as dual-function promoter. The Royal Society of Chemistry. Retrieved from [Link]
-
Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". (n.d.). Retrieved January 2, 2026, from [Link]
-
Al-Masri, H. (2014). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2014(6), 286-300. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved January 2, 2026, from [Link]
-
Asnan, H. H. M., et al. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)- N2O2 Catalyst. Retrieved from [Link]
-
Chemsrc. (2025). 1-(4-Chlorophenyl)ethanone. Retrieved January 2, 2026, from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved January 2, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved January 2, 2026, from [Link]
-
Cele, Z. E., & Gammon, D. W. (2016). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 21(9), 1143. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone | C14H13NO2 | CID 24709046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 1-(4-FLUORO-PHENYL)-2-PYRIDIN-4-YL-ETHANONE | 6576-05-2 [amp.chemicalbook.com]
- 10. ikm.org.my [ikm.org.my]
- 11. reddit.com [reddit.com]
1-(4-(Pyridin-3-yl)phenyl)ethanone molecular weight and formula
An In-depth Technical Guide to 1-(4-(Pyridin-3-yl)phenyl)ethanone: A Key Building Block in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. This document consolidates critical data on its physicochemical characteristics, provides a detailed, field-proven synthetic protocol, and explores its reactivity and potential as a foundational scaffold in drug discovery programs. By synthesizing technical data with practical, causality-driven explanations, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this versatile molecule in their work.
Introduction: The Strategic Importance of the Pyridyl-Phenyl Scaffold
This compound is a biaryl ketone that incorporates both a pyridine and a phenyl ring. This structural motif is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities. The pyridine ring, with its nitrogen heteroatom, can serve as a hydrogen bond acceptor and a basic center, which is crucial for modulating pharmacokinetic properties and interacting with biological targets.[1] The ketone functional group offers a reactive handle for a multitude of chemical transformations, allowing for the facile generation of diverse molecular libraries.
The significance of this particular scaffold is underscored by its structural relationship to key intermediates used in the synthesis of high-profile pharmaceuticals, such as the COX-2 inhibitor Etoricoxib.[2][3][4] While not a direct precursor, its core structure represents a critical building block for accessing similar pharmacophores. This guide provides an in-depth analysis of its properties and a validated framework for its synthesis and application, empowering researchers to fully exploit its synthetic potential.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is a solid at room temperature with defined thermal characteristics.
Core Data Summary
The essential physicochemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁NO | [5][6][7] |
| Molecular Weight | 197.23 g/mol | [5][6][7] |
| Exact Mass | 197.08406 g/mol | [5] |
| CAS Number | 90395-45-2 | [7][8] |
| Appearance | Solid | [9] |
| Melting Point | 81-83 °C | [5] |
| Boiling Point | 346.7 °C at 760 mmHg | [5] |
| Density | 1.098 g/cm³ | [5] |
| Flash Point | 171.4 °C | [5] |
| Storage | Sealed in dry, room temperature | [7] |
Chemical Structure
The structure features a pyridine ring linked at the 3-position to the 4-position of an acetophenone moiety. This specific connectivity dictates the molecule's overall geometry and electronic properties.
Caption: Chemical structure of this compound.
Synthesis and Purification Protocol
The formation of the C-C bond between the pyridine and phenyl rings is the key synthetic challenge. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, excellent yields, and well-understood catalytic cycle.
Synthetic Workflow Diagram
The following workflow outlines the standard Suzuki-Miyaura coupling approach for synthesizing the target compound.
Caption: Experimental workflow for the synthesis and purification.
Detailed Step-by-Step Methodology
This protocol is designed to be self-validating, with checkpoints for monitoring reaction progress and confirming product purity.
Materials:
-
3-Bromopyridine
-
4-Acetylphenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Silica Gel (for chromatography)
-
Hexanes (for chromatography)
Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-acetylphenylboronic acid (1.0 eq.), 3-bromopyridine (1.1 eq.), and potassium carbonate (3.0 eq.).
-
Causality: Using a slight excess of the bromopyridine ensures complete consumption of the more valuable boronic acid. The anhydrous base is essential for the transmetalation step of the catalytic cycle.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio by volume). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq.).
-
Causality: The mixed aqueous/organic solvent system is necessary to dissolve both the organic starting materials and the inorganic base. Degassing removes dissolved oxygen which can degrade the catalyst.
-
-
Reaction: Heat the mixture to reflux (typically 85-95 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the limiting reagent (boronic acid).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Causality: The aqueous wash removes the inorganic base and salts, while the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm identity and purity using the methods described in Section 4.
Spectroscopic Characterization
Structural elucidation and purity confirmation are achieved through a combination of standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Characteristics |
| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) for the 8 protons on the two rings. A sharp singlet around δ 2.6 ppm for the 3 methyl protons of the acetyl group. Distinct splitting patterns will be observable due to ortho, meta, and para couplings. |
| ¹³C NMR | A signal for the carbonyl carbon (~197 ppm). A signal for the methyl carbon (~26 ppm). Multiple signals in the aromatic region (120-155 ppm) for the 11 unique aromatic carbons. |
| IR (Infrared) | A strong, sharp absorption band around 1680 cm⁻¹ corresponding to the C=O stretch of the aryl ketone. Multiple bands in the 1400-1600 cm⁻¹ region for the aromatic C=C and C=N stretching vibrations. |
| MS (Mass Spec) | The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 197, corresponding to the molecular weight. |
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its synthetic versatility as a molecular scaffold. Both the ketone and the pyridine moieties offer sites for further chemical modification.
Key Reaction Pathways
-
Ketone Modifications: The acetyl group can be readily transformed. For example, reduction using sodium borohydride (NaBH₄) yields the corresponding secondary alcohol, a common structural motif in drug candidates. It can also undergo reactions like aldol condensations or be converted into oximes or hydrazones.
-
Pyridine Ring Modifications: The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which alters the electronic properties and steric profile of the molecule, potentially leading to new biological activities.
Role as a Synthetic Intermediate
This compound is a valuable intermediate for building more complex molecules. Its structure provides a rigid scaffold that can be elaborated upon to explore structure-activity relationships (SAR) in a drug discovery campaign. By modifying the ketone or substituting the aromatic rings, chemists can fine-tune properties like solubility, metabolic stability, and target binding affinity. Its relationship to intermediates for COX-2 inhibitors highlights its potential in developing anti-inflammatory agents and other therapeutics.[3][4]
Caption: Potential derivatization pathways from the core molecule.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. According to available data, the compound is classified with acute oral toxicity (Category 3), skin irritation (Category 2), and eye irritation (Category 2).[5] Store the compound in a tightly sealed container in a dry, cool place away from oxidizing agents.[7]
Conclusion
This compound is more than a simple chemical compound; it is a strategic building block for advanced chemical synthesis and pharmaceutical research. Its well-defined physicochemical properties, accessible synthesis via robust methods like the Suzuki-Miyaura coupling, and versatile reactive sites make it an invaluable tool for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this scaffold into their discovery programs, paving the way for the development of novel therapeutics.
References
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.
-
1-(4-Chlorophenyl)ethanone | Chemsrc. (n.d.). Chemsrc. Retrieved January 2, 2026, from [Link]
- Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.
-
A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IPIndia. Retrieved January 2, 2026, from [Link]
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2013). Google Patents.
-
1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone | PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2020). Frontiers in Chemistry. Retrieved January 2, 2026, from [Link]
-
1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. (2012). ResearchGate. Retrieved January 2, 2026, from [Link]
-
This compound | Chembeasy. (n.d.). Chembeasy. Retrieved January 2, 2026, from [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2023). ACS Omega. Retrieved January 2, 2026, from [Link]
-
A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
2-Phenyl-1-(4-pyridinyl)ethanone | SpectraBase. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 4. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 90395-45-2|this compound|BLD Pharm [bldpharm.com]
- 8. This compound [chemdict.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectral Analysis of 1-(4-(Pyridin-3-yl)phenyl)ethanone
This guide provides a comprehensive analysis of the spectral data for 1-(4-(pyridin-3-yl)phenyl)ethanone, a key intermediate in pharmaceutical and materials science research. The structural elucidation of this biaryl ketone is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. Herein, we delve into the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, offering insights into the experimental choices and the logic behind the spectral interpretations.
Molecular Structure and a Priori Considerations
This compound possesses a distinct molecular architecture comprising a phenyl ring substituted with an acetyl group and a pyridin-3-yl group at the para position. This arrangement of aromatic systems and a carbonyl group dictates the characteristic spectral features we expect to observe. The conjugation between the phenyl ring and the carbonyl group, as well as the electronic influence of the pyridine ring, will significantly impact the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization, ejects an electron from the molecule to form a molecular ion (M⁺•).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Expected Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound (C₁₃H₁₁NO) is 197.24 g/mol . The EI-MS spectrum is expected to show a prominent molecular ion peak at m/z 197.
The fragmentation of aromatic ketones is well-documented and typically proceeds through specific pathways.[1][2] For this compound, the primary fragmentation is expected to be α-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Structure |
| 197 | Molecular Ion [M]⁺• | [C₁₃H₁₁NO]⁺• |
| 182 | [M - CH₃]⁺ | [C₁₂H₈NO]⁺ |
| 154 | [M - CH₃CO]⁺ | [C₁₁H₈N]⁺ |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The most significant fragmentation is the loss of a methyl radical (•CH₃) via α-cleavage, resulting in a stable acylium ion at m/z 182. Further fragmentation can lead to the loss of a neutral carbon monoxide (CO) molecule to yield the pyridinyl-phenyl cation at m/z 154. Cleavage of the C-C bond between the phenyl ring and the carbonyl group can generate a benzoyl cation at m/z 105 and a pyridinyl radical. The benzoyl cation can further lose CO to produce the phenyl cation at m/z 77.[1]
Fragmentation Pathway Diagram
Caption: Predicted EI-MS fragmentation pathway of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An IR beam is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample. The evanescent wave penetrates a short distance into the sample, and specific frequencies of IR radiation are absorbed, corresponding to the vibrational modes of the molecule.
-
Spectrum Generation: The detector measures the transmitted IR radiation, and a Fourier transform is applied to the resulting interferogram to generate the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Expected Infrared Spectrum
The IR spectrum of this compound will be dominated by absorptions arising from the aromatic rings and the ketone functional group.
Table 2: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1685-1666 | C=O stretch | Aromatic Ketone |
| 1600-1450 | C=C stretch | Aromatic |
| 1300-1230 | C-C-C stretch | Aromatic Ketone |
| 900-675 | C-H out-of-plane bend | Aromatic |
The most characteristic absorption will be the strong C=O stretching vibration of the ketone. Due to conjugation with the phenyl ring, this band is expected to appear at a lower wavenumber (around 1685-1666 cm⁻¹) compared to a non-conjugated ketone (typically 1715 cm⁻¹).[3][4] The C-H stretching vibrations of the aromatic protons will be observed in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. The C-C-C stretching of the aromatic ketone is expected between 1300 and 1230 cm⁻¹.[3] Finally, the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm), although modern spectrometers often reference the residual solvent peak.[5]
-
Instrument Parameters: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.[5]
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the methyl protons and the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the pyridine ring.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.65 | Singlet | 3H | -COCH₃ |
| ~7.70 | Doublet | 2H | H-2', H-6' |
| ~8.05 | Doublet | 2H | H-3', H-5' |
| ~7.45 | Doublet of Doublets | 1H | H-5 |
| ~7.90 | Doublet of Triplets | 1H | H-4 |
| ~8.65 | Doublet of Doublets | 1H | H-6 |
| ~8.90 | Doublet | 1H | H-2 |
The methyl protons of the acetyl group are expected to appear as a sharp singlet at around 2.65 ppm. The protons on the phenyl ring will be split into two doublets due to the para-substitution. The protons ortho to the acetyl group (H-3', H-5') will be deshielded and appear downfield at around 8.05 ppm, while the protons meta to the acetyl group (H-2', H-6') will be at around 7.70 ppm. The protons on the pyridine ring will exhibit more complex splitting patterns and will be significantly deshielded due to the electronegativity of the nitrogen atom.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~26.7 | -COCH₃ |
| ~123.7 | C-5 |
| ~128.9 | C-3', C-5' |
| ~129.2 | C-2', C-6' |
| ~134.5 | C-4 |
| ~135.0 | C-3 |
| ~137.5 | C-1' |
| ~142.0 | C-4' |
| ~148.5 | C-6 |
| ~151.0 | C-2 |
| ~197.5 | C=O |
The carbonyl carbon is the most deshielded and will appear at the lowest field, around 197.5 ppm.[6] The methyl carbon will be the most shielded, appearing at approximately 26.7 ppm. The aromatic carbons will resonate in the region of 120-155 ppm. The quaternary carbons (C-1', C-4', C-3) will generally have weaker signals compared to the protonated carbons.[6]
Key NMR Correlations Diagram
Caption: Key ¹H and ¹³C NMR correlations for this compound.
Conclusion
The comprehensive spectral analysis of this compound through MS, IR, and NMR spectroscopy provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on established principles and analysis of analogous structures, offers a robust framework for researchers in the field. The detailed experimental protocols and interpretation logic presented in this guide are intended to empower scientists in their drug development and materials science endeavors.
References
-
Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ACS Publications. [Link]
-
GCMS Section 6.11.3 - Whitman People. Whitman College. [Link]
-
Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. [Link]
-
Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. ResearchGate. [Link]
-
The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
Ketone IR Spectroscopy Analysis. Berkeley Learning Hub. [Link]
-
Supporting Information. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Infrared Spectroscopy. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Infrared and Ultraviolet Spectroscopic Studies on Ketones. Journal of the American Chemical Society. [Link]
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org. [Link]
-
Supporting Information. [Link]
-
3-Acetyl-5-propyl-pyridin - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]
-
13 Carbon NMR. [Link]
-
2-Phenyl-1-(4-pyridinyl)ethanone. SpectraBase. [Link]
-
Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. Journal of the American Chemical Society. [Link]
-
13C NMR Chemical Shifts. Oregon State University. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
1-(4-(Hydroxymethyl)phenyl)ethanone. PubChem. [Link]
-
Ethanone, 1-[4-(phenylthio)phenyl]-. NIST WebBook. [Link]
-
Ethanone, 1-(4-ethylphenyl)-. NIST WebBook. [Link]
-
1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone. PubChem. [Link]
-
1-[4-(2-Phenylethynyl)phenyl]ethanone. PubChem. [Link]
-
Ethanone, 1-(4-methylphenyl)-. NIST WebBook. [Link]
-
Ethanone, 1-(4-ethylphenyl)-. NIST WebBook. [Link]
-
1-(4-(Dibutylamino)phenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
Sources
1-(4-(Pyridin-3-yl)phenyl)ethanone characterization and structure elucidation
An In-depth Technical Guide on the Characterization and Structure Elucidation of 1-(4-(Pyridin-3-yl)phenyl)ethanone
Introduction
This compound is a biaryl ketone that has garnered significant interest within the fields of medicinal chemistry and materials science. Its molecular architecture, which features a pyridinyl group linked to a phenyl ethanone moiety, establishes it as a crucial building block for the synthesis of a variety of heterocyclic compounds.[1] A thorough understanding of the chemical structure and purity of this compound is paramount for its application in further research and development. This guide provides a detailed overview of the essential analytical techniques employed for its characterization and structure elucidation, offering insights into the causality behind experimental choices and providing field-proven protocols.
Synthesis via Suzuki-Miyaura Cross-Coupling
A prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] The reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[4][5]
In the context of synthesizing this compound, the Suzuki-Miyaura reaction typically involves the coupling of 4-bromoacetophenone with 3-pyridinylboronic acid. The palladium catalyst, often in the form of Pd(PPh₃)₄, facilitates the reaction in the presence of a base, such as potassium carbonate, and a suitable solvent like 1,4-dioxane.[6]
Sources
An In-depth Technical Guide to the Solubility of 1-(4-(Pyridin-3-yl)phenyl)ethanone in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-(pyridin-3-yl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document establishes a predictive framework based on the compound's structural features and the physicochemical properties of common organic solvents. Furthermore, it outlines detailed, best-practice experimental protocols for the precise and reliable determination of its solubility, empowering researchers in drug development and process chemistry to make informed decisions regarding solvent selection, reaction optimization, and purification strategies.
Introduction to this compound
This compound is a heterocyclic ketone with the chemical formula C₁₃H₁₁NO.[1] Its molecular structure features a pyridin-3-yl group attached to a phenyl ring, which in turn is substituted with an acetyl group. This unique combination of a basic pyridine ring, an aromatic phenyl group, and a polar ketone functional group imparts a distinct polarity profile that governs its interactions with various solvents. The compound serves as a critical building block in the synthesis of various pharmaceutically active compounds, making a thorough understanding of its solubility indispensable for efficient process development and formulation.
Molecular Structure:
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another.[2][3] The solubility of this compound is therefore a function of the interplay between its structural motifs and the properties of the solvent.
Analysis of the Solute: this compound
-
Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and provides a site for hydrogen bond acceptance.[4] Pyridine itself is miscible with a wide range of polar and non-polar solvents.[4][5][6]
-
Phenyl Ring: The phenyl group is non-polar and contributes to hydrophobic interactions.
-
Ethanone (Acetyl) Group: The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor, similar to the carbonyl group in acetophenone.[7]
The overall polarity of this compound is a balance of these polar and non-polar regions. Its structure suggests it will exhibit moderate polarity.
Solvent Classification and Expected Interactions
Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) These solvents can donate and accept hydrogen bonds. The pyridine nitrogen and the carbonyl oxygen of the solute can act as hydrogen bond acceptors, suggesting favorable interactions and potentially good solubility.[7]
-
Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents have dipole moments but do not donate hydrogen bonds. They can engage in dipole-dipole interactions with the polar functionalities of the solute, likely leading to good solubility.
-
Non-Polar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) These solvents primarily interact through weaker van der Waals forces. The presence of the large, non-polar biphenyl-like core might allow for some solubility in these solvents, but it is expected to be lower than in polar solvents.
Predicted Solubility Profile
Based on the theoretical analysis, a qualitative solubility profile for this compound at room temperature can be predicted. It is important to note that these are estimations and experimental verification is crucial.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | The hydroxyl group of the solvent can hydrogen bond with the pyridine nitrogen and carbonyl oxygen of the solute. |
| Water | Sparingly Soluble | While polar, the large hydrophobic phenyl and pyridine rings will limit solubility in water. | |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected. |
| DMF, DMSO | Freely Soluble | These are highly polar aprotic solvents and are generally excellent solvents for a wide range of organic compounds. | |
| Non-Polar | Toluene | Slightly to Sparingly Soluble | The aromatic nature of toluene may allow for some π-π stacking interactions with the phenyl and pyridine rings of the solute. |
| Hexane | Sparingly Soluble to Insoluble | The lack of polarity in hexane will likely result in poor solvation of the polar regions of the solute molecule. | |
| Diethyl Ether | Slightly Soluble | Diethyl ether has a small dipole moment and can act as a hydrogen bond acceptor, which may lead to some solubility. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a moderately polar solvent that is effective at dissolving a wide range of organic compounds. |
Experimental Determination of Solubility
To obtain accurate quantitative data, a systematic experimental approach is necessary. The following protocols describe two common and reliable methods for solubility determination. The choice of method often depends on the physicochemical properties of the compound and the available analytical instrumentation.[8]
Isothermal Shake-Flask Method (Thermodynamic Solubility)
This is the gold standard method for determining equilibrium or thermodynamic solubility.[8][9] It involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature.
Experimental Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or orbital incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to permit the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE or nylon) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Quantification: Determine the concentration of the solute in the filtrate. This can be achieved through various analytical techniques:
-
Gravimetric Analysis: Evaporate the solvent from the filtered solution and weigh the remaining solid residue. This method is straightforward but requires the solute to be non-volatile.[11]
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve is first generated using standard solutions of known concentrations. The concentration of the saturated solution is then determined by comparing its response to the calibration curve.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, a calibration curve of absorbance versus concentration can be created. The absorbance of a diluted aliquot of the saturated solution is then measured to determine its concentration.[11]
-
-
Calculation: Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
Kinetic Solubility Determination by Nephelometry
Kinetic solubility is often measured in early drug discovery and provides a rapid assessment of a compound's dissolution behavior.[12] This method involves adding a concentrated stock solution of the compound in a miscible organic solvent (like DMSO) to an aqueous buffer and monitoring for precipitation.[12][13] Nephelometry, which measures light scattering due to suspended particles, is a common detection method.[13]
Conceptual Diagram of Kinetic vs. Thermodynamic Solubility:
Caption: Kinetic vs. Thermodynamic Solubility Concepts.
General Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Titration: Add small, incremental volumes of the DMSO stock solution to a cuvette containing the organic solvent of interest while continuously monitoring the solution's turbidity using a nephelometer.
-
Detection of Precipitation: The point at which a significant increase in light scattering is detected indicates the onset of precipitation.
-
Calculation: The concentration of the solute at the point of precipitation is reported as the kinetic solubility.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound.
Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with increasing temperature.[14][15][16] This is because the dissolution process is often endothermic, meaning it absorbs heat.[17][18] An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[14] Therefore, heating the solvent is a common strategy to increase the amount of dissolved solute.
pH
The pyridine moiety of this compound is basic and can be protonated in acidic conditions.[6] The resulting pyridinium salt will have significantly higher polarity and is expected to be more soluble in polar solvents, particularly water.[12] Therefore, the solubility of this compound in protic solvents will be pH-dependent.
Presence of Other Solutes
The presence of other dissolved substances, such as salts or co-solvents, can alter the solubility of the target compound by changing the overall properties of the solvent system.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By analyzing its molecular structure, a predictive framework for its solubility has been established. Furthermore, detailed experimental protocols have been outlined to enable researchers to obtain precise and reliable quantitative solubility data. A thorough understanding and experimental determination of the solubility of this key pharmaceutical intermediate are critical for optimizing synthetic routes, developing robust purification methods, and ultimately, for the successful and efficient development of new drug candidates.
References
- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.
- An In-depth Technical Guide to the Solubility of Acetophenone 2,4-dinitrophenylhydrazone in Organic Solvents. Benchchem.
- Factors affecting solubility. Unknown Source.
- Pyridine. Solubility of Things.
- Understand solubility Profile of Acetophenone. StudyRaid.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Solubility. Wikipedia.
- Solubility of Organic Compounds. Unknown Source.
- Solubility of Organic Compounds. Chemistry Steps.
- Biochemistry, Dissolution and Solubility.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Unknown Source.
- An In-depth Technical Guide to the Solubility of Pyridine-2-sulfon
- What factors affect solubility?
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
- Solubility. Unknown Source.
- Video: Solubility - Concept. JoVE.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Unknown Source.
- Pyridine. Some Industrial Chemicals - NCBI Bookshelf.
- Pyridine. chemeurope.com.
- This compound. CymitQuimica.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pyridine [chemeurope.com]
- 7. app.studyraid.com [app.studyraid.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. rheolution.com [rheolution.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Solubility - Wikipedia [en.wikipedia.org]
- 16. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 17. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Solubility [chem.fsu.edu]
physical and chemical properties of 1-(4-(pyridin-3-yl)phenyl)ethanone
An In-depth Technical Guide to 1-(4-(pyridin-3-yl)phenyl)ethanone
Abstract
This compound, also known as 4'-(3-pyridyl)acetophenone, is a biaryl ketone that serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds with significant pharmacological applications. Its molecular architecture, which integrates a phenyl ethanone moiety with a pyridine ring, makes it a versatile scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis and analytical characterization, and insights into its reactivity and potential applications. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a blend of established data and practical, field-proven insights.
Introduction and Significance
This compound (CAS No. 90395-45-2) is a heteroaromatic ketone of considerable interest. The molecule's structure is characterized by a pyridine ring linked at its 3-position to a phenyl ring at the para-position relative to an acetyl group. This unique combination of a basic pyridine nucleus and a reactive ketone functional group makes it an invaluable building block for creating more complex molecular entities.
The presence of the pyridine ring is particularly significant in drug design, as this nitrogenous heterocycle is a common feature in numerous FDA-approved drugs. It can participate in hydrogen bonding, act as a basic center, and coordinate with metal ions, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The ketone group, in turn, provides a reactive handle for a multitude of chemical transformations. Derivatives of structurally similar compounds have been investigated for a range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] Notably, related structures serve as key intermediates in the synthesis of selective COX-2 inhibitors, a class of anti-inflammatory drugs.[3][4]
This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its effective utilization in research and development.
Physicochemical Properties
The fundamental are summarized below. These characteristics are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 90395-45-2 | [5] |
| Molecular Formula | C₁₃H₁₁NO | [6] |
| Molecular Weight | 197.23 g/mol | [6][7] |
| Appearance | Solid (form may vary) | [3] |
| Melting Point | 81-83 °C | [7] |
| Boiling Point | 346.7 °C at 760 mmHg | [7] |
| Density | 1.098 g/cm³ | [7] |
| Flash Point | 171.4 °C | [7] |
| Refractive Index | 1.57 | [7] |
| InChI Key | YDAFIGBEEBFUKV-UHFFFAOYSA-N | [6][7] |
| Storage | Sealed in dry, room temperature | [5] |
Solubility: While specific quantitative solubility data is not widely published, as a polar organic molecule, it is expected to have limited solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols.
Synthesis and Mechanistic Insights
The most prevalent and efficient method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and a boronic acid, offering high functional group tolerance and broad substrate compatibility.[10]
The logical workflow for this synthesis is depicted below.
Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.
Detailed Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of this compound.
1. Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-bromoacetophenone (1.0 mmol, 1 equiv.), pyridine-3-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Causality: Pyridine-3-boronic acid is the source of the pyridine ring. A slight excess ensures the complete consumption of the more expensive halide. Potassium carbonate is the base required to activate the boronic acid for the transmetalation step in the catalytic cycle.[11]
2. Catalyst and Solvent Addition:
-
Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 5 mol%).[12]
-
Add the solvent system, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Causality: The palladium complex is the catalyst that facilitates the oxidative addition, transmetalation, and reductive elimination steps.[12] The aqueous solvent system is effective for this reaction and helps dissolve the inorganic base.[11]
3. Reaction Execution:
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 8-24 hours.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its three primary structural components: the ketone carbonyl group, the basic pyridine nitrogen, and the two aromatic rings.
-
Ketone Group: The acetyl group is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be reduced to the corresponding alcohol, oxidized (e.g., Baeyer-Villiger oxidation), or serve as a substrate for forming imines, enamines, and other derivatives.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity (pKa of pyridinium ion is ~5.2). This site can be readily protonated by acids to form salts or alkylated to form pyridinium compounds. This nitrogen can also engage in non-covalent interactions, such as n→π* interactions with carbonyl groups, which can be relevant in molecular recognition and crystal engineering.[13]
-
Aromatic Rings: Both the phenyl and pyridine rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally less reactive towards electrophiles than benzene. The positions for substitution will be directed by the existing functional groups.
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[14][15]
Caption: Standard workflow for analytical characterization.
Predicted Spectroscopic Data
Based on the structure and data from analogous compounds, the following spectral characteristics are expected:[16][17][18]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.9-9.1 ppm: (singlet or narrow multiplet, 1H) - Proton at C2 of the pyridine ring.
-
δ ~8.6-8.7 ppm: (doublet, 1H) - Proton at C6 of the pyridine ring.
-
δ ~8.0-8.1 ppm: (doublet, 2H) - Aromatic protons on the phenyl ring ortho to the ketone.
-
δ ~7.9-8.0 ppm: (multiplet, 1H) - Proton at C4 of the pyridine ring.
-
δ ~7.7-7.8 ppm: (doublet, 2H) - Aromatic protons on the phenyl ring ortho to the pyridine.
-
δ ~7.4-7.5 ppm: (multiplet, 1H) - Proton at C5 of the pyridine ring.
-
δ ~2.6-2.7 ppm: (singlet, 3H) - Methyl protons of the acetyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~197-198 ppm: Carbonyl carbon (C=O).
-
δ ~120-155 ppm: Aromatic carbons of both rings.
-
δ ~26-27 ppm: Methyl carbon (-CH₃).
-
-
FT-IR (ATR):
-
~1680 cm⁻¹: Strong C=O stretch (aromatic ketone).
-
~1580-1600 cm⁻¹: C=C and C=N aromatic ring stretches.
-
~3000-3100 cm⁻¹: Aromatic C-H stretches.
-
~1360 cm⁻¹: C-H bend of the methyl group.
-
-
Mass Spectrometry (ESI+):
-
m/z: 198.09 [M+H]⁺ (Calculated for C₁₃H₁₂NO⁺: 198.0919).
-
Protocol: Acquiring a ¹H NMR Spectrum
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[16]
-
Ensure the solid is fully dissolved. If necessary, briefly vortex the tube.
2. Instrument Setup:
-
Use an NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[16]
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
3. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A typical experiment involves a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance. Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to elucidate the proton connectivity.
Hazard and Safety Information
According to supplier safety data, this compound is classified with several hazards. It is considered an acute oral toxin (Category 3), a skin irritant (Category 2), and a cause of serious eye irritation (Category 2).[7] It may also cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a well-defined chemical entity with a unique combination of physical and chemical properties that make it highly valuable to the scientific community, particularly in the realm of medicinal chemistry. Its synthesis is reliably achieved through modern cross-coupling techniques, and its structure can be unequivocally confirmed by standard analytical methods. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its safe and effective application in the development of novel therapeutics and advanced materials.
References
- Villani, F. J., et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
Tshilongo, F. K., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Retrieved from [Link]
-
Tshilongo, F. K., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Retrieved from [Link]
- Friesen, R. S., et al. (1998). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2021). Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*. Retrieved from [Link]
-
Aytemir, M. D., et al. (2001). Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. PubMed. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Retrieved from [Link]
Sources
- 1. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. bldpharm.com [bldpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
An In-depth Technical Guide to 1-(4-(pyridin-3-yl)phenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
Introduction
1-(4-(pyridin-3-yl)phenyl)ethanone, a biaryl ketone, is a molecule of significant interest in the landscape of modern medicinal chemistry. Its rigid, planar structure, combining a phenyl ring with a basic pyridine moiety, serves as a versatile scaffold in the design and synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, physicochemical properties, and its pivotal role as a key building block in the development of therapeutic agents, most notably in the synthesis of the anti-cancer drug Abiraterone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important chemical entity.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 81-83 °C. It possesses a molecular weight of 197.23 g/mol and a density of approximately 1.098 g/cm³. Its boiling point is recorded at 346.7 °C at standard atmospheric pressure.[1] These properties are essential for its handling, purification, and use in subsequent synthetic transformations.
| Property | Value |
| CAS Number | 90395-45-2 |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol |
| Melting Point | 81-83 °C[1] |
| Boiling Point | 346.7 °C at 760 mmHg[1] |
| Density | 1.098 g/cm³[1] |
Discovery and Historical Context
While the precise first synthesis of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the development and popularization of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This Nobel Prize-winning reaction, first reported by Akira Suzuki in 1979, revolutionized the formation of carbon-carbon bonds, especially between sp²-hybridized centers, making the synthesis of biaryl compounds like this compound significantly more accessible and efficient.
The true significance of this ketone came to the forefront with the discovery and development of Abiraterone, a potent inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis. Abiraterone acetate, the prodrug of Abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer. The pyridin-3-ylphenyl moiety is a critical pharmacophore of Abiraterone, and thus, this compound emerged as a key intermediate and a subject of intensive process chemistry research to enable large-scale, cost-effective production of this life-saving medication.
Synthesis of this compound
The most prevalent and industrially viable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a boronic acid (or its ester) and an organohalide, catalyzed by a palladium complex.
Core Synthetic Strategy: The Suzuki-Miyaura Coupling
The logical and most efficient disconnection for this compound points to a Suzuki-Miyaura coupling between a pyridine-containing boronic acid derivative and an acetophenone-containing halide, or vice-versa. The most common approach involves the coupling of 3-pyridylboronic acid with a 4-haloacetophenone, typically 4-bromoacetophenone, due to the commercial availability and favorable reactivity of these starting materials.
graph "Suzuki-Miyaura_Coupling_for_this compound" {
layout=dot;
rankdir="LR";
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];
}
Caption: Simplified workflow for the synthesis of Abiraterone from this compound.
The pyridine nitrogen in the structure is crucial for the biological activity of Abiraterone, as it coordinates to the heme iron in the active site of the CYP17A1 enzyme, leading to its inhibition. The synthetic accessibility of this compound has been a critical factor in the successful development and commercialization of Abiraterone.
Conclusion
This compound is a compound of considerable importance in contemporary organic and medicinal chemistry. While its discovery is intertwined with the advent of powerful cross-coupling methodologies, its true value was realized through its application as a key building block in the synthesis of the life-extending anti-cancer drug, Abiraterone. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for researchers and professionals engaged in the field of drug discovery and development. The continued exploration of new synthetic routes and applications for this versatile molecule will undoubtedly contribute to future advancements in medicine and materials science.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Potter, G. A., Barrie, S. E., Jarman, M., & Rowlands, M. G. (1995). Novel 17-substituted steroids as potent inhibitors of human cytochrome P45017α-hydroxylase-C17,20-lyase (P45017α): potential agents for the treatment of prostatic cancer. Journal of Medicinal Chemistry, 38(13), 2463–2471.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
Sources
1-(4-(pyridin-3-yl)phenyl)ethanone reactivity and stability studies
An In-depth Technical Guide to the Reactivity and Stability of 1-(4-(pyridin-3-yl)phenyl)ethanone
Foreword: A Molecule of Bimodal Character
In the landscape of pharmaceutical development, understanding the intrinsic properties of a molecule is paramount to navigating the path from discovery to a viable drug product. This compound presents a fascinating case study in bimodal reactivity. It is a molecule elegantly constructed from two distinct aromatic systems: a phenyl ethanone moiety and a pyridine ring. This duality governs its chemical behavior, creating a unique profile of reactive sites and potential stability liabilities. This guide is designed for the discerning researcher and drug development professional, moving beyond a simple recitation of facts to explore the causality behind its reactivity and to provide robust, self-validating protocols for a comprehensive stability assessment. The insights herein are foundational for anticipating challenges and strategically planning for formulation, storage, and analytical method development.
Molecular Profile and Synthesis Overview
This compound is a biaryl ketone. Its structure is a cornerstone for building more complex molecules, often serving as a key intermediate in medicinal chemistry programs.
Physicochemical Properties
A foundational understanding begins with the molecule's basic physicochemical data, summarized below.
| Property | Value | Source |
| CAS Number | 90395-45-2 | [1] |
| Molecular Formula | C₁₃H₁₁NO | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| Appearance | Typically a solid | - |
| Storage | Sealed in dry, room temperature | [1] |
Synthetic Strategy: The Power of Cross-Coupling
The most prevalent and efficient route to constructing the C-C bond between the phenyl and pyridine rings is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is a workhorse in modern organic synthesis due to its high tolerance for various functional groups.[3]
The general synthetic workflow is visualized below. This approach involves coupling a pyridine-containing boronic acid or ester with a halogenated acetophenone. The choice of a boronic acid derivative is strategic; they are generally stable, have low toxicity, and are readily prepared.[3]
Caption: Suzuki-Miyaura cross-coupling synthesis pathway.
A Deep Dive into Molecular Reactivity
The reactivity of this compound is not monolithic; it is a composite of the electronic characteristics of its two aromatic rings and the ketone functional group.
Analysis of Reactive Centers
-
The Pyridine Nitrogen (Site A): The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system.[4] This makes the nitrogen a primary center of basicity and nucleophilicity. It is readily protonated by acids and can be targeted by electrophiles like alkylating agents or oxidizing agents, leading to pyridinium salts or N-oxides, respectively.[4][5]
-
The Carbonyl Group (Site B): The acetyl group is a strong electron-withdrawing group, polarizing the C=O bond. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The adjacent methyl protons are weakly acidic and can participate in condensation reactions.
-
The Pyridine Ring (Site C): The electronegative nitrogen atom renders the entire pyridine ring electron-deficient compared to benzene.[6] This makes it highly resistant to electrophilic aromatic substitution. Conversely, it is activated towards nucleophilic aromatic substitution, particularly at the C2 and C4 positions (ortho and para to the nitrogen), as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex onto the nitrogen atom.[7]
-
The Phenyl Ring (Site D): The acetyl group deactivates the phenyl ring towards electrophilic attack and is a meta-director. However, its deactivating effect is substantial, making reactions on this ring challenging without harsh conditions.
References
- 1. 90395-45-2|this compound|BLD Pharm [bldpharm.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 6. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 1-(4-(pyridin-3-yl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-(4-(pyridin-3-yl)phenyl)ethanone, a biaryl ketone of significant interest in medicinal chemistry and materials science. This document delineates its structural characteristics, physicochemical properties, and a validated synthetic approach. The core of this guide is a detailed exposition of theoretical and computational methodologies, including Density Functional Theory (DFT) and molecular docking, to elucidate the molecule's electronic properties and potential as a pharmacologically active agent. This guide is intended to be a comprehensive resource, offering both foundational knowledge and practical, step-by-step protocols for the computational analysis of this and similar molecular entities.
Introduction: The Significance of the Pyridylphenyl Ethanone Scaffold
The this compound molecule represents a confluence of two critical pharmacophores: the pyridine ring and the phenyl ethanone moiety. This unique structural arrangement imparts a versatile chemical character, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. The pyridine nitrogen introduces a locus for hydrogen bonding and potential coordination with metallic centers, while the ketone functionality serves as a versatile handle for further chemical modifications. Understanding the intricate electronic and conformational landscape of this molecule is paramount to unlocking its full potential in various scientific domains.
Computational chemistry provides a powerful lens through which to examine molecular properties at a level of detail often inaccessible through purely experimental means. Techniques such as Density Functional Theory (DFT) allow for the precise calculation of electronic structure, vibrational frequencies, and reactivity descriptors. Concurrently, molecular docking simulations can predict the binding affinity and orientation of the molecule within the active site of a biological target, offering crucial insights for drug discovery initiatives. This guide will provide a rigorous framework for applying these computational tools to this compound.
Physicochemical and Structural Properties
This compound is a solid at room temperature with the molecular formula C₁₃H₁₁NO. Its structure features a central phenyl ring substituted with an acetyl group and a pyridin-3-yl group at the para position.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| CAS Number | 90395-45-2 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 81-83 °C | [2] |
| Boiling Point | 346.7 °C at 760 mmHg | [2] |
| Density | 1.098 g/cm³ | [2] |
| Flash Point | 171.4 °C | [2] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.
General Synthetic Pathway
The synthesis involves the coupling of 4-acetylphenylboronic acid with 3-bromopyridine in the presence of a palladium catalyst and a base.
Caption: Synthetic scheme for this compound.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions for similar biaryl compounds.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 4-acetylphenylboronic acid (1.0 eq), 3-bromopyridine (1.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and an aqueous solution of a base like sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Theoretical and Computational Studies
This section details the computational workflows for investigating the electronic structure and potential biological activity of this compound.
Density Functional Theory (DFT) Analysis
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties such as optimized geometry, vibrational frequencies, and electronic properties (HOMO-LUMO energies).[4][5]
Caption: Workflow for DFT analysis.
-
Structure Preparation: Generate an initial 3D structure of this compound using molecular modeling software such as Avogadro or GaussView.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints. A common and reliable level of theory is the B3LYP functional with the 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: From the optimized geometry, calculate key electronic properties:
-
Frontier Molecular Orbitals (FMOs): Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Caption: Workflow for molecular docking studies.
-
Target Selection and Preparation:
-
Select a protein target of interest. For example, a kinase or a receptor implicated in a disease pathway.
-
Obtain the 3D crystal structure of the protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges using software like AutoDock Tools.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound as the ligand.
-
Define rotatable bonds and assign partial charges.
-
-
Grid Box Generation:
-
Define the binding site on the target protein. This is typically the known active site or a site identified from the co-crystallized ligand in the PDB file.
-
Generate a grid box that encompasses the entire binding site.
-
-
Docking Simulation:
-
Perform the docking simulation using a program like AutoDock Vina. The program will explore various conformations and orientations of the ligand within the binding site.
-
-
Results Analysis:
-
Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Potential Applications and Future Directions
The structural motifs within this compound suggest its potential utility in several areas of research and development:
-
Medicinal Chemistry: The pyridine and phenyl rings are common features in many biologically active compounds. This scaffold could be a starting point for the development of inhibitors for various enzymes, such as kinases, or as ligands for G-protein coupled receptors.[8]
-
Materials Science: The conjugated pi-system and the presence of a polar ketone group make this molecule a candidate for applications in organic electronics and nonlinear optics.
-
Coordination Chemistry: The pyridine nitrogen can act as a ligand for transition metals, opening up possibilities for the synthesis of novel catalysts and functional metal-organic frameworks (MOFs).
Future research should focus on the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold. Furthermore, more advanced computational studies, such as molecular dynamics simulations, could provide deeper insights into the dynamic behavior of this molecule in a biological environment.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, properties, and computational analysis of this compound. By integrating established synthetic protocols with detailed computational workflows for DFT and molecular docking, this document serves as a valuable resource for researchers seeking to explore the potential of this versatile molecule. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for the study of a wide range of related chemical entities, thereby facilitating further advancements in drug discovery and materials science.
References
-
PubChem. (n.d.). 1-[4-Chloro-3-(3-pyridinyl)phenyl]ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone. Retrieved from [Link]
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
SpectraBase. (n.d.). 2-Phenyl-1-(4-pyridinyl)ethanone. Retrieved from [Link]
- Al-Ostath, A., et al. (2020). Crystal structure, Hirshfeld surface, DFT and molecular docking studies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone; a compound with bromine⋯oxygen-type contacts.
- Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Loreto, M. A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 633–648.
- Jarad, A. J., et al. (2023). Synthesis, Spectral studies, DFT, Biological Evaluation, Molecular Docking and Dyeing Performance of 1-(4-((2-amino-5-methoxy)diazenyl)phenyl) ethanone complexes with Some Metallic Ions. Egyptian Journal of Chemistry, 66(10), 209-223.
-
PubChem. (n.d.). 1-[4-(3-Methyl-4-pyridinyl)phenyl]ethanone. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-[4-(1-methylethyl)phenyl]-. Retrieved from [Link]
- Arjunan, V., et al. (2021). Studies on the DFT calculations and molecular docking of versatile molecular sensor 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea. Journal of Molecular Structure, 1225, 129124.
- Elmorsy, M. R., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. BMC Chemistry, 16(1), 88.
- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Kiran, G., et al. (2016). Crystal Structure Determination and Molecular Docking Studies of 4- (5-Phenyl Pyrazin-2-Yl)-4h-1,2,4 Triazole-3-Thiol with Focal Adhesion Kinase Inhibitors. Open Chemistry Journal, 3(1), 69-74.
- Physical Chemistry Research. (2025). In Silico and in Vitro Evaluation of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a Potent Inhibitor for VEGFR2, EGFR and Progesterone Receptors. Physical Chemistry Research, 13(1), 1-15.
- Millam, E., et al. (2024). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Royal Society Open Science, 11(9), 240751.
- G, K. S. (2015). A new and efficient synthesis of 1 (4-subtitued phenyl)-3-(1-(6-(substitued-2-yl)pyrimidin-4-yl)piperidin-4-yl)ureas via green aqueous suzuki coupling. SlideShare.
-
ResearchGate. (n.d.). Experimental, DFT Calculation, Biological Activity, Anion Sensing Application Studies and Crystal Structure of (E)-4-[(pyridin-3-ylimino)methyl]benzene-1,3-diol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, crystal structure and DFT studies on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl). Retrieved from [Link]
Sources
- 1. 90395-45-2|this compound|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. 1-[4-(3-Methyl-4-pyridinyl)phenyl]ethanone | C14H13NO | CID 66279922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure, Hirshfeld surface, DFT and molecular docking studies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone; a compound with bromine⋯oxygen-type contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Approach to the Preliminary Biological Screening of 1-(4-(pyridin-3-yl)phenyl)ethanone: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary biological screening of the novel compound, 1-(4-(pyridin-3-yl)phenyl)ethanone. The unique structural motif of a pyridine ring linked to a phenyl ethanone suggests a diverse range of potential biological activities, warranting a multi-faceted screening approach. This document outlines a strategic selection of in-vitro assays designed to efficiently probe for anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. The methodologies are presented with a focus on the underlying scientific rationale, ensuring that each step contributes to a robust and insightful preliminary assessment of the compound's therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational biological profile for novel chemical entities.
Introduction and Rationale
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. The compound this compound presents an intriguing scaffold, combining a pyridine ring, a known pharmacophore present in numerous approved drugs, with a phenyl ethanone moiety. This structural combination suggests the potential for diverse biological interactions. Pyridine derivatives have been reported to exhibit a wide array of pharmacological effects, including acting as kinase inhibitors and receptor antagonists.[1][2] The phenyl ethanone portion of the molecule also offers a reactive handle for potential covalent interactions or can serve as a key structural element for binding to protein targets.
Given the novelty of this specific compound, a broad-based preliminary biological screening is essential to uncover its potential therapeutic applications. A systematic and logical screening cascade allows for the efficient allocation of resources, focusing on assays that provide the most informative data at an early stage. This guide proposes a tiered screening strategy, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays. The primary objective of this preliminary screen is not to definitively elucidate a mechanism of action, but rather to identify "hits" in key therapeutic areas that warrant further, more detailed investigation.
Strategic Screening Workflow
The proposed screening workflow is designed to be both comprehensive and efficient, maximizing the information gained from a limited amount of the test compound. The workflow begins with broad-spectrum cytotoxicity screening against a panel of cancer cell lines, followed by parallel screening for antimicrobial and anti-inflammatory activities. Promising results in any of these areas would trigger more specific enzyme inhibition assays to begin to probe the mechanism of action.
Caption: A strategic workflow for the preliminary biological screening of this compound.
Part 1: Anticancer Activity Screening
The initial assessment of anticancer potential will be conducted using a cytotoxicity assay against a representative panel of human cancer cell lines. This provides a broad indication of the compound's ability to inhibit cell proliferation.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method for preliminary anticancer screening.[3][4]
Experimental Protocol:
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and PC-3 (prostate)) will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, will be dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Doxorubicin can be used as a positive control.
-
Incubation: The cells will be incubated with the test compound for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| HCT116 | [Insert Value] | [Insert Value] |
| PC-3 | [Insert Value] | [Insert Value] |
Part 2: Antimicrobial Activity Screening
The antimicrobial potential of the compound will be assessed against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method will be employed to determine the Minimum Inhibitory Concentration (MIC).[5][6]
Broth Microdilution Assay for MIC Determination
This method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Experimental Protocol:
-
Microorganism Strains: A panel of microorganisms will be used, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and a fungal strain (e.g., Candida albicans ATCC 90028).
-
Inoculum Preparation: Bacterial and fungal strains will be cultured overnight, and the inoculum will be prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compound will be serially diluted in a 96-well microtiter plate with the appropriate broth to obtain a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).
-
Inoculation: Each well will be inoculated with the prepared microbial suspension.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls will be included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) will be used as a reference.
-
Incubation: The plates will be incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Data Presentation:
| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Drug |
| S. aureus | [Insert Value] | [Insert Value] |
| E. coli | [Insert Value] | [Insert Value] |
| C. albicans | [Insert Value] | [Insert Value] |
Part 3: Anti-inflammatory Activity Screening
The potential anti-inflammatory activity will be evaluated by measuring the inhibition of pro-inflammatory cytokine production in stimulated immune cells.
LPS-Induced TNF-α Release in THP-1 Macrophages
This assay uses the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells. These cells, when stimulated with lipopolysaccharide (LPS), release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[7] The ability of the test compound to inhibit this release is a measure of its potential anti-inflammatory effect.[7][8]
Experimental Protocol:
-
Cell Differentiation: THP-1 monocytes will be differentiated into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Pre-treatment: The differentiated macrophages will be pre-treated with various concentrations of the test compound (e.g., 1, 10, 50 µM) for 1 hour. Dexamethasone can be used as a positive control.
-
LPS Stimulation: The cells will then be stimulated with LPS (1 µg/mL) for 6 hours to induce TNF-α production.
-
Supernatant Collection: The cell culture supernatant will be collected.
-
TNF-α Measurement: The concentration of TNF-α in the supernatant will be quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Cell Viability: A concurrent MTT assay will be performed on the treated cells to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.
Data Presentation:
| Compound Concentration (µM) | TNF-α Concentration (pg/mL) | Cell Viability (%) |
| Control (LPS only) | [Insert Value] | 100 |
| 1 | [Insert Value] | [Insert Value] |
| 10 | [Insert Value] | [Insert Value] |
| 50 | [Insert Value] | [Insert Value] |
| Dexamethasone (1 µM) | [Insert Value] | [Insert Value] |
Part 4: Mechanistic Probing through Enzyme Inhibition Assays
Positive results in the primary screens will trigger a preliminary investigation into the compound's potential mechanism of action through targeted enzyme inhibition assays. The choice of enzymes will be guided by the observed biological activity. For instance, if significant anticancer activity is observed, a kinase inhibition assay would be a logical next step.[3] If anti-inflammatory effects are noted, a cyclooxygenase (COX) inhibition assay would be relevant.[8]
Caption: Logic for selecting enzyme inhibition assays based on primary screening results.
Example: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[8]
Experimental Protocol:
-
Enzyme and Substrate: Purified ovine COX-1 and human recombinant COX-2 enzymes will be used. Arachidonic acid will serve as the substrate.
-
Assay Procedure: The assay will be performed using a commercial colorimetric COX inhibitor screening kit. The test compound will be pre-incubated with the enzyme before the addition of arachidonic acid.
-
Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: The percentage of inhibition will be calculated, and IC50 values for both COX-1 and COX-2 will be determined to assess the compound's potency and selectivity.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Celecoxib (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
This technical guide outlines a robust and scientifically sound strategy for the preliminary biological screening of this compound. The proposed workflow is designed to efficiently identify potential therapeutic activities and provide a solid foundation for more in-depth preclinical development. Positive findings in any of the described assays will necessitate further investigation, including more extensive profiling against larger panels of cell lines or microbial strains, mechanism of action studies, and eventually, in-vivo efficacy and toxicity studies. The data generated from this initial screen will be crucial in guiding the future research and development trajectory of this promising novel compound.
References
-
Bioassays for anticancer activities. PubMed. Available at: [Link]
-
Jaya, N. & Shanthi, S. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Vels University. Available at: [Link]
-
Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]
-
What is an Inhibition Assay? Biobide Blog. Available at: [Link]
-
Jaya, N. & Shanthi, S. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Dandia, A., et al. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition Research, 24(10), 839-849. Available at: [Link]
-
In-vitro Assays for Antimicrobial Assessment. ResearchGate. Available at: [Link]
-
Perez-Carreon, J. I., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
In vitro methods of screening of anticancer agents. Slideshare. Available at: [Link]
-
Pan, X., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical Biology & Drug Design, 83(5), 592-599. Available at: [Link]
-
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European Journal of Medicinal Chemistry, 271, 116407. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir.vistas.ac.in [ir.vistas.ac.in]
Methodological & Application
Synthesis of 1-(4-(pyridin-3-yl)phenyl)ethanone via Suzuki Coupling: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 1-(4-(pyridin-3-yl)phenyl)ethanone, a key building block in medicinal chemistry and materials science. The protocol details a robust and efficient Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its versatility in forming carbon-carbon bonds.[1][2] This guide offers in-depth insights into the reaction mechanism, optimization of critical parameters, and detailed experimental procedures, designed to ensure reproducibility and high yields.
Introduction
This compound is a biaryl ketone scaffold of significant interest in drug discovery and the development of functional organic materials.[3] Its synthesis via traditional methods can be challenging, often requiring harsh reaction conditions and resulting in low yields. The Suzuki-Miyaura cross-coupling reaction presents a powerful and milder alternative for the construction of the pivotal biaryl bond.[1][2][4] This palladium-catalyzed reaction couples an organoboron compound with an organic halide, offering high functional group tolerance and stereospecificity.[1][5][6]
The core of the Suzuki coupling lies in a catalytic cycle involving a palladium(0) complex.[1][2][5][7] This cycle consists of three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[1][2][5][7] The choice of catalyst, base, and solvent are critical parameters that significantly influence the reaction's efficiency and outcome.[8][9]
This document will guide researchers through a detailed, field-proven protocol for the synthesis of this compound, leveraging the Suzuki-Miyaura coupling of 4-bromoacetophenone and pyridine-3-boronic acid.
Reaction Scheme
Figure 1. General reaction scheme for the Suzuki coupling.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding these steps is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl halide (4-bromoacetophenone). This step forms a Pd(II) complex and is often the rate-determining step of the reaction.[1][2][5]
-
Transmetalation: In this step, the organic group from the organoboron species (pyridine-3-boronic acid) is transferred to the palladium(II) complex. The presence of a base is critical here; it activates the boronic acid to form a more nucleophilic boronate "ate" complex, facilitating the transfer.[7][9][10][11][12]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the new carbon-carbon bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2][5][7]
Figure 2. The Suzuki-Miyaura catalytic cycle.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Supplier | Purity | Notes |
| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | Sigma-Aldrich | 98% | Store in a cool, dry place. |
| Pyridine-3-boronic acid | C₅H₆BNO₂ | 122.92 | Combi-Blocks | 97% | Can be hygroscopic. |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Strem Chemicals | 98% | Air and light sensitive. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Fisher Scientific | ≥99% | Anhydrous, finely powdered. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Acros Organics | Anhydrous, 99.8% | Peroxide-former; handle with care. |
| Deionized Water | H₂O | 18.02 | In-house | - | Degassed prior to use. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | ACS Grade | For extraction. |
| Brine | NaCl(aq) | - | In-house | Saturated | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | EMD | - | For drying. |
Detailed Experimental Protocol
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the potential hazards of the reagents and solvents used.[13][14][15]
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 g, 5.02 mmol, 1.0 equiv). b. Add pyridine-3-boronic acid (0.74 g, 6.03 mmol, 1.2 equiv). c. Add potassium carbonate (1.39 g, 10.05 mmol, 2.0 equiv).
Rationale: An excess of the boronic acid is used to drive the reaction to completion. Potassium carbonate is a commonly used base that is effective and economical.[1][9]
2. Catalyst Addition: a. In a separate vial, weigh out tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 0.05 equiv). b. Add the catalyst to the reaction flask.
Rationale: 5 mol% of the palladium catalyst is a typical loading for this type of reaction.[16] Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst.[17]
3. Solvent Addition and Degassing: a. Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask. b. The solvent mixture should be degassed to remove dissolved oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling argon or nitrogen through the solution for 15-20 minutes.
Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[1][8][18]
4. Reaction Execution: a. Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere (nitrogen or argon). b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
5. Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 25 mL). e. Combine the organic layers and wash with brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
6. Purification: a. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. b. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the catalyst is fresh and handled under inert conditions. |
| Insufficient degassing | Thoroughly degas the solvent mixture before heating. | |
| Poor quality boronic acid | Use fresh, high-purity boronic acid. | |
| Formation of side products | Homocoupling of boronic acid | Optimize the reaction temperature and catalyst loading. |
| Protodeboronation | Use anhydrous solvents and ensure the base is dry. | |
| Difficulty in purification | Co-eluting impurities | Optimize the chromatography solvent system. Consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The protocol outlined in this application note is robust, reproducible, and provides the target compound in good yield. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can successfully employ this powerful synthetic tool in their drug discovery and materials science endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: Alternative Synthetic Strategies for 1-(4-(pyridin-3-yl)phenyl)ethanone
Abstract: 1-(4-(pyridin-3-yl)phenyl)ethanone is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Traditional manufacturing processes predominantly rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. While robust, these methods often necessitate expensive catalysts, pre-functionalized starting materials, and rigorous purification to remove trace metal impurities. This application note provides a comprehensive guide to established and alternative synthetic routes to this important biaryl ketone. We will delve into the mechanistic underpinnings of each methodology, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific application, balancing factors like yield, scalability, cost, and green chemistry principles.
Introduction: The Significance of the 3-Arylpyridine Motif
The 3-arylpyridine scaffold, exemplified by this compound, is a privileged structure in medicinal chemistry. It is a core component of several commercial drugs, most notably as a precursor to the COX-2 inhibitor Etoricoxib.[1][2] The synthesis of such biaryl compounds has historically been a focal point of process chemistry, with an emphasis on developing efficient and scalable carbon-carbon bond-forming reactions. This guide explores beyond the conventional, introducing modern synthetic technologies that offer potential advantages in terms of sustainability, atom economy, and access to novel chemical space.
Established Synthetic Routes: The Cross-Coupling Paradigm
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, and for good reason.[3] They offer high yields and broad functional group tolerance. The two most common methods for synthesizing this compound are the Suzuki-Miyaura and Negishi couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for this transformation, coupling an organoboron species with an organohalide.[4][5] The reaction can be performed in two ways: coupling 3-pyridinylboronic acid with 1-(4-halophenyl)ethanone or coupling (4-acetylphenyl)boronic acid with a 3-halopyridine.
Causality of Experimental Design: The choice of base is critical; it activates the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5] The palladium catalyst, typically with phosphine ligands, cycles between Pd(0) and Pd(II) oxidation states to orchestrate the bond formation.[4]
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Synthesis
-
To a degassed solution of 1-(4-bromophenyl)ethanone (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Negishi Coupling
The Negishi coupling utilizes a pre-formed organozinc reagent, which is known for its high reactivity and functional group tolerance.[6][7][8] This method involves the reaction of a 3-pyridinylzinc halide with 1-(4-halophenyl)ethanone.
Causality of Experimental Design: Organozinc reagents are more reactive than their boron counterparts, often allowing for lower reaction temperatures and catalyst loadings.[7] However, they are also moisture and air-sensitive, necessitating anhydrous conditions and inert atmosphere techniques. The mechanism is similar to Suzuki, involving oxidative addition, transmetalation, and reductive elimination.[7]
Caption: General scheme for Negishi coupling.
Protocol 2: Negishi Synthesis
-
Preparation of Organozinc Reagent: To a solution of 3-bromopyridine (1.1 eq) in anhydrous THF under argon at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes. To this solution, add a solution of zinc chloride (1.2 eq) in THF and allow the mixture to warm to room temperature.
-
Coupling Reaction: In a separate flask, dissolve 1-(4-iodophenyl)ethanone (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in anhydrous THF.
-
Add the freshly prepared 3-pyridinylzinc chloride solution to the second flask via cannula.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Alternative Synthetic Routes: Moving Beyond Traditional Cross-Coupling
While effective, the reliance on pre-functionalized substrates and precious metal catalysts in traditional methods has driven the development of alternative strategies. These modern approaches often prioritize atom economy, milder reaction conditions, and novel activation pathways.
Direct C-H Arylation
Direct C-H activation is a highly desirable strategy as it avoids the synthesis of organometallic reagents and reduces waste.[9] In this approach, a C-H bond on one of the aromatic rings is directly coupled with a C-X bond on the other. For our target molecule, this would typically involve the C-H arylation of pyridine with 1-(4-halophenyl)ethanone.
Causality of Experimental Design: This reaction is typically catalyzed by palladium, often requiring a directing group to achieve the desired regioselectivity at the C-2 position of the pyridine. However, for C-3 arylation, specific ligand and oxidant combinations are employed to control the site of C-H activation. The mechanism involves a concerted metalation-deprotonation (CMD) or related C-H activation pathway.
Caption: General scheme for Direct C-H Arylation.
Protocol 3: Direct C-H Arylation (Conceptual Protocol)
-
In a pressure-rated vial, combine 1-(4-bromophenyl)ethanone (1.0 eq), pyridine (3.0 eq, acting as reactant and solvent), Pd(OAc)₂ (0.05 eq), a suitable phosphine or N-heterocyclic carbene ligand (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a carboxylic acid additive, such as pivalic acid (0.5 eq), which often facilitates the C-H activation step.
-
Seal the vial and heat to 120-150 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography. Note: Regioselectivity can be a significant challenge in this reaction.
Photoredox Catalysis
Visible-light photoredox catalysis utilizes light to generate radical intermediates under exceptionally mild conditions.[10][11] This approach can be used to forge the C-C bond between the pyridine and phenyl rings, often avoiding the need for high temperatures and strong bases.[12]
Causality of Experimental Design: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and enters an excited state.[11] This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate, such as a 3-halopyridine, to generate a pyridinyl radical. This radical can then add to an aromatic partner to form the desired product after a subsequent oxidation step. These reactions often proceed at room temperature.[10]
Caption: General scheme for Photoredox Catalysis.
Protocol 4: Photoredox-Mediated Synthesis
-
In a vial equipped with a stir bar, combine 3-bromopyridine (1.5 eq), 4-acetylphenylboronic acid (1.0 eq), photocatalyst [Ir(ppy)₂-(dtbbpy)]PF₆ (0.01 eq), and cesium carbonate (2.0 eq).
-
Add degassed acetonitrile as the solvent.
-
Seal the vial and place it in a photoreactor equipped with a blue LED light source and a cooling fan to maintain room temperature.
-
Irradiate the mixture for 12-24 hours, or until reaction completion is indicated by LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Grignard-Based Addition/Coupling
Grignard reagents are powerful carbon nucleophiles that can be used to form C-C bonds.[13][14][15] While a direct Kumada coupling (Grignard plus organohalide) is feasible, an alternative approach involves the addition of a Grignard reagent to a carbonyl compound, followed by subsequent manipulation. A patented process describes the reaction of the magnesium dianion of (4-methylsulfonyl)phenyl acetic acid with a 6-methylpyridine-3-carboxylic acid ester, which is conceptually similar.[16]
Causality of Experimental Design: The Grignard reagent (R-MgX) acts as a strong nucleophile, attacking electrophilic carbon centers.[17][18] The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are strong bases and are readily quenched by protic solvents like water.[13]
Protocol 5: Grignard-Based Synthesis (Conceptual Protocol)
-
Grignard Formation: Prepare 3-pyridinylmagnesium bromide by adding 3-bromopyridine (1.1 eq) to a suspension of magnesium turnings (1.2 eq) in anhydrous THF. A small crystal of iodine may be needed to initiate the reaction.
-
Addition Reaction: In a separate flask, cool a solution of 4-acetylbenzonitrile (1.0 eq) in anhydrous THF to 0 °C.
-
Slowly add the freshly prepared Grignard reagent to the nitrile solution.
-
Allow the reaction to warm to room temperature and stir until the addition is complete (monitored by TLC).
-
Quench the reaction by carefully adding 3M aqueous HCl and heat the mixture to hydrolyze the resulting imine to the ketone.
-
Neutralize the mixture with aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on various factors including available starting materials, required scale, cost of reagents, and tolerance for impurities.
| Method | Starting Materials | Catalyst/Reagent | Conditions | Typical Yields | Advantages | Disadvantages |
| Suzuki-Miyaura | Boronic acid, Aryl halide | Pd catalyst, Base | 60-100 °C | 75-95% | High yield, good functional group tolerance, stable reagents.[19] | Requires pre-functionalized substrates, potential Pd contamination. |
| Negishi | Organozinc, Aryl halide | Pd or Ni catalyst | 25-80 °C | 70-90% | High reactivity, often milder conditions than Suzuki.[6] | Air/moisture sensitive reagents, requires inert atmosphere.[7] |
| C-H Arylation | Arene, Aryl halide | Pd catalyst, Ligand | 100-150 °C | 40-70% | High atom economy, reduces synthetic steps. | Often requires high temperatures, regioselectivity can be poor. |
| Photoredox | Aryl halide, Arene/Boronic acid | Photocatalyst, Light | Room Temp | 60-85% | Very mild conditions, novel reactivity, green chemistry.[10][12] | Can require longer reaction times, photocatalysts can be expensive. |
| Grignard | Grignard reagent, Nitrile/Ester | None (Stoichiometric) | 0-60 °C | 50-75% | Inexpensive reagents (Mg), avoids precious metals. | Strict anhydrous conditions required, limited functional group tolerance.[13] |
Conclusion
While Suzuki-Miyaura and Negishi couplings remain the workhorse methods for the synthesis of this compound, a range of powerful alternatives now exist. Direct C-H arylation offers a more atom-economical approach, albeit with potential challenges in regiocontrol. Photoredox catalysis provides an exceptionally mild and green alternative, enabling reactions at room temperature. For cost-sensitive applications where functional group tolerance is not a primary concern, classical Grignard-based methods remain a viable option. The selection of a specific synthetic route should be guided by a careful consideration of the factors outlined in this note, enabling researchers and process chemists to develop more efficient, sustainable, and cost-effective syntheses of this vital pharmaceutical intermediate.
References
-
Liang, C., et al. (2025). Continuous flow synthesis of functionalized biaryl compounds via a benzyne intermediate. Reaction Chemistry & Engineering. Available at: [Link]
-
Hertweck, C., et al. (2018). Synthesis of biaryls without using heavy metals- the photosplicing approach. Angewandte Chemie International Edition, 57, 1-6. Available at: [Link]
-
Nagaki, A., et al. (2022). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry. Available at: [Link]
- Nicolaou, K. C., et al. (2005). The art of total synthesis.
-
Goetz, A. E., et al. (2014). Decarboxylative biaryl synthesis in a continuous flow reactor. Chemical Communications. Available at: [Link]
- Bertolini, G., et al. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents, US20120232281A1.
- Comins, D. L., et al. (2001). New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. The Journal of Organic Chemistry, 66(6), 2181-2185.
-
Pérez-Ruiz, R., et al. (2018). Photoredox catalysis powered by triplet fusion upconversion: arylation of heteroarenes. Beilstein Journal of Organic Chemistry, 14, 2108-2116. Available at: [Link]
- (Patent). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
- Larock, R. C., et al. (2007). Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. The Journal of Organic Chemistry, 72(23), 8946-8949.
-
Wikipedia. (n.d.). Negishi coupling. Available at: [Link]
-
NROChemistry. (n.d.). Negishi Coupling. Available at: [Link]
-
SynArchive. (n.d.). Negishi Coupling. Available at: [Link]
- Bertolini, G., et al. (2012). Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents, EP2497767A1.
-
ResearchGate. (n.d.). Synthetic routes to N-(hetero)arylpyridinium salts. Available at: [Link]
- Galletti, P., et al. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents, EP2551265B1.
-
Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
-
Stache, E. E., et al. (2014). Photoredox-Driven Three-Component Coupling of Aryl Halides, Olefins, and O2. ACS Catalysis, 4(1), 221-225. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Fraser, C. L., & Liu, T. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses, 78, 51. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]
-
Adichemistry. (n.d.). Grignard Reagent. Available at: [Link]
- MacMillan, D. W. C., et al. (2018). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 140(42), 13692-13697.
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 111(7), 4303-4348. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
da Silva, A. B. F., et al. (2021). Synthesis of 3-aryl-4-(N-aryl)aminocoumarins via photoredox arylation and the evaluation of their biological activity. Bioorganic Chemistry, 114, 105141. Available at: [Link]
-
Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Available at: [Link]
- Lei, A., et al. (2018). Palladium-Catalyzed C−H Activation/C−C Cross-Coupling Reactions via Electrochemistry. Organic Letters, 20(15), 4654-4658.
-
Asiri, A. M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4967. Available at: [Link]
-
Gulea, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7027. Available at: [Link]
- Sarpong, R., & Tantillo, D. J. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 79(22), 10878-10887.
- Francke, R., & Little, R. D. (2014). Redox Catalysis in Organic Electrosynthesis: Basic Principles and Recent Developments. Chemical Society Reviews, 43(8), 2492-2521.
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling | NROChemistry [nrochemistry.com]
- 8. synarchive.com [synarchive.com]
- 9. rsc.org [rsc.org]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 3-aryl-4-(N-aryl)aminocoumarins via photoredox arylation and the evaluation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. leah4sci.com [leah4sci.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 17. adichemistry.com [adichemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tcichemicals.com [tcichemicals.com]
applications of 1-(4-(pyridin-3-yl)phenyl)ethanone in medicinal chemistry
Application Notes and Protocols for 1-(4-(pyridin-3-yl)phenyl)ethanone in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Heterocyclic Ketone
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is paramount. These core structures serve as the foundation for building libraries of compounds with diverse pharmacological activities. This compound, a heterocyclic ketone, has emerged as a molecule of significant interest. Its structure, featuring a phenyl ring linked to a pyridine moiety, combines the desirable electronic properties of an aromatic system with the hydrogen bonding capabilities and biocompatibility of the pyridine ring.[1][2] While direct biological data on the parent compound is nascent, extensive research into its derivatives has revealed a broad spectrum of pharmacological activities, positioning this scaffold as a valuable starting point for the development of novel therapeutic agents.[1][3] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with synthetic protocols and methodologies for biological evaluation.
Synthetic Pathways: Accessing the Core Scaffold
The synthesis of this compound is most commonly and efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high yields, tolerance of a wide range of functional groups, and robust nature.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
3-Bromopyridine or 3-pyridylboronic acid
-
4-Acetylphenylboronic acid or 1-(4-bromophenyl)ethanone
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethoxyethane (DME) and water, or other suitable solvent system (e.g., dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask, add 1-(4-bromophenyl)ethanone (1.0 equivalent), 3-pyridylboronic acid (1.2 equivalents), potassium carbonate (2.0-3.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, such as DME/water (4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and reduced reaction yields.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.
-
Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Ligand: The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
Caption: Synthetic workflow for this compound.
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The true value of this compound lies in its potential as a versatile scaffold for the design and synthesis of a wide array of therapeutic agents. The following sections detail promising avenues of investigation based on the reported activities of structurally related compounds.
Anticancer Activity: Targeting Kinase Signaling
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyridinylphenyl motif is a key structural feature in numerous kinase inhibitors.
Rationale:
-
Derivatives of pyridin-3-yl pyrimidines have demonstrated potent inhibitory activity against the Bcr-Abl fusion protein, a key driver of chronic myeloid leukemia.[4]
-
Other pyridine-containing compounds have been identified as inhibitors of key kinases in angiogenesis and cell proliferation, such as KDR and ROS1.[5][6]
Proposed Application:
This compound can serve as a starting material for the synthesis of novel kinase inhibitors. The ketone functionality provides a convenient handle for further chemical elaboration, such as the construction of pyrimidine, urea, or other heterocyclic systems known to interact with the hinge region of kinase active sites.
Caption: Potential mechanism of action for anticancer derivatives.
Anti-inflammatory Properties: Modulating Inflammatory Pathways
Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyridine and pyridinone derivatives have shown promise as anti-inflammatory agents.[7][8]
Rationale:
-
The structurally related compound, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[3][9] COX-2 is a critical enzyme in the inflammatory cascade.
-
Other pyridinone derivatives have demonstrated anti-inflammatory effects in preclinical models, such as the carrageenan-induced paw edema assay.[7]
Proposed Application:
The this compound scaffold can be utilized to develop novel anti-inflammatory agents. Modifications to the core structure could lead to the discovery of new COX inhibitors or modulators of other inflammatory targets like pro-inflammatory cytokines.
Antiviral Potential: A Novel Approach to HIV-1 Inhibition
Recent studies have highlighted a novel antiviral strategy involving the modulation of host cell factors required for viral replication.
Rationale:
-
Iron chelators based on a phenyl-1-pyridin-2-yl-ethanone scaffold have been shown to inhibit HIV-1 transcription.[1]
-
The mechanism of action involves the inhibition of cyclin-dependent kinases 2 and 9 (CDK2 and CDK9), which are essential for HIV-1 Tat-mediated transcription.[1]
Proposed Application:
This compound and its derivatives could be explored for their potential as anti-HIV agents. The ability of the core structure to be derivatized into compounds that can chelate iron or directly interact with CDKs warrants further investigation.
Table 1: Summary of Potential Therapeutic Applications
| Therapeutic Area | Potential Targets | Rationale from Related Compounds |
| Oncology | Protein Kinases (e.g., Bcr-Abl, KDR, ROS1) | Derivatives exhibit potent kinase inhibition.[4][5][6] |
| Inflammation | Cyclooxygenase (COX) enzymes, Cytokines | A key intermediate in the synthesis of a COX-2 inhibitor.[3][9] |
| Virology (HIV) | CDK2, CDK9 | Analogues inhibit HIV-1 transcription via CDK modulation.[1] |
| Infectious Diseases | Bacterial enzymes | Derivatives show antibacterial activity.[3] |
| Neurology | CNS targets | Derivatives exhibit analgesic properties.[3] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel derivatives of this compound, robust and reproducible biological assays are essential.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of test compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader (luminescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase assay buffer to the final desired concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate peptide.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
Self-Validating System:
-
Positive Control: Include a known inhibitor of the target kinase to validate the assay's sensitivity.
-
Negative Control: Use a vehicle (DMSO) control to establish the baseline kinase activity.
-
Z'-factor Calculation: Determine the Z'-factor to assess the quality and robustness of the assay.
Conclusion and Future Directions
This compound is a promising and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives make it an attractive starting point for the discovery of novel therapeutics in oncology, inflammation, and virology. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable chemical entity. Future research should focus on synthesizing and screening a focused library of derivatives to elucidate structure-activity relationships and identify lead compounds for further preclinical development.
References
-
Nekhai, S., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558-6571. [Link]
- Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Indian Patent Office. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]
- Lonza AG. (n.d.). Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry, 12(4), 328-337. [Link]
-
Pan, X., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical Biology & Drug Design, 83(5), 592-599. [Link]
-
Tian, Y., et al. (2018). Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors. European Journal of Medicinal Chemistry, 143, 182-199. [Link]
-
Pierce, J. B., et al. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131-136. [Link]
-
Zarenezhad, E., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 136. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734125, this compound. Retrieved from [Link].
Sources
- 1. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. neuroquantology.com [neuroquantology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 1-(4-(Pyridin-3-yl)phenyl)ethanone in the Synthesis of Novel Anticancer Agents
Introduction: The Strategic Importance of the Pyridine Moiety in Oncology
In the landscape of modern medicinal chemistry, the pyridine scaffold stands out as a privileged pharmacophore, integral to the architecture of numerous therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability contribute to favorable interactions with a wide array of biological targets. The compound 1-(4-(pyridin-3-yl)phenyl)ethanone emerges as a particularly valuable starting material for the synthesis of novel anticancer agents. The presence of the pyridin-3-yl group offers a key structural motif for engaging with various kinases and other enzymes implicated in cancer signaling pathways, while the acetylphenyl moiety provides a reactive handle for diverse chemical transformations.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives, classes of compounds that have demonstrated significant potential as anticancer agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Core Synthetic Strategy: From Pyridyl Ketone to Bioactive Heterocycles
The primary synthetic route leveraging this compound involves a two-step process. The first is a Claisen-Schmidt condensation to form a pyridyl-containing chalcone. This is followed by a cyclization reaction with a hydrazine derivative to yield a pyrazoline. This strategy is highly adaptable, allowing for the introduction of diverse substituents to modulate the pharmacological profile of the final compounds.
Figure 1: General synthetic workflow from this compound to anticancer pyrazoline derivatives.
Part 1: Synthesis of Pyridyl-Chalcone Intermediates via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to exhibit a broad spectrum of biological activities, including potent anticancer effects.[1][2] The Claisen-Schmidt condensation is a reliable and versatile method for their synthesis, involving the base-catalyzed reaction of an aldehyde with a ketone.[3][4]
Protocol 1: Synthesis of (E)-3-(Aryl)-1-(4-(pyridin-3-yl)phenyl)prop-2-en-1-one
This protocol is adapted from established methodologies for the synthesis of pyridyl-containing chalcones.[5]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution of Ketone: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of methanol or ethanol with stirring.
-
Addition of Aldehyde: To this solution, add 1.1 equivalents of the desired substituted aromatic aldehyde. Stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Condensation: Prepare a solution of sodium hydroxide in water (e.g., 10% w/v). Add this basic solution dropwise to the stirred mixture of the ketone and aldehyde. The amount of base should be catalytic, typically 0.5 to 1.0 equivalent.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). A precipitate, the chalcone product, will typically form over time. Allow the reaction to stir at room temperature for 2-4 hours or until completion as indicated by TLC.
-
Isolation of Product: Once the reaction is complete, pour the mixture into crushed ice with stirring. The solid chalcone will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Causality of Experimental Choices:
-
Base Catalyst: Sodium hydroxide is a common and effective base for deprotonating the α-carbon of the ketone, forming the reactive enolate ion necessary for the condensation.[6]
-
Solvent: Methanol or ethanol are good solvents for both the reactants and the base, facilitating a homogeneous reaction mixture.
-
Excess Aldehyde: A slight excess of the aldehyde ensures complete consumption of the more valuable ketone.
-
Low Temperature: The reaction is often initiated at a low temperature (e.g., in an ice bath) to control the reaction rate and minimize side reactions.
Expected Characterization Data:
The synthesized chalcones can be characterized by standard spectroscopic methods. For example, the 1H NMR spectrum of a typical pyridyl-chalcone will show characteristic doublets for the vinylic protons (H-α and H-β) in the range of 7.0-8.0 ppm with a coupling constant of approximately 15 Hz, indicative of the trans configuration.[5]
| Compound ID | R-group on Aldehyde | Yield (%) | Melting Point (°C) |
| 4g | 4-NO₂ | 76 | 220–222 |
| 4e | 4-Cl | 65 | 192–194 |
| 4f | 4-F | 69 | 206–208 |
| Table adapted from Alam et al., 2016, showcasing typical yields for similar pyridyl chalcones.[5] |
Part 2: Synthesis of Anticancer Pyrazoline Derivatives
Pyrazolines, five-membered heterocyclic compounds, are readily synthesized from chalcones and have garnered significant attention for their diverse pharmacological activities, including anticancer properties.[7][8][9] The α,β-unsaturated ketone of the chalcone acts as a key electrophile for the cyclization reaction with hydrazine derivatives.
Protocol 2: Synthesis of 5-(Aryl)-3-(4-(pyridin-3-yl)phenyl)-4,5-dihydro-1H-pyrazole Derivatives
This protocol outlines a general procedure for the synthesis of pyrazolines from the previously synthesized chalcones.[1][10]
Materials:
-
(E)-3-(Aryl)-1-(4-(pyridin-3-yl)phenyl)prop-2-en-1-one (from Protocol 1)
-
Hydrazine hydrate or Phenylhydrazine
-
Glacial acetic acid or Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the pyridyl-chalcone (1.0 equivalent) in glacial acetic acid or ethanol.
-
Addition of Hydrazine: To this solution, add an excess of hydrazine hydrate (e.g., 5 equivalents) or phenylhydrazine (1.2 equivalents).
-
Cyclization Reaction: Heat the reaction mixture to reflux and maintain it for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Product Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water. A solid precipitate of the pyrazoline derivative will form.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Mechanism and Rationale:
The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. The use of acetic acid as a solvent can catalyze the reaction.
Figure 2: Simplified mechanism of pyrazoline formation from a chalcone and hydrazine.
Part 3: Biological Evaluation and Anticancer Potential
The synthesized pyridyl-chalcone and pyrazoline derivatives can be evaluated for their anticancer activity against a panel of human cancer cell lines using standard in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
In Vitro Cytotoxicity Data
The following table presents the cytotoxic activity of pyridyl-chalcone derivatives against various human cancer cell lines, demonstrating the potential of this class of compounds. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Caco-2 (Colon) IC₅₀ (µM) | MIA PaCa-2 (Pancreatic) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| 4g (R=4-NO₂) | 15.32 ± 0.62 | >100 | >100 |
| 4e (R=4-Cl) | 45.18 ± 1.12 | >100 | >100 |
| 4f (R=4-F) | 38.45 ± 0.95 | >100 | >100 |
| Data adapted from Alam et al., 2016, for pyridyl-chalcones.[5] |
Interpretation of Results:
The data indicates that the substitution on the aromatic ring of the chalcone significantly influences its anticancer activity. For instance, compound 4g , bearing a nitro group, exhibited the most potent activity against the Caco-2 colon cancer cell line.[5] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the anticancer efficacy of these compounds.
Potential Mechanisms of Action
Pyridyl-containing chalcones and their derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Chalcones can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[11]
-
Kinase Inhibition: The pyridine moiety is a common feature in many kinase inhibitors. These compounds can potentially inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[12][13]
-
Induction of Apoptosis: Many chalcone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[10]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. praxilabs.com [praxilabs.com]
- 7. japsonline.com [japsonline.com]
- 8. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 9. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis and Biological Evaluation of 1-(4-(pyridin-3-yl)phenyl)ethanone Derivatives
Introduction: The Significance of the Pyridinylphenyl Scaffold
In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as privileged structures due to their favorable interactions with biological targets. The pyridine ring is a quintessential example, recognized as a cornerstone in a multitude of FDA-approved drugs.[1][2] Its basic nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in various non-covalent interactions, making it a highly versatile pharmacophore.[3] The 1-(4-(pyridin-3-yl)phenyl)ethanone core combines this critical heterocycle with a phenyl ethanone moiety, creating a biaryl structure that serves as a valuable starting point for generating diverse chemical libraries.[4][5] Derivatives of this scaffold have been explored for a range of biological activities, including their potential as anticancer agents and enzyme inhibitors.[6][7][8]
This document serves as a comprehensive technical guide for researchers, providing field-proven protocols for the synthesis of this compound derivatives via Suzuki-Miyaura cross-coupling. Furthermore, it details established methodologies for their subsequent biological evaluation, including in vitro cytotoxicity and enzyme inhibition assays, to facilitate the discovery of novel therapeutic candidates.
Part 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[4][9] Its prominence in pharmaceutical synthesis is due to the mild reaction conditions, commercial availability of diverse boronic acids, and high tolerance for a wide array of functional groups, which often circumvents the need for cumbersome protection-deprotection steps.[4][10]
Core Directive: The Causality Behind the Protocol
The chosen protocol relies on a palladium catalyst, typically complexed with phosphine ligands, to facilitate the catalytic cycle. The base is crucial for the transmetalation step, activating the boronic acid derivative to form an organopalladium intermediate. The reaction is conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring high reaction yields and purity of the final product.
General Workflow for Synthesis and Purification
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Application Notes & Protocols: Investigating 1-(4-(pyridin-3-yl)phenyl)ethanone in Organic Light-Emitting Diodes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 1-(4-(pyridin-3-yl)phenyl)ethanone is a known chemical intermediate, but its specific application and performance in Organic Light-Emitting Diodes (OLEDs) are not extensively documented in publicly available literature. This guide is therefore presented as a research framework. It provides a scientifically grounded, hypothetical workflow for the synthesis, characterization, and evaluation of this novel material for OLED applications. The protocols herein are based on established methodologies for similar classes of organic electronic materials.
Introduction: Rationale for Investigation
The relentless pursuit of next-generation display and lighting technologies has intensified the need for novel organic materials with tailored optoelectronic properties. The compound this compound, a heteroaromatic ketone, presents an intriguing molecular architecture for OLED applications. Its structure, featuring a π-conjugated system linking an electron-donating phenyl ring with electron-deficient pyridine and ketone moieties, suggests the potential for bipolar charge transport or specialized host/electron-transport characteristics.
-
Hypothesized Roles in OLEDs:
-
Electron-Transporting Layer (ETL): The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the oxygen atom in the acetyl group can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection from the cathode. Pyridine derivatives are well-established as effective ETMs.[1][2]
-
Host Material for Phosphorescent OLEDs (PhOLEDs): The rigid, conjugated backbone may provide a high triplet energy (ET), which is a critical requirement for host materials to prevent the quenching of triplet excitons from the phosphorescent dopant.[3][4] The bipolar nature, if present, would also promote a balanced charge recombination zone within the emissive layer. Aromatic ketones have been successfully utilized as acceptor units in host and TADF materials.[5]
-
This document provides a comprehensive guide for a researcher to synthesize this compound and systematically evaluate its potential as a functional material in OLEDs.
Synthesis and Purification
The most direct and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between a boronic acid (or its ester) and an organohalide.[6][7]
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of 3-pyridylboronic acid with 4'-bromoacetophenone.
Materials:
-
4'-Bromoacetophenone
-
3-Pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Toluene
-
Hexane
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a nitrogen-purged Schlenk flask, combine 4'-bromoacetophenone (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio by volume. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction Execution: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with deionized water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) is typically effective.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.
-
For OLED-grade purity (>99.9%), a final purification step of temperature-gradient sublimation is required.
-
Caption: Suzuki-Miyaura synthesis of the target compound.
Material Characterization Protocols
Before device fabrication, the fundamental properties of the synthesized material must be thoroughly characterized to determine its suitability for OLED applications.
Photophysical and Electrochemical Properties
These properties determine the energy levels and light-emitting characteristics of the material.
| Property | Technique | Typical Solvent/Setup | Information Gained |
| UV-Visible Absorption | UV-Vis Spectroscopy | Dilute solution (e.g., 10⁻⁵ M in Dichloromethane or THF) | Determines the optical energy gap (Egopt) from the absorption onset. |
| Photoluminescence (PL) | Fluorescence Spectroscopy | Dilute solution and thin film | Emission wavelength (λem), photoluminescence quantum yield (ΦPL). |
| Triplet Energy (ET) | Phosphorescence Spectroscopy | Frozen solution (e.g., 2-MeTHF) at 77 K (liquid N₂) | Onset of the highest-energy phosphorescence peak. Crucial for host materials. |
| HOMO/LUMO Levels | Cyclic Voltammetry (CV) | Solution with supporting electrolyte (e.g., 0.1 M TBAPF₆ in DCM/acetonitrile) | Oxidation (Eox) and reduction (Ered) potentials to estimate HOMO and LUMO.[8][9] |
Protocol for Cyclic Voltammetry (CV):
-
Prepare a ~10⁻³ M solution of the compound in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Record the voltammogram, scanning to both positive and negative potentials to find the oxidation and reduction peaks.
-
Calibrate the measurement by adding ferrocene as an internal standard. The Fc/Fc⁺ redox couple is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.
-
Calculate the HOMO and LUMO energy levels using the following equations:
-
HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]
-
Thermal Stability Analysis
Thermal stability is critical for ensuring device longevity, as OLEDs generate heat during operation.[10][11]
| Property | Technique | Typical Conditions | Information Gained |
| Decomposition Temperature (Td) | Thermogravimetric Analysis (TGA) | Heat from 30 °C to 600 °C at 10 °C/min under N₂ | Temperature at which 5% mass loss occurs. |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | Heat/cool/heat cycles at 10 °C/min under N₂ | Temperature for transition to a stable amorphous glass. |
Protocol for TGA/DSC Analysis:
-
Place 5-10 mg of the purified material into an aluminum (for DSC) or ceramic (for TGA) crucible.
-
For TGA, heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the mass loss as a function of temperature.[10]
-
For DSC, perform an initial heating scan to erase thermal history, followed by a controlled cooling and a second heating scan. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[11]
OLED Device Fabrication Protocols
To evaluate the material's performance, it must be incorporated into a multilayer OLED device. Below are protocols for two standard fabrication methods: vacuum thermal evaporation (for small molecules) and solution processing.[12][13][14]
General Device Architecture
A typical multilayer OLED structure is used to ensure efficient charge injection, transport, and recombination.
Caption: Workflow from fabrication to performance analysis.
References
- Misra, R., et al. (2022). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells.
- Sheokand, M., et al. (2022). Multifunctional pyridine styrylphenanthroimidazoles: electron transport materials for blue FOLEDs with low efficiency roll-off and hosts for PHOLEDs with low turn-on voltage. RSC Publishing.
- Zeng, X. Y., et al. (2021). Solution-processed OLEDs for printing displays.
-
JoVE. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments. [Link]
-
Noctiluca. Host Materials. Noctiluca. [Link]
-
ANR. (n.d.). Designing Host Materials for high-efficiency Electrophosphorescent Organic Light Emitting Diodes: A new approach. Agence Nationale de la Recherche. [Link]
- ResearchGate. (2025). A Fresh Perspective on the Photophysics of Benzophenone.
-
Guangzhou Mianhong. (2023). OLED Fabrication Techniques 1 - Vacuum Deposition. Guangzhou Mianhong. [Link]
-
PubMed. (2017). Pyridine-Based Electron-Transport Materials with High Solubility, Excellent Film-Forming Ability, and Wettability for Inkjet-Printed OLEDs. National Library of Medicine. [Link]
- NIH. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off.
-
Tailor Pixels. (n.d.). How to evaluate the performance of OLED?. Tailor Pixels. [Link]
-
DisplayMan.com. (n.d.). Manufacturing Process and Key Technologies of OLED. DisplayMan.com. [Link]
-
MDPI. (2021). Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. MDPI. [Link]
- ResearchGate. (n.d.). Measuring frontier orbital energy levels of OLED materials using cyclic voltammetry.
-
Fluxim AG. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Fluxim AG. [Link]
- ResearchGate. (n.d.). Device performance of white OLEDs.
- NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
-
YouTube. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Particle Technology Labs. [Link]
-
Laboratory In Consulting. (n.d.). DSC and TG analysis. Laboratory In Consulting. [Link]
-
Scite.ai. (n.d.). Characterizing Materials with Cyclic Voltammetry. Scite.ai. [Link]
- ResearchGate. (2025). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs.
-
MDPI. (2018). White Organic Light-Emitting Diodes from Single-Component Nonconjugated Polymers by Combining Monomer Emission with Electromer Emission. MDPI. [Link]
-
Journal of Semiconductors. (2023). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Journal of Semiconductors. [Link]
Sources
- 1. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine-Based Electron-Transport Materials with High Solubility, Excellent Film-Forming Ability, and Wettability for Inkjet-Printed OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noctiluca.eu [noctiluca.eu]
- 4. Designing HOst Materials for high-efficiency Electrophosphorescent Organic Light Emitting Diodes: A new approach | ANR [anr.fr]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
- 10. particletechlabs.com [particletechlabs.com]
- 11. DSC and TG analysis - Laboratory In Consulting [inconsulting.com.ua]
- 12. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 13. opeetv.store [opeetv.store]
- 14. displayman.com [displayman.com]
Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 1-(4-(pyridin-3-yl)phenyl)ethanone
Abstract
The pyridine moiety is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials.[1][2] This guide provides a comprehensive overview of synthetic strategies for the selective functionalization of the pyridine ring in 1-(4-(pyridin-3-yl)phenyl)ethanone. We delve into the electronic and steric considerations that govern the reactivity of this specific scaffold and present detailed, field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to expand the chemical space around this valuable building block.
Introduction: The Strategic Value of this compound
The compound this compound presents a unique synthetic challenge and opportunity. The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing acetyl group on the appended phenyl ring, dictates a nuanced approach to its chemical modification.[1][2] Understanding the interplay of these electronic effects is paramount for achieving regioselective functionalization. This guide will explore a range of methodologies, from classical electrophilic and nucleophilic aromatic substitutions to modern metal-catalyzed cross-couplings and direct C-H functionalization techniques.
Electrophilic Aromatic Substitution: Navigating the Electron-Deficient Landscape
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to its electron-deficient character.[3][4] The nitrogen atom's inductive effect and its ability to be protonated under acidic conditions further deactivate the ring towards electrophilic attack. However, under forcing conditions, substitution can be achieved, predominantly at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.[3][5] In the case of this compound, the existing substituent at the 3-position directs incoming electrophiles to the 5-position.
Nitration of the Pyridine Ring
Nitration of the pyridine ring requires harsh conditions due to the ring's deactivation. The reaction typically proceeds via the formation of a nitronium ion (NO₂⁺) in a mixture of concentrated nitric and sulfuric acids.
Protocol 2.1: Nitration of this compound
-
Reaction Setup: In a thick-walled flask equipped with a magnetic stirrer and a reflux condenser, carefully add this compound (1.0 eq) to a pre-cooled (0 °C) mixture of concentrated sulfuric acid (5.0 eq) and fuming nitric acid (3.0 eq).
-
Reaction Conditions: Slowly warm the reaction mixture to 90 °C and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with cold water, and dried. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Reactant | Product | Typical Yield | Key Considerations |
| This compound | 1-(4-(5-nitropyridin-3-yl)phenyl)ethanone | 30-40% | The reaction is highly exothermic and requires careful temperature control. |
Nucleophilic Aromatic Substitution: Leveraging Electronic Deficiency
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the 2-, 4-, and 6-positions.[6][7] For this compound, the introduction of a good leaving group at the 2-, 4-, or 6-position is a prerequisite for subsequent nucleophilic displacement.
Halogenation via the Zincke Imine Intermediate
A novel and highly regioselective method for the 3-halogenation of pyridines proceeds through a Zincke imine intermediate.[8][9][10] This strategy temporarily transforms the electron-deficient pyridine into an electron-rich acyclic intermediate, which then undergoes electrophilic halogenation.
Protocol 3.1: 5-Bromination of this compound
-
Ring Opening: To a solution of this compound (1.0 eq) in dichloromethane at -78 °C, add triflic anhydride (1.1 eq) followed by dibenzylamine (1.2 eq). Stir for 30 minutes.
-
Halogenation: Add N-bromosuccinimide (NBS) (1.2 eq) and allow the reaction to warm to room temperature over 2 hours.
-
Ring Closing: Add ammonium acetate (10 eq) and ethanol, and heat the mixture to 60 °C for 4 hours.
-
Workup and Purification: After cooling, the reaction is quenched with water and extracted with dichloromethane. The organic layer is dried over sodium sulfate, concentrated, and the residue is purified by column chromatography.
Figure 1: Workflow for the 5-bromination via a Zincke imine intermediate.
Metal-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Functionality
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings.[11][12][13] These reactions allow for the formation of C-C, C-N, and C-O bonds, providing access to a wide array of derivatives. A common strategy involves the initial halogenation of the pyridine ring, followed by a cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between a halide and an organoboron compound, catalyzed by a palladium complex.
Protocol 4.1: Suzuki-Miyaura Coupling of 1-(4-(5-bromopyridin-3-yl)phenyl)ethanone
-
Reaction Setup: In a Schlenk flask, combine 1-(4-(5-bromopyridin-3-yl)phenyl)ethanone (1.0 eq), an arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).
-
Reaction Conditions: Add a base (e.g., potassium carbonate, 3.0 eq) and a solvent mixture (e.g., toluene/water 4:1). Degas the mixture and heat to 100 °C for 8-12 hours under an inert atmosphere.
-
Workup and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Arylboronic Acid | Product | Typical Yield |
| Phenylboronic acid | 1-(4-(5-phenylpyridin-3-yl)phenyl)ethanone | 85-95% |
| 4-Methoxyphenylboronic acid | 1-(4-(5-(4-methoxyphenyl)pyridin-3-yl)phenyl)ethanone | 80-90% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex.
Protocol 4.2: Buchwald-Hartwig Amination of 1-(4-(5-bromopyridin-3-yl)phenyl)ethanone
-
Reaction Setup: In a glovebox, combine 1-(4-(5-bromopyridin-3-yl)phenyl)ethanone (1.0 eq), an amine (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq) in a vial.
-
Reaction Conditions: Add anhydrous toluene and heat the mixture to 110 °C for 12-24 hours.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate. The residue is purified by column chromatography.
C-H Functionalization: The Direct Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic rings, including pyridines.[1][2][14][15] These methods avoid the need for pre-functionalization, such as halogenation.
Minisci Reaction
The Minisci reaction involves the addition of a nucleophilic radical to a protonated electron-deficient heterocycle.[16][17] This reaction is particularly effective for the alkylation of pyridines at the 2- and 4-positions.
Protocol 5.1: Minisci Alkylation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile/water), add a carboxylic acid (e.g., pivalic acid, 5.0 eq) and silver nitrate (0.1 eq).
-
Radical Generation: Add ammonium persulfate (3.0 eq) in one portion.
-
Reaction Conditions: Heat the reaction mixture to 80 °C for 1-3 hours.
-
Workup and Purification: After cooling, the reaction is quenched with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Figure 2: Generalized mechanism of the Minisci reaction.
Conclusion
The functionalization of the pyridine ring in this compound offers a rich field for chemical exploration. The choice of synthetic strategy depends heavily on the desired position of functionalization and the nature of the substituent to be introduced. This guide provides a starting point for researchers to develop novel derivatives of this important scaffold, with the potential for applications in drug discovery and materials science.
References
-
Maity, P., & Mandal, S. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 18(43), 8743-8765. [Link]
-
C-H Functionalization of Pyridines. (2020). ResearchGate. [Link]
-
Kandathil, V., & Gevorgyan, V. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of chemical research, 48(8), 2344–2355. [Link]
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
-
Strategies for pyridine C-H functionalization. (A) Common strategies on... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Publishing. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PMC. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (2015). ResearchGate. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science. [Link]
-
Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (2021). MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2010). ACS Publications. [Link]
-
Minisci reaction. (n.d.). Wikipedia. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. [Link]
-
Recent Advances in Minisci-Type Reactions. (2020). SciSpace. [Link]
-
Unified ionic and radical C-4 alkylation and arylation of pyridines. (2024). RSC Publishing. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). PMC. [Link]
-
Metal-catalysed Pyridine Ring Synthesis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Functionalization of pyridines. (n.d.). ResearchGate. [Link]
-
The C−H arylation of various arylpyridines with arylsilanes. (n.d.). ResearchGate. [Link]
-
Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). PubMed. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Discovery and Development of the Enantioselective Minisci Reaction. (2023). ACS Publications. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). PubMed. [Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses. [Link]
-
ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. (2025). ResearchGate. [Link]
-
Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. (2009). PMC. [Link]
-
Radical chain monoalkylation of pyridines. (2021). RSC Publishing. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). PMC. [Link]
-
A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. (2025). ACS Publications. [Link]
-
Cyanation of Aryl Halides. (2014). Organic Synthesis International. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? (2017). Quora. [Link]
-
Nucleophilic substitution of N-(p-substituted phenyl)-3-bromomethyl-5-methyl. (2024). Iraqi National Journal of Chemistry. [Link]
-
Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. [Link]
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012).
-
Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. (2009). ACS Publications. [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]
-
Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. (2025). ResearchGate. [Link]
-
Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. (2018). NIH. [Link]
-
Question 4 (20 marks) Why does aromatic electrophilic substitut... (2025). Filo. [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2022). PMC. [Link]
-
Electrophilic substitution reactions - pyridine. (2017). YouTube. [Link]
-
Electrophilic Substitution of Pyrrole and Pyridine. (2014). YouTube. [Link]
-
A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents. (2020). ChemRxiv. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Question 4 (20 marks) Why does aromatic electrophilic substitution on car.. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Minisci reaction - Wikipedia [en.wikipedia.org]
- 17. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 1-(4-(pyridin-3-yl)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-(pyridin-3-yl)phenyl)ethanone via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies. The synthesis of this biaryl ketone is a critical step in various pharmaceutical development programs, and robust, optimized conditions are paramount.
Overview: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide, catalyzed by a palladium complex.[1][2] The general transformation for the synthesis of this compound involves the coupling of a pyridylboronic acid derivative with a halogenated acetophenone.
The catalytic cycle, a fundamental concept in understanding this reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] A base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[1][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
The most common precursors are 3-pyridylboronic acid and 4-bromoacetophenone. Alternatively, 4-iodoacetophenone can be used, which is generally more reactive than the corresponding bromide.[1] Boronic esters, such as the pinacol ester of 3-pyridylboronic acid, can also be employed and sometimes offer enhanced stability.[6]
Q2: Which palladium catalyst and ligand combination is most effective?
The choice of catalyst and ligand is critical for a successful Suzuki coupling, especially with heteroaromatic substrates which can sometimes inhibit catalysis.[7][8]
-
For initial screening: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is a good starting point.
-
Commonly used ligands:
-
Triphenylphosphine (PPh₃) is a standard, cost-effective choice.
-
Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), often provide superior results, especially for challenging couplings, by promoting the oxidative addition and reductive elimination steps.[9][10][11]
-
-
Pre-formed catalysts: Using a well-defined palladium(II) precatalyst with a built-in ligand, like Pd(dppf)Cl₂, can also be effective.
Q3: What is the role of the base, and which one should I choose?
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[1][4][5][6]
-
Inorganic bases are most common:
-
Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used and effective in many cases.[12][13][14]
-
Stronger bases like potassium phosphate (K₃PO₄) or potassium tert-butoxide (KOtBu) can be beneficial for less reactive substrates.[15]
-
For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be an option.[6][16]
-
-
The choice of base can significantly impact the reaction rate and yield, so screening different bases is often necessary.[15]
Q4: What solvent system is optimal for this reaction?
A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
-
Common solvent systems:
-
The ratio of organic solvent to water can influence the reaction rate and should be optimized.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction. A small aliquot of the reaction mixture can be taken, quenched, and analyzed to check for the consumption of starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor solubility of reagents. 4. Presence of oxygen. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a more active ligand system (e.g., Buchwald ligands).[9][11] 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).[15] 3. Try a different solvent system (e.g., DMF or a different organic solvent/water ratio).[16] 4. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen. 2. Decomposition of the boronic acid. | 1. Improve degassing procedures.[18] 2. Use a slight excess of the boronic acid. Consider using a more stable boronic ester. |
| Protodeborylation (Loss of Boronic Acid Group) | 1. Presence of water and/or acidic impurities. 2. Prolonged reaction time at elevated temperatures. | 1. Use anhydrous solvents and ensure the base is of high quality. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature. |
| Difficulty in Product Purification | 1. Co-elution with byproducts. 2. Residual palladium in the product. | 1. Optimize the reaction to minimize byproduct formation. Employ a different chromatography stationary phase or solvent system. 2. Use a palladium scavenger or perform an aqueous workup with a chelating agent (e.g., EDTA). |
Experimental Protocols
General Procedure for Suzuki Coupling
-
To a reaction vessel, add 4-bromoacetophenone (1.0 equiv), 3-pyridylboronic acid (1.2 equiv), and the chosen base (2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Example Protocol for the Synthesis of this compound
To a 100 mL round-bottom flask was added 4-bromoacetophenone (1.99 g, 10 mmol), 3-pyridylboronic acid (1.47 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol). The flask was equipped with a magnetic stir bar and a condenser. The system was evacuated and backfilled with nitrogen three times. A degassed mixture of 1,4-dioxane (40 mL) and water (10 mL) was added, followed by Pd(PPh₃)₄ (578 mg, 0.5 mmol). The reaction mixture was heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Visualizing the Process
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low conversion in Suzuki coupling.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Matos, K.; Soderquist, J. A. A New and Remarkably Efficient Catalyst for the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 1998 , 63 (14), 4602–4603. [Link]
-
Al-Masum, M.; Kumaraswamy, G.; Livinghouse, T. Palladium-Catalyzed Cross-Coupling of Arylboronic Acids with Aryl Halides in the Presence of Fluoride Ion: A Convenient and General Synthesis of Biphenyls. Tetrahedron Letters, 2000 , 41 (25), 4971-4975. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ikm.org.my [ikm.org.my]
- 13. pubs.acs.org [pubs.acs.org]
- 14. www1.udel.edu [www1.udel.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Yoneda Labs [yonedalabs.com]
common side reactions in the synthesis of 1-(4-(pyridin-3-yl)phenyl)ethanone
Prepared by the Office of Senior Application Scientists
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(pyridin-3-yl)phenyl)ethanone. This key intermediate is commonly prepared via a Suzuki-Miyaura cross-coupling reaction. While robust, this reaction is susceptible to several side reactions that can complicate synthesis and purification. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.
Section 1: Troubleshooting Common Synthesis Problems
This section addresses specific experimental issues in a question-and-answer format, explaining the root causes and providing actionable solutions.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix this?
Low conversion is a frequent issue stemming from several potential factors related to catalyst activity, reagent quality, or reaction conditions.
Possible Causes & Solutions:
-
Inactive Catalyst: The active catalyst is a Palladium(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. If this reduction is inefficient, the catalytic cycle will not initiate.
-
Solution: Ensure your catalyst and ligands are fresh. Consider using a more robust, air-stable Pd(0) precatalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., XPhos Pd G3), which are designed for high activity and stability.[1]
-
-
Oxygen Contamination: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, stalling the reaction.[1][2] Oxygen also promotes the unwanted homocoupling of the boronic acid.[2][3]
-
Solution: Rigorously degas all solvents and the reaction mixture. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Sub-optimal Base or Solvent: The base is critical for activating the boronic acid to facilitate transmetalation.[4][5] The choice of base and solvent are often linked.
-
Solution: For this coupling, an aqueous mixture of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) in a solvent like toluene, dioxane, or DMF is standard.[6] If you suspect base-related issues, consider switching to a stronger base like K₃PO₄, which can be effective in challenging couplings.[1][7] Ensure vigorous stirring for biphasic reactions to maximize the interfacial area.[1]
-
-
Poor Reagent Quality: Boronic acids can degrade over time, particularly through protodeboronation if exposed to moisture.[8]
Q2: I'm observing a significant amount of 3,3'-bipyridine as a byproduct. How can I minimize this homocoupling?
The formation of 3,3'-bipyridine is a classic side reaction resulting from the homocoupling of 3-pyridinylboronic acid. This consumes your starting material and complicates purification.
Primary Causes & Solutions:
-
Oxygen-Mediated Homocoupling: This is the most common cause. Oxygen can facilitate the oxidation of Pd(0) to Pd(II), which then reacts with two molecules of the boronic acid to produce the homocoupled product.[2]
-
Solution: As detailed in Q1, the most effective preventative measure is the rigorous exclusion of oxygen from your reaction system through proper degassing techniques.[12]
-
-
Palladium(II)-Mediated Homocoupling: If using a Pd(II) precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer before the main catalytic cycle is established.[2][13]
-
Solution:
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass this initial side reaction.
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without disrupting the catalytic cycle.[12][13]
-
Control Reagent Addition: Add the boronic acid slowly to the reaction mixture after the catalyst has been activated and the aryl halide has been added.
-
-
Q3: My final product is contaminated with acetophenone. What is the source of this impurity and how can I prevent it?
The presence of acetophenone indicates that a C-B or C-Br bond has been cleaved and replaced with a C-H bond.
Possible Causes & Solutions:
-
Protodeboronation: This is the most likely cause, where the 3-pyridinylboronic acid reacts with a proton source (often water) to regenerate pyridine, which is then lost.[9][14] The subsequent coupling reaction is then incomplete, leaving unreacted 4-bromoacetophenone which can be reduced to acetophenone during workup or analysis, or undergo hydrodehalogenation. Heteroaromatic boronic acids are particularly susceptible to this side reaction.[9][14]
-
Solution:
-
Use Anhydrous Conditions: Switching to anhydrous solvents and bases can significantly reduce the rate of protodeboronation.[1]
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using a weaker base like potassium fluoride (KF).[1]
-
Use Boronic Acid Surrogates: Employ more stable derivatives like potassium organotrifluoroborates or MIDA boronates.[9][10] These reagents slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing the opportunity for side reactions.[10]
-
-
-
Hydrodehalogenation: A less common side reaction where the 4-bromoacetophenone is reduced to acetophenone. This can be promoted by certain catalyst/ligand combinations or impurities in the reaction.
Q4: The reaction mixture turned black and stalled. What happened to my catalyst?
A black precipitate is typically palladium black, which is metallic, agglomerated, and catalytically inactive. This indicates catalyst decomposition.
Possible Causes & Solutions:
-
High Temperature: Excessive heat can cause the palladium nanoparticles to aggregate and fall out of the catalytic cycle.
-
Solution: Optimize the reaction temperature. Suzuki couplings are often run between 80-110 °C.[1] Run the reaction at the lowest temperature that provides a reasonable rate.
-
-
Ligand Degradation: Phosphine ligands can be sensitive to air and temperature, and their degradation can leave the palladium center unprotected, leading to decomposition.
-
Solution: Use a more robust ligand, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which are known to stabilize the catalyst effectively.[15]
-
-
Impure Reagents: Impurities in solvents or starting materials can poison the catalyst.
-
Solution: Use high-purity, freshly distilled solvents and pure starting materials.
-
Q5: Purification by silica gel chromatography is difficult, and the product streaks on the column. What are some tips for effective purification?
The pyridine nitrogen in your product is basic. This basic site interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape, tailing, and sometimes irreversible adsorption.[16]
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system.
-
Method: Add 0.5-2% triethylamine (TEA) or ammonia (in methanol) to your mobile phase.[16] This neutralizes the acidic sites on the silica, allowing the basic product to elute cleanly.
-
-
Use an Alternative Stationary Phase:
-
Dry Loading Technique: For compounds that are sparingly soluble in the eluent, a dry loading technique can improve resolution.
-
Method: Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel (approx. 2-3 times the weight of your crude material), and remove the solvent under reduced pressure.[18] The resulting free-flowing powder can then be loaded evenly onto the top of your column.[18][19]
-
Section 2: Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal catalyst and ligand system for this specific coupling? | While many systems work, a combination of a palladium(II) acetate (Pd(OAc)₂) precatalyst with a phosphine ligand like triphenylphosphine (PPh₃) or a more advanced Buchwald ligand (e.g., SPhos) is a robust starting point.[20] Pd(PPh₃)₄ is also a very common and effective choice.[21] |
| Which base and solvent system do you recommend? | A common and effective system is 2M aqueous sodium carbonate (Na₂CO₃) as the base with toluene or 1,4-dioxane as the organic solvent.[22] The ratio is typically around 4:1 or 5:1 organic solvent to aqueous base. |
| How critical is the quality of the 3-pyridinylboronic acid? | It is highly critical. Pyridineboronic acids are known to be less stable than simple arylboronic acids and are prone to degradation.[9] Using high-purity material is essential for reproducibility and high yields. Consider storing it under an inert atmosphere and away from moisture. |
| Can I use 4-chloroacetophenone instead of the bromo or iodo analogues? | Yes, but it is more challenging. The reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl.[15] Coupling an aryl chloride requires a more active catalyst system, typically involving electron-rich, bulky phosphine ligands (like Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[20][23] |
Section 3: Protocols & Visual Workflows
Protocol 1: Recommended Synthesis of this compound
This protocol is a general starting point and may require optimization.
-
Degassing: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromoacetophenone (1.0 equiv), 3-pyridinylboronic acid (1.2 equiv), and sodium carbonate (2.5 equiv). Add a 4:1 mixture of toluene and water (to achieve a final concentration of ~0.2 M with respect to the aryl halide). Degas the mixture thoroughly by bubbling argon through it for 30 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Diagram 2: Suzuki-Miyaura Catalytic Cycle & Common Side Reactions
Caption: The Suzuki cycle and key competing side reactions.
References
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(32), 10285-10302. NIH. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Wikipedia. (2024). Cross-coupling reaction. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Wikipedia. (2024). Palladium. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Arkivoc. (2013). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
J. Chem. Educ. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]
-
MDPI. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ikm.org.my [ikm.org.my]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. orgsyn.org [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 19. Purification [chem.rochester.edu]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. reddit.com [reddit.com]
- 22. www1.udel.edu [www1.udel.edu]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-(4-(Pyridin-3-yl)phenyl)ethanone by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 1-(4-(pyridin-3-yl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this valuable synthetic intermediate. Our focus is on delivering scientifically sound, field-proven insights to ensure the successful isolation of your target compound with high purity and yield.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification protocols, it is crucial to understand the physicochemical characteristics of this compound that dictate its behavior during column chromatography.
| Property | Value/Characteristic | Implication for Chromatography |
| Molecular Weight | 197.24 g/mol | Standard molecular weight for small molecule purification. |
| Structure | A ketone with a phenyl ring substituted by a pyridine ring. | The aromatic system contributes to its moderate polarity, while the nitrogen atom in the pyridine ring imparts basicity. |
| Melting Point | 81-83 °C[1] | The compound is a solid at room temperature. |
| Predicted pKa | ~4.73 - 4.85 (estimated from 3-phenylpyridine)[2][3] | The pyridine nitrogen is basic and can be protonated, leading to strong interactions with acidic stationary phases like silica gel. |
| Predicted XLogP3 | 2.2[1] | Indicates moderate lipophilicity, suggesting good solubility in common organic solvents used in chromatography. |
| Solubility | Slightly soluble in water; freely soluble in most organic solvents such as ethanol, diethyl ether, and chloroform.[2][4] | This allows for flexibility in choosing loading and elution solvents. |
The basicity of the pyridine moiety is the most critical factor influencing the chromatographic purification of this compound. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase. This interaction is a primary cause of peak tailing, a phenomenon that leads to poor separation and reduced purity of the collected fractions.[5]
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Issue 1: Severe Peak Tailing and Poor Separation
-
Question: My compound is streaking down the column, and I'm observing significant peak tailing in my fractions. Why is this happening, and how can I fix it?
-
Answer: Severe peak tailing with this compound is almost always due to the strong interaction between the basic pyridine nitrogen and the acidic silanol groups on the silica gel stationary phase.[5] This leads to a non-ideal adsorption-desorption equilibrium, causing the compound to elute slowly and asymmetrically. Here’s a systematic approach to resolve this:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice. The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound.[5]
-
Protocol: Start by adding 0.1-1% (v/v) of triethylamine to your chosen eluent system (e.g., ethyl acetate/hexanes).
-
-
Stationary Phase Selection: If peak tailing persists, consider using a different stationary phase.
-
Deactivated Silica Gel: Silica gel that has been treated to reduce the number of acidic silanol groups can be effective.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina is recommended to minimize interactions with the pyridine nitrogen.
-
-
Column Loading: Overloading the column can exacerbate peak tailing. Ensure you are not exceeding the recommended loading capacity for your column size. A general rule of thumb is to use a 20-50 fold excess by weight of stationary phase to your crude sample.[6]
-
Issue 2: The Compound is Not Eluting from the Column or Recovery is Low
-
Question: I've run a significant volume of my mobile phase through the column, but I can't detect my compound in the fractions. What's going on?
-
Answer: This issue can be alarming and may stem from several factors:
-
Irreversible Adsorption: The compound may be too strongly adsorbed to the stationary phase, especially if you are using a highly acidic silica gel and a non-polar eluent. The basic nature of the pyridine ring can lead to very strong, almost irreversible binding.
-
Solution: Increase the polarity of your mobile phase significantly. If you are using an ethyl acetate/hexanes system, try switching to a higher concentration of ethyl acetate or add a more polar solvent like methanol. The addition of triethylamine, as mentioned above, will also help to disrupt the strong interaction and facilitate elution.
-
-
Compound Degradation: While this compound is generally stable, highly acidic silica gel can potentially cause degradation of sensitive compounds over the extended time of a column run.
-
Solution: Perform a quick stability test by spotting your compound on a TLC plate with a small amount of silica gel and letting it sit for an hour before eluting. If you observe a new spot, degradation may be occurring. Using a less acidic stationary phase like neutral alumina or deactivated silica is advisable.
-
-
Incorrect Mobile Phase Composition: It's possible the mobile phase you've chosen is not polar enough to elute the compound.
-
Solution: Always perform TLC analysis before running a column to determine the appropriate solvent system. The ideal Rf value for the target compound on TLC is typically between 0.2 and 0.4.
-
-
Issue 3: Co-elution of Impurities
-
Question: I'm getting good peak shape, but my desired product is co-eluting with an impurity. How can I improve the separation?
-
Answer: Achieving good resolution between compounds of similar polarity requires careful optimization of the chromatographic conditions.
-
Fine-tune the Mobile Phase: Small changes in the mobile phase composition can have a significant impact on selectivity.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can often improve separation. Start with a less polar solvent system and slowly increase the proportion of the more polar solvent.
-
Solvent System Change: If an ethyl acetate/hexanes system is not providing adequate separation, try a different solvent combination. For example, dichloromethane/methanol or toluene/acetone systems can offer different selectivities.
-
-
Optimize Column Parameters:
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a shorter, wider one, although the purification will take longer.
-
Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can improve separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications, standard flash-grade silica gel (230-400 mesh) is a good starting point due to its high resolving power and cost-effectiveness. However, due to the basic nature of the pyridine ring, peak tailing can be an issue.[5] If you encounter this, consider the following:
-
Silica Gel with a Basic Modifier in the Mobile Phase: This is often the most practical approach. Adding 0.1-1% triethylamine to your eluent is highly effective.
-
Neutral or Basic Alumina: This is an excellent alternative if peak tailing on silica is severe, as it lacks the acidic silanol groups that cause the problem.
Q2: How do I choose the right mobile phase?
A2: The selection of the mobile phase is critical for a successful separation and should always be guided by prior analysis using Thin Layer Chromatography (TLC).
-
Initial Solvent System: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.
-
TLC Analysis: Spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvents (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
Target Rf Value: Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4. This generally provides the best separation on a column.
-
Inclusion of a Basic Modifier: Remember to add a small amount of triethylamine (e.g., 0.5%) to your TLC developing solvent to mimic the conditions you will use on the column. This will give you a more accurate prediction of the elution behavior.
Q3: How should I load my sample onto the column?
A3: Proper sample loading is essential to achieve a good separation. There are two primary methods:
-
Wet Loading:
-
Dissolve your crude sample in a minimal amount of the initial, least polar mobile phase you will be using for the elution.
-
Carefully apply the solution to the top of the column bed using a pipette.
-
Allow the sample to adsorb onto the top of the stationary phase before carefully adding more mobile phase.
-
-
Dry Loading: This method is preferred if your compound is not very soluble in the initial mobile phase.
-
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel or celite to the solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column.
-
Q4: Can I use a gradient elution for this purification?
A4: Yes, a gradient elution is often very effective, especially for complex mixtures. A typical gradient for the purification of this compound might start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes with 0.5% triethylamine) and gradually increase to a higher polarity (e.g., 50% ethyl acetate in hexanes with 0.5% triethylamine). This allows for the elution of less polar impurities first, followed by your product, and finally more polar impurities.
Experimental Workflow & Visualization
Recommended Protocol for Column Chromatography Purification
This protocol is a general guideline and should be adapted based on your specific reaction mixture and TLC analysis.
-
TLC Analysis:
-
Prepare several developing chambers with different ratios of ethyl acetate and hexanes (e.g., 1:9, 2:8, 3:7), each containing 0.5% triethylamine.
-
Spot your crude mixture on TLC plates and develop them.
-
Identify the solvent system that provides an Rf of ~0.3 for the product spot. This will be your starting mobile phase.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Use either the wet or dry loading method as described in the FAQs.
-
-
Elution:
-
Begin eluting with your starting mobile phase.
-
Collect fractions in test tubes.
-
Monitor the elution by TLC, spotting every few fractions to track the separation.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Fraction Analysis and Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure to obtain your purified this compound.
-
Logical Workflow for Troubleshooting Peak Tailing
Caption: A troubleshooting workflow for addressing peak tailing.
References
-
The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. [Link]
-
FooDB. Showing Compound 3-Phenylpyridine (FDB004418). [Link]
-
StudyRaid. Understand solubility Profile of Acetophenone. [Link]
- Google Patents.
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
CHEMISTRY. Experiment 9 CHROMATOGRAPHY. [Link]
Sources
- 1. Separation of 4’-Piperidinoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. benchchem.com [benchchem.com]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
Technical Support Center: Troubleshooting Low Yield in 1-(4-(pyridin-3-yl)phenyl)ethanone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the synthesis of 1-(4-(pyridin-3-yl)phenyl)ethanone, a key intermediate in pharmaceutical research. Low yields in this Suzuki-Miyaura cross-coupling reaction can be a significant bottleneck. This document offers a structured, question-and-answer-based approach to diagnose and resolve common experimental challenges, ensuring the integrity and success of your synthetic protocols.
I. Diagnosis of Low Yield: Frequently Asked Questions
This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared via a Suzuki-Miyaura coupling between a 3-halopyridine (e.g., 3-bromopyridine) and 4-acetylphenylboronic acid.
Q1: My Suzuki coupling reaction is resulting in a very low yield of the desired product. What are the primary factors I should investigate?
A1: Low yields in this specific Suzuki coupling can often be attributed to several critical factors. A systematic evaluation of your reagents and reaction conditions is the first step.
-
Reagent Quality and Stability:
-
4-Acetylphenylboronic Acid: This reagent can be susceptible to degradation. Commercially available arylboronic acids often contain boroximes (anhydride trimers) which are less reactive.[1] It is highly recommended to use fresh, high-purity 4-acetylphenylboronic acid or to recrystallize it from water before use to ensure the removal of these inactive species.[1]
-
3-Bromopyridine: The purity of your heteroaryl halide is crucial. Impurities can interfere with the catalytic cycle.
-
Palladium Catalyst and Ligand: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are notoriously sensitive to oxidation.[2] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Setup and Inert Atmosphere:
-
The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[2] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen.
-
-
Solvent and Base Purity:
-
The use of anhydrous and properly degassed solvents is critical. Oxygen dissolved in the solvent can deactivate the catalyst.[2] The purity of your base is also important; use a freshly opened or properly stored base.
-
Q2: I suspect protodeboronation of my 4-acetylphenylboronic acid is a major side reaction. How can I minimize this?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction that consumes your boronic acid and reduces the yield.[3]
-
Choice of Base: The base plays a dual role: it activates the boronic acid for transmetalation but can also promote protodeboronation.[4] For challenging couplings, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective.[5]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester or an organotrifluoroborate, can protect it from premature decomposition.[2][6] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[6][7]
-
Reaction Time and Temperature: Minimizing reaction time and using the lowest effective temperature can help reduce the extent of protodeboronation.[2]
Q3: The pyridine nitrogen in 3-bromopyridine seems to be inhibiting my palladium catalyst. What strategies can I employ to overcome this?
A3: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5][8] This is a well-documented challenge in the cross-coupling of nitrogen-containing heterocycles.[8]
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can shield the palladium center and mitigate catalyst inhibition by the pyridine nitrogen.[5]
-
Catalyst Loading: For particularly challenging substrates like 3-bromopyridine, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to achieve a reasonable reaction rate and yield.[5]
-
Choice of Palladium Precatalyst: Consider using pre-formed, air-stable palladium precatalysts that are designed for challenging cross-coupling reactions.
Q4: I am observing significant amounts of homocoupling byproducts. What is the cause and how can I prevent this?
A4: Homocoupling of the boronic acid is a common side reaction that leads to the formation of biphenyl-like impurities and reduces the yield of the desired cross-coupled product.[9]
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.[6] Rigorous degassing of the reaction mixture is crucial.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion and minimize homocoupling of the halide.[5] However, a large excess can lead to purification challenges.
-
Reaction Conditions: In some cases, adjusting the reaction temperature or the choice of base can influence the relative rates of cross-coupling versus homocoupling.
II. Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling to synthesize this compound, incorporating best practices to mitigate common issues.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Notes |
| 4-Acetylphenylboronic acid | 149104-90-5 | 163.97 | ≥95% | Recrystallize from water if necessary.[1] |
| 3-Bromopyridine | 626-55-1 | 157.99 | ≥98% | --- |
| Palladium(II) acetate | 3375-31-3 | 224.50 | Catalyst grade | Store under inert atmosphere. |
| SPhos | 657408-07-6 | 410.51 | ≥98% | Store under inert atmosphere. |
| Potassium phosphate (K₃PO₄) | 7778-53-2 | 212.27 | ≥98% | Finely powder before use. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, ≥99.8% | Use freshly opened or distilled. |
| Water | 7732-18-5 | 18.02 | Degassed, deionized | --- |
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-acetylphenylboronic acid (1.2 mmol, 1.2 equiv.), 3-bromopyridine (1.0 mmol, 1.0 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask. In a separate vial, under an inert atmosphere, prepare a mixture of palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the degassed dioxane. Add this catalyst/ligand solution to the reaction flask.
-
Reaction: Heat the reaction mixture with vigorous stirring to 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
IV. Purification Challenges
Q5: I'm having difficulty purifying the final product and removing residual palladium and byproducts. What are some effective purification strategies?
A5: Purification can be challenging due to the presence of closely related impurities and residual palladium catalyst.
-
Palladium Removal: A persistent yellow or dark color in your purified product often indicates residual palladium.[10] Treatment with activated carbon during recrystallization can be effective. Alternatively, washing the organic solution with an aqueous solution of a thiol-containing scavenger can help to remove palladium.
-
Removal of Boronic Acid Byproducts: Unreacted boronic acid and its byproducts can often be removed by performing an acid-base extraction during the workup.[11]
-
Chromatography: If co-elution is an issue during column chromatography, consider changing the solvent system to one with a different polarity. A gradient elution is often more effective than an isocratic one.[10] In some cases, switching the stationary phase (e.g., from silica gel to alumina) or using preparative HPLC may be necessary for achieving high purity.[10]
By systematically addressing these common issues, researchers can significantly improve the yield and purity of this compound, facilitating the advancement of their research and development programs.
V. References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Retrieved from [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
LookChem. (n.d.). 4-Acetylphenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Angewandte Chemie International Edition.
-
National Institutes of Health. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Retrieved from [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Retrieved from
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Acetylphenylboronic acid | CAS#:149104-90-5. Retrieved from [Link]
-
YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]
-
Google Patents. (2013). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Retrieved from
-
National Institutes of Health. (2017). Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 1-(4-(pyridin-3-yl)phenyl)ethanone
Welcome to the Technical Support Center for troubleshooting the removal of palladium catalysts from the synthesis of 1-(4-(pyridin-3-yl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this pharmaceutically relevant scaffold. The presence of the basic pyridine nitrogen in the target molecule introduces specific complexities in palladium removal that require tailored strategies.
Introduction: The Criticality of Palladium Removal
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the synthesis of biaryl compounds like this compound. However, residual palladium in the final active pharmaceutical ingredient (API) is a significant concern due to its potential toxicity and impact on downstream chemistry. Regulatory bodies like the US and EU FDA have stringent limits on the concentration of precious group metals in drug products, often requiring levels below 5-10 ppm.[1][2][3]
The pyridine moiety in this compound can chelate with palladium species, making complete removal a non-trivial task.[4] This guide provides a structured approach to troubleshooting and optimizing your purification process.
Frequently Asked Questions (FAQs)
Q1: Why is there a persistent yellow/gray discoloration in my product even after standard work-up and filtration?
A1: This discoloration is often indicative of residual palladium, which can exist in various forms, including colloidal Pd(0) or soluble Pd(II) complexes. The pyridine nitrogen in your product can form stable complexes with these palladium species, making them difficult to remove by simple filtration.
Q2: My initial attempts at purification using silica gel chromatography are not effectively removing the palladium. Why is this happening?
A2: While silica gel chromatography can remove some palladium residues, its effectiveness is often limited, especially when the palladium is strongly complexed to your product. The pyridine group can interact with the silica surface, leading to band broadening and co-elution of the product and the palladium complex.
Q3: What are metal scavengers and how do they work?
A3: Metal scavengers are solid-supported materials, typically based on silica or polystyrene, that are functionalized with ligands exhibiting a high affinity for specific metals.[4][5] For palladium, common functional groups include thiols, thioureas, and dimercaptotriazine (DMT).[6][7] When the reaction mixture is treated with a scavenger, the palladium binds to these functional groups and can then be easily removed by filtration.[5]
Q4: Can I use activated carbon for palladium removal? What are the potential drawbacks?
A4: Activated carbon can be an effective and economical option for palladium removal.[8][9] The mechanism involves adsorption of the palladium species onto the porous carbon surface.[8] However, a significant drawback of activated carbon is its lack of selectivity, which can lead to non-specific adsorption of your desired product, resulting in yield loss.[2][4] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during the palladium removal process.
Issue 1: High palladium content in the final product after initial purification.
-
Possible Cause: Strong chelation of palladium to the product molecule, particularly with nitrogen-containing compounds.[4] The palladium species might also be highly soluble in the solvent system, rendering simple filtration ineffective.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based or DMT-based scavengers are often effective.[5][6][10]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.[4] A higher temperature and longer treatment time can improve scavenging efficiency, but should be balanced against potential product degradation.
-
Activated Carbon Treatment: Use activated carbon, potentially in combination with a scavenger. Be mindful of potential product loss.[2][4]
-
Consider a Different Method: If scavenging is ineffective, explore other techniques like crystallization with additives or liquid-liquid extraction.[11]
-
Issue 2: Significant product loss during the purification process.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, particularly activated carbon.[2][4]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[12]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.
-
Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[11]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[10]
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.
-
Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
-
Sample Preparation: Dissolve a known amount of your crude this compound in a suitable solvent (e.g., THF, toluene, ethyl acetate).
-
Scavenger Addition: To separate vials, add different palladium scavengers (e.g., SiliaMetS Thiol, SiliaMetS DMT, QuadraSil MP) at a specified weight equivalent (e.g., 10-20 wt% relative to the crude product).[13]
-
Incubation: Stir the mixtures at a set temperature (e.g., room temperature or 40-60 °C) for a defined period (e.g., 2-16 hours).
-
Filtration: Filter each mixture through a syringe filter (0.45 µm) to remove the scavenger.
-
Analysis: Analyze the palladium content in the filtrate by ICP-MS or a rapid detection kit.[1][14] Analyze the product recovery by HPLC or UPLC.
Protocol 2: Palladium Removal using Activated Carbon
-
Sample Preparation: Dissolve your crude product in a suitable solvent.
-
Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product).
-
Incubation: Stir the slurry at room temperature or elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Analysis: Determine the palladium content and product yield as described in Protocol 1.
Data Presentation
Table 1: Comparison of Common Palladium Removal Techniques
| Technique | Advantages | Disadvantages | Typical Product Loss |
| Silica Gel Chromatography | Can remove other impurities simultaneously. | Often ineffective for tightly bound palladium; can lead to product loss on the column. | 10-30% |
| Activated Carbon | Cost-effective; readily available.[8] | Non-selective, leading to potential product loss; may require larger quantities.[2][4] | 5-20% |
| Metal Scavengers (e.g., Thiol, DMT) | High selectivity for palladium; efficient removal to low ppm levels.[5][10] | Higher cost compared to activated carbon. | <5% |
| Crystallization | Can provide very high purity product. | May not be effective if palladium co-crystallizes; can be a low-yielding step. | Variable |
| Liquid-Liquid Extraction | Can be effective for certain palladium species. | Often requires specific pH adjustments and can be solvent-intensive.[11] | Variable |
Visualization
Decision-Making Workflow for Palladium Removal
Caption: A decision tree to guide the selection of a palladium removal strategy.
References
- 1. arborassays.com [arborassays.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. silicycle.com [silicycle.com]
- 14. pharmtech.com [pharmtech.com]
preventing protodebromination in Suzuki coupling of pyridyl halides
Technical Support Center: Suzuki Coupling of Pyridyl Halides
A-CS-02-01-26
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of pyridyl halides, specifically addressing the common and often frustrating side reaction of protodebromination. As Senior Application Scientists, we have compiled this resource based on a synthesis of mechanistic understanding and field-proven troubleshooting strategies to enhance the efficiency and reliability of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding protodebromination in the context of Suzuki couplings with pyridyl halides.
Q1: I'm observing a significant amount of debrominated pyridine in my Suzuki reaction instead of the desired coupled product. What is happening?
A1: You are likely observing protodebromination, a competitive side reaction where the carbon-bromine bond of your pyridyl halide is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process, also known as hydrodehalogenation, effectively consumes your starting material, reducing the overall yield of the desired biaryl product and complicating purification. The mechanism can involve the transfer of a hydride species to the palladium complex after oxidative addition, followed by reductive elimination of the debrominated pyridine.[2]
Q2: Why are pyridyl halides, especially 2-halopyridines, so susceptible to this problem?
A2: The susceptibility of pyridyl halides, particularly those substituted at the 2-position, stems from a combination of electronic and coordination effects. The electron-deficient nature of the pyridine ring can make the corresponding organopalladium intermediates more prone to side reactions. Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium center, which can influence the stability and reactivity of catalytic intermediates in a way that may favor protodebromination under certain conditions.[3]
Q3: My main issue seems to be with the boronic acid partner, which is also a pyridine derivative and seems unstable. Could this be related to the protodebromination of my halide?
A3: Yes, the instability of the boronic acid partner, a phenomenon known as protodeboronation, is a distinct but related issue that is especially prevalent with 2-pyridylboronic acids.[4][5][6] In this side reaction, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This decomposition of the nucleophilic partner starves the catalytic cycle of a key component, slowing down the desired transmetalation step.[5] When the productive coupling pathway is slow, the organopalladium intermediate formed from the pyridyl halide has a longer lifetime, increasing the opportunity for competing decomposition pathways like protodebromination to occur.[7]
Q4: I have access to both pyridylboronic acids and their corresponding pinacol esters. Which should I choose to minimize side reactions?
A4: For challenging couplings prone to side reactions, boronic esters (e.g., pinacol esters) are generally the superior choice.[1][8] While boronic acids can sometimes be more reactive, they are significantly less stable and more prone to protodeboronation, especially under the basic, aqueous conditions often used in Suzuki couplings.[8] Boronate esters, such as those derived from pinacol, offer greater stability, are easier to handle and purify, and can act as a "slow-release" source of the active boron species, keeping the concentration of the unstable free boronic acid low during the reaction.[1][4][9] This increased stability of the nucleophile helps to favor the desired coupling over decomposition pathways.[1][10]
Q5: What is a MIDA boronate, and is it a better option?
A5: A MIDA (N-methyliminodiacetic acid) boronate is another type of boronic ester known for its exceptional stability.[1] These are bench-stable, crystalline solids that are robust to chromatography. Under the basic conditions of the Suzuki reaction, they slowly hydrolyze to release the free boronic acid.[9][11] This slow-release mechanism is highly effective at minimizing the concentration of the unstable boronic acid at any given time, which can significantly suppress protodeboronation and lead to higher yields, particularly with very unstable heteroaryl boronic acids.[1][11]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving the issue of protodebromination based on experimental observations.
Symptom: High Levels of Protodebromination (>20%) with Low Product Conversion
This scenario suggests that the undesired protodebromination pathway is significantly outcompeting the desired cross-coupling reaction. The primary focus should be on accelerating the productive catalytic cycle.
Caption: Troubleshooting workflow for low conversion and high protodebromination.
1. Re-evaluate the Catalyst and Ligand System:
-
The Problem: Standard catalysts like Pd(PPh₃)₄ are often not active enough for challenging substrates like pyridyl halides, especially at lower temperatures.[7] A slow catalytic turnover gives the organopalladium intermediate more time to undergo protodebromination.
-
The Solution: Switch to a more active and robust catalyst system.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands developed by Buchwald (e.g., SPhos, XPhos) and others are designed to promote the key steps of oxidative addition and reductive elimination, accelerating the overall catalytic cycle.[12][13][14] These ligands often confer exceptional activity, allowing for lower catalyst loadings and milder reaction temperatures.[13]
-
Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) species, leading to more reproducible results.
-
Alternative Catalysts: For some systems, Pd(dppf)Cl₂ can offer a good balance of activity and stability and is often a significant improvement over Pd(PPh₃)₄.[7]
-
2. Stabilize the Boron Reagent:
-
The Problem: If you are using a pyridylboronic acid, it is likely decomposing via protodeboronation.[5] This reduces the effective concentration of your nucleophile, slowing the transmetalation step and favoring protodebromination of the halide partner.
-
The Solution: As mentioned in the FAQ, switching from a boronic acid to its corresponding pinacol or MIDA boronate ester is a highly effective strategy to prevent this decomposition pathway.[1][9]
3. Optimize the Base and Solvent System:
-
The Problem: The choice of base and solvent critically influences reaction outcomes.[15] Strong aqueous bases can accelerate both protodeboronation of the nucleophile and protodebromination of the electrophile.[1][4]
-
The Solution:
-
Base: Switch to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[1] These are often effective in promoting the Suzuki coupling while minimizing base-catalyzed decomposition pathways. Fluoride sources like KF can also be effective, particularly with boronate esters.[5]
-
Solvent: While some water is often necessary to facilitate the reaction with boronic acids, it can be detrimental.[1] When using more stable boronate esters, switching to anhydrous solvents like 1,4-dioxane or toluene can significantly reduce protodebromination by removing the primary proton source.[16][17][18] The solvent plays a crucial role in catalyst stability and reactivity, and a screen of solvents like THF, DME, and toluene may be beneficial.[19][20][21]
-
Symptom: Moderate Product Conversion, but Persistent Protodebromination
This scenario indicates that while the desired reaction is proceeding, the side reaction remains competitive. Fine-tuning the reaction conditions can often tip the balance in favor of the desired product.
1. Lower the Reaction Temperature:
-
The Rationale: Protodebromination, like many decomposition pathways, often has a higher activation energy than the desired coupling reaction. By lowering the temperature, you can sometimes disproportionately slow down the side reaction.[1]
-
The Action: If you are running the reaction at a high temperature (e.g., 100-110 °C), try reducing it to 60-80 °C, provided your catalyst system is active enough to ensure a reasonable reaction time.
2. Adjust Reagent Stoichiometry:
-
The Rationale: If the protodebromination is occurring due to slow transmetalation, ensuring a sufficient concentration of the active boron species can help.
-
The Action: Increase the equivalents of the boronic acid or ester (e.g., from 1.2 to 1.5-2.0 equivalents). This can help push the equilibrium towards transmetalation, accelerating the productive pathway.
Part 3: Key Parameter Summary & Recommended Protocol
Table 1: Impact of Reaction Parameters on Preventing Protodebromination
| Parameter | Recommendation for Pyridyl Halides | Rationale |
| Palladium Source | Use a high-activity pre-catalyst (e.g., XPhos Pd G3). | Ensures efficient formation of active Pd(0) and promotes rapid catalytic turnover, outcompeting side reactions. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos).[14][22] | These ligands accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps.[18] |
| Boron Reagent | Use a Pinacol or MIDA boronate ester instead of a boronic acid.[1][16] | Boronate esters are significantly more stable towards protodeboronation, ensuring the nucleophile is available for the desired coupling.[8][9] |
| Base | K₃PO₄, Cs₂CO₃, or KF. | Milder bases are less likely to promote base-catalyzed protodebromination of the halide or protodeboronation of the boronic acid/ester.[1] |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., 1,4-Dioxane, Toluene, THF).[17][18] | Minimizes the presence of a proton source, which is required for the protodebromination side reaction.[1][16] |
| Temperature | As low as possible while maintaining a reasonable reaction rate (often 60-90 °C). | Lower temperatures can disproportionately slow the rate of decomposition pathways relative to the desired cross-coupling.[1] |
Experimental Protocol: Robust Suzuki Coupling of 2-Bromopyridine with an Arylboronic Pinacol Ester
This protocol provides a robust starting point for minimizing protodebromination in a challenging Suzuki-Miyaura coupling.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv), finely powdered and dried
-
Anhydrous, degassed 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyridine, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Step-by-step workflow for the recommended Suzuki coupling protocol.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Homocoupling Byproducts in the Synthesis of 1-(4-(pyridin-3-yl)phenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in synthetic chemistry: the formation of homocoupling byproducts during the synthesis of 1-(4-(pyridin-3-yl)phenyl)ethanone. This valuable building block, often synthesized via Suzuki-Miyaura cross-coupling, is crucial in the development of various pharmaceutical agents. However, the dimerization of the boronic acid starting material can significantly reduce yields and complicate purification.
This resource will equip you with the foundational knowledge and actionable protocols to diagnose, minimize, and manage these unwanted side reactions, ensuring a more efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of my this compound synthesis?
A1: Homocoupling is a side reaction where two molecules of your boronic acid (or its ester derivative), in this case, 3-pyridinylboronic acid, react with each other to form a symmetrical biaryl—3,3'-bipyridine. This occurs in parallel with the desired cross-coupling reaction between 3-pyridinylboronic acid and 1-(4-bromophenyl)ethanone. This byproduct consumes your starting material, lowers the yield of your target molecule, and can be challenging to separate due to structural similarities.[1][2]
Q2: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A2: The two main culprits behind homocoupling are the presence of dissolved oxygen and an excess of palladium(II) species in your reaction mixture.[1][2]
-
Oxygen-Mediated Homocoupling: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][3]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the dimer and Pd(0). This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.[1][3][4]
Q3: I'm observing a significant amount of a symmetrical byproduct. How can I confirm it's the homocoupled 3,3'-bipyridine?
A3: You can suspect homocoupling if you see a significant byproduct in your crude reaction mixture analysis by techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The key confirmation is the molecular weight of the byproduct, which should correspond to the dimer of the pyridine ring from your boronic acid.
Q4: Can the choice of my aryl halide affect the extent of homocoupling?
A4: Yes, indirectly. The reactivity of the aryl halide partner (in this case, 1-(4-bromophenyl)ethanone) plays a role. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[5] If the oxidative addition of the aryl halide to the palladium catalyst is slow, it can allow more time for competing side reactions like homocoupling to occur.
Q5: Are heteroaryl boronic acids, like the 3-pyridinylboronic acid I'm using, more prone to side reactions?
A5: Yes, five-membered and some six-membered heteroaromatic boronic acids can be particularly challenging coupling partners.[6][7] They are often more susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under basic conditions, which is another common side reaction that can reduce your yield.[5][6][7]
Troubleshooting Guide: Minimizing Homocoupling Byproducts
This section provides a systematic approach to diagnosing and resolving issues related to excessive homocoupling.
Issue 1: Significant Formation of Homocoupling Byproduct (>10%)
Primary Cause: Inadequate Exclusion of Oxygen.
Oxygen is a major contributor to the homocoupling of boronic acids.[1][3][8] Therefore, rigorous deoxygenation of your solvent and the entire reaction setup is the first and most critical step.
Solution: Implement Thorough Degassing Techniques.
A simple nitrogen purge might not be sufficient. A "freeze-pump-thaw" cycle or subsurface sparging is highly recommended.
Experimental Protocol: Nitrogen Subsurface Sparging [4]
-
Assemble your reaction flask with the solvent, aryl halide, and base.
-
Insert a long needle connected to a nitrogen or argon line, ensuring the tip is below the solvent surface.
-
Place a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the solution for at least 15-20 minutes.
-
After degassing, add the boronic acid, ligand, and palladium catalyst under a positive pressure of the inert gas.
Caption: Workflow for proper reaction setup and degassing.
Issue 2: Homocoupling Persists Despite Rigorous Degassing
Potential Causes:
-
Use of a Pd(II) precatalyst.
-
Suboptimal choice of ligand or base.
-
Elevated reaction temperature.
Solutions & Optimization Strategies:
1. Choice of Palladium Source and Ligand:
The selection of the catalyst system is paramount.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferable to Pd(II) sources such as Pd(OAc)₂ or PdCl₂(PPh₃)₂.[2] This minimizes the initial concentration of Pd(II) that can drive homocoupling.
-
Ligands: Bulky, electron-rich phosphine ligands are highly effective at suppressing homocoupling.[1][2] They accelerate the desired oxidative addition and reductive elimination steps, making the competing homocoupling pathway less favorable.[2] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are excellent choices for coupling with heteroaryl boronic acids.[1][9]
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May permit more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle.[2] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be very effective due to their strong binding to palladium.[2] |
2. Optimizing the Base:
The base is crucial for activating the boronic acid, but its choice can influence side reactions.[10][11]
-
Basicity: A base that is too strong can sometimes promote protodeboronation, especially with sensitive heteroaryl boronic acids.[5]
-
Common Choices: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often effective and are frequently used in Suzuki couplings involving heteroaryl substrates.[12][13] A switch from a weaker base like an acetate to a carbonate has been shown to alter the rate-determining step of the reaction, potentially reducing side products.[13]
3. Reaction Temperature and Time:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Once the starting aryl halide is consumed, work up the reaction to avoid prolonged heating that could lead to product degradation or an increase in byproducts.
Caption: Decision tree for troubleshooting homocoupling.
Issue 3: Purification Challenges - Separating Product from Homocoupled Byproduct
Problem: The homocoupled byproduct (3,3'-bipyridine) has similar polarity to the desired product, making chromatographic separation difficult.
Solutions:
-
Crystallization: This is often the most effective method for purifying APIs and removing structurally similar impurities.[14][15][16]
-
Solvent Screening: Experiment with different solvent/anti-solvent systems to find conditions where the desired product has lower solubility than the byproduct, allowing it to crystallize selectively. Common systems include isopropanol/heptane, ethanol/water, or ethyl acetate/hexanes.
-
-
Acid-Base Extraction:
-
While both your product and byproduct contain a basic pyridine nitrogen, there might be subtle pKa differences that could be exploited with a carefully controlled pH extraction, though this can be challenging.
-
-
Preparative HPLC: If other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity separation, although it is less scalable and more costly.[15][17][18]
Analytical Methods for Monitoring Homocoupling
Accurate monitoring is key to effective troubleshooting.
| Analytical Technique | Application | Notes |
| TLC (Thin Layer Chromatography) | Quick, qualitative reaction monitoring. | Use a suitable solvent system to try and achieve baseline separation between your starting materials, product, and the homocoupled byproduct. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Quantitative analysis of volatile components. | Provides accurate quantification and mass confirmation of the homocoupled byproduct. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | The most common and powerful tool for reaction monitoring. | Excellent for separating and identifying all components in the crude reaction mixture. Can be used to calculate conversion and the ratio of product to byproduct.[19] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation of crude and purified material. | Can be used to estimate the ratio of product to byproduct in the crude mixture by integrating characteristic signals. |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Campos, C. H. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- BenchChem. (2025).
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5599–5601.
- Campos, C. H. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
- BenchChem. (2025).
- Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 753–757.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Halford, B. (2022). A basic switch leads to big changes in Suzuki coupling. Chemical & Engineering News.
- Chen, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(21), 4875–4878.
- Wallace, D. J., & Chen, C. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6205–6208.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Lima, G. P., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(13), 2735-2739.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Majeed, N. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- BenchChem. (2025). Comparative study of different bases in Suzuki-Miyaura coupling reactions.
- Pharmaceutical Technology. (n.d.).
- Ohishi, T., et al. (2021).
- Tayana Solutions. (n.d.). Picking the best purification method for your API can be a tricky challenge.
- Arbor Pharmachem. (n.d.).
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- PharmaCompass. (n.d.).
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Zamann Pharma Support GmbH. (n.d.).
- Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- Loreto, M. A., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2406–2416.
- Synthose. (2025).
- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Vasile, C., & Popa, M. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- Kitano, Y., & Arisawa, M. (2025).
- Slideshare. (n.d.). A new and efficient synthesis of 1 (4-subtitued phenyl)-3-(1-(6-(substitued-2-yl)pyrimidin-4-yl)piperidin-4-yl)ureas via green aqueous suzuki coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmtech.com [pharmtech.com]
- 15. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. API Separation & Purification | Chromatographic System | CMO [pharmacompass.com]
- 18. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 19. hovione.com [hovione.com]
Technical Support Center: Large-Scale Purification Strategies for 1-(4-(pyridin-3-yl)phenyl)ethanone
Welcome to the technical support center for the purification of 1-(4-(pyridin-3-yl)phenyl)ethanone. This guide is designed for researchers, process chemists, and drug development professionals who are scaling up the synthesis of this key intermediate. The unique physicochemical properties of this molecule—namely the basic pyridine nitrogen and the crystalline nature of the biaryl ketone system—present specific challenges and opportunities in purification. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Section 1: Understanding and Mitigating Common Synthetic Impurities
Before selecting a purification strategy, it is critical to understand the potential impurity profile originating from the most common synthetic route: the Suzuki-Miyaura cross-coupling reaction. Proactive control during the reaction and work-up can significantly reduce the burden on the final purification steps.
Q: What are the most common impurities to expect from the Suzuki-Miyaura synthesis of this compound, and how do they form?
A: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is often accompanied by several side reactions. The primary impurities you should anticipate are:
-
Homocoupling Byproducts: These are dimers of your starting materials. The most common is the biphenyl dimer resulting from the coupling of the boronic acid/ester with itself. This is often mediated by the presence of oxygen and palladium(II) species in the catalytic cycle.[1]
-
Proto-debromination/deboronation Products: This involves the replacement of the bromo group on the pyridine or the boronic acid group on the acetophenone with a hydrogen atom. This leads to the formation of pyridine and acetophenone, respectively.
-
Ligand-Derived Impurities: If you are using phosphine-based ligands (e.g., PPh₃), an undesired side reaction can occur where an aryl group from the ligand itself couples with your starting material.[2][3] This can be particularly problematic to remove due to structural similarity to the final product.
-
Residual Starting Materials: Incomplete conversion will leave unreacted 3-halopyridine and 4-acetylphenylboronic acid (or its esters).
-
Residual Palladium Catalyst: Palladium residues are a major concern, especially for active pharmaceutical ingredients (APIs), and must be reduced to low ppm levels.
Caption: Formation of the target product and key impurities during Suzuki coupling.
Section 2: Crystallization: The Workhorse of Large-Scale Purification
Crystallization is the most cost-effective and scalable method for purifying solid compounds. The key is to identify a suitable solvent system that provides a high recovery of pure material.
Q: Where should I start when developing a large-scale crystallization protocol for this compound?
A: A systematic solvent screen is the essential first step. The ideal solvent should fully dissolve your crude product at an elevated temperature but exhibit very low solubility at room temperature or below.[4] Given the molecule's polarity (ketone, aromatic rings, pyridine), a range of solvents should be tested.
Protocol 1: Systematic Solvent Screening
-
Setup: Arrange a series of test tubes, each containing approximately 20-30 mg of your crude material.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Test a range of polarities:
-
Non-polar: Heptane, Toluene
-
Mid-polarity: Ethyl Acetate, Acetone, Dichloromethane
-
Polar Protic: Ethanol, Isopropanol (IPA), Methanol
-
Polar Aprotic: N,N-Dimethylformamide (DMF), Acetonitrile
-
-
Observation & Heating: Note the solubility at room temperature. For solvents where the compound is poorly soluble, heat the mixture gently to boiling. If it dissolves, it's a potential candidate.
-
Cooling: Allow the tubes with dissolved solids to cool slowly to room temperature, then place them in an ice bath. Observe the quality and quantity of crystal formation.
| Solvent Screening Outcome | Interpretation | Next Step |
| Soluble in the cold solvent | Solvent is too effective; poor recovery expected. | Discard as a single-solvent option. Consider as the "good" solvent in an anti-solvent pair.[4] |
| Insoluble in hot and cold solvent | Solvent is unsuitable. | Discard. |
| Sparingly soluble in cold, fully soluble when hot | Ideal Candidate. | Proceed with optimizing a slow-cooling crystallization protocol.[4] |
| Soluble in one solvent, insoluble in another | Anti-Solvent Pair Potential. | Use the solubilizing solvent as the "good" solvent and the other as the "anti-solvent". |
Q: My crystallization attempt resulted in oiling out, poor recovery, or low purity. What are the troubleshooting steps?
A: This is a common challenge. The solution depends on the specific problem you are observing. The following workflow provides a logical approach to troubleshooting.
Caption: A decision workflow for troubleshooting common crystallization issues.
A patent for a structurally similar compound reports successful crystallization by dissolving the material in hot DMF, followed by cooling, filtration, and washing with acetone.[5] This suggests that polar aprotic solvents may be a good starting point.
Section 3: Chromatographic Purification: When High Purity is Paramount
While less economical at a very large scale, column chromatography is often required to achieve the high purity needed for pharmaceutical applications, especially for removing structurally similar impurities.
Q: I am running silica gel chromatography and my product peak is showing significant tailing. Why is this happening?
A: Peak tailing is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[6] The primary cause is the strong ionic interaction between the basic nitrogen atom in the pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of the silica.[6] This creates a secondary, non-ideal retention mechanism that causes the back of the peak to "smear" or "tail" down the column, leading to poor separation and co-elution with impurities.
Q: How can I eliminate peak tailing and improve chromatographic separation?
A: You can address this issue by either neutralizing the interaction or choosing a different stationary phase.
-
Mobile Phase Modification: This is often the simplest solution. Add a small amount of a basic modifier to your eluent to compete with your product for the acidic silanol sites.
-
Triethylamine (TEA): Add 0.1% to 1% TEA to your mobile phase (e.g., Ethyl Acetate/Heptane).
-
Ammonia: For more polar solvent systems, using a mobile phase saturated with ammonia (e.g., a 7N solution of ammonia in methanol, used as a component in a DCM/Methanol gradient) can be highly effective.
-
-
Change the Stationary Phase: If mobile phase modification is insufficient, changing the solid support is the next logical step.
-
Alumina (Basic or Neutral): Alumina lacks the strongly acidic silanol groups of silica and is an excellent alternative for basic compounds.
-
Deactivated or End-capped Silica: Modern reverse-phase columns (e.g., C18) are "end-capped" to minimize residual silanols, leading to much better peak shapes for basic compounds. Purification would be run using solvents like acetonitrile and water, often with a pH modifier like formic acid or ammonium acetate.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Is an acid-base extraction a viable purification step for this compound?
A: Absolutely. This is a highly effective and scalable technique for this class of compounds. The basic pyridine nitrogen (pKa of pyridine's conjugate acid is ~5.2) allows the molecule to be selectively extracted into an aqueous acid phase, leaving non-basic organic impurities behind.
Protocol 2: Acid-Base Extractive Work-up
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it multiple times with dilute aqueous acid (e.g., 1 M HCl). The protonated product will move into the aqueous layer.
-
Organic Impurity Removal: Combine the acidic aqueous layers and wash them with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification & Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is basic (pH 8-9). The neutral product will precipitate or can be re-extracted back into an organic solvent like DCM or ethyl acetate.
-
Final Wash and Dry: Wash the resulting organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the purified product.
Q: How can I effectively remove residual palladium catalyst from my final product?
A: Palladium removal is a critical step. Several methods are available:
-
Filtration: Passing a solution of your product through a pad of Celite® can sometimes remove heterogeneous palladium species.
-
Activated Carbon: Stirring the product solution with activated carbon for a period, followed by filtration, is a common and effective method.
-
Palladium Scavengers: For very low residual levels, commercially available solid-supported scavengers (e.g., functionalized silica or polymers with thiol or amine groups) can be used. These are stirred with the product solution and then simply filtered off.
Q: My isolated product has a persistent yellow or brown color. How can I obtain a white solid?
A: Discoloration is typically due to high-molecular-weight, colored byproducts or degradation products.[7]
-
Charcoal Treatment: Before the final crystallization, dissolving the product in a suitable solvent and stirring it with a small amount of activated carbon (e.g., 1-5% w/w) for 15-30 minutes at room temperature or slightly elevated temperature can adsorb colored impurities. Filter the mixture through Celite® while hot to remove the carbon before proceeding with crystallization.
-
Recrystallization: A second, careful recrystallization from a well-chosen solvent system is often the most effective method for removing the impurities responsible for the color.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2014).
- BenchChem. (2025). Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds.
- ResearchGate. (2023). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- ResearchGate. (2025).
- ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Identification and Characterization of Impurities in 1-(4-(pyridin-3-yl)phenyl)ethanone
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-(pyridin-3-yl)phenyl)ethanone. It is designed as a central resource for troubleshooting common issues related to impurity profiling, offering practical, experience-based solutions and detailed experimental protocols. Our focus is on the causality behind experimental choices, ensuring a robust and scientifically sound approach to impurity management.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during the analysis of this compound.
Q1: What are the most probable impurities I should expect to find in a batch of this compound?
A1: Impurities in any Active Pharmaceutical Ingredient (API) can be classified into organic, inorganic, and residual solvents.[1][2] For this compound, which is commonly synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the organic impurities are of primary concern.[3][4] They typically arise from starting materials, by-products of side reactions, intermediates, and degradation products.[5][6]
Table 1: Potential Organic Impurities in this compound
| Impurity Class | Potential Compounds | Likely Source / Cause |
| Starting Materials | 1-(4-halophenyl)ethanone (e.g., bromo/iodo) Pyridine-3-boronic acid (or its esters) | Incomplete reaction during synthesis. |
| Intermediates | Unstable reaction intermediates that are carried through. | Inefficient purification or quenching steps. |
| By-products | 4,4'-diacetylbiphenyl (Homocoupling of the acetophenone) 3,3'-bipyridine (Homocoupling of the boronic acid) 1-phenylethanone (Protodeboronation) Phenyl- or cyclohexyl-derived impurities | Side reactions common to Suzuki coupling.[3][7] Protodeboronation of the boronic acid.[7] Aryl group transfer from phosphine ligands (e.g., PPh₃) used in the catalyst system.[8][9] |
| Degradation Products | 1-(4-(1-oxidopyridin-1-ium-3-yl)phenyl)ethanone (N-oxide) Benzoic acid derivatives | Oxidation of the pyridine nitrogen atom during storage or exposure to oxidizing agents. Oxidative cleavage of the ketone under harsh conditions. |
| Reagents/Catalysts | Residual Palladium Phosphine Ligands / Oxides | Incomplete removal during work-up and purification.[1] |
Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
A2: The International Council for Harmonisation (ICH) provides guidelines that are followed by most global regulatory agencies. The key guideline is ICH Q3A(R2) for impurities in new drug substances.[1][10] The thresholds are based on the maximum daily dose (MDD) of the drug.
Table 2: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[5]
-
Identification Threshold: The level above which an impurity's structure must be determined.[5]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[1][2][5]
Q3: Which analytical technique is best for my impurity investigation?
A3: A multi-technique approach is almost always necessary. No single technique can provide all the required information. The choice depends on the specific question you are trying to answer.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for impurity profiling.[11][12] It is excellent for separating and quantifying impurities, especially when their structures are known and reference standards are available. Its sensitivity and reproducibility make it ideal for routine quality control.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying unknown impurities.[6][13] When an unknown peak is detected in HPLC, LC-MS provides the molecular weight, which is a critical first step in structure elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for volatile or semi-volatile impurities, such as residual solvents or low-molecular-weight starting materials.[6][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for absolute structure elucidation of an isolated impurity.[11][13] It provides detailed information about the carbon-hydrogen framework of a molecule.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental challenges.
Problem: I've detected a significant unknown peak (>0.10%) in my HPLC chromatogram. What are my next steps?
Solution: This situation requires a systematic investigation to identify and characterize the unknown impurity. The following workflow is recommended.
Caption: Workflow for the identification of an unknown impurity.
Problem: My mass spectrometry data suggests an impurity with a mass of +16 Da compared to the parent compound. What could it be?
Solution: A mass increase of 16 Da is a classic indicator of oxidation. In the case of this compound, the most likely site of oxidation is the pyridine nitrogen atom, forming the N-oxide derivative: 1-(4-(1-oxidopyridin-1-ium-3-yl)phenyl)ethanone.
-
Causality: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, especially during storage in the presence of air or if trace peroxides are present in solvents.
-
Confirmation:
-
LC-MS/MS: The fragmentation pattern of the N-oxide will be different from the parent compound. A characteristic loss of an oxygen atom (-16 Da) is often observed.
-
NMR Spectroscopy: Upon isolation, ¹H NMR will show a significant downfield shift of the pyridine protons adjacent to the nitrogen (the H2 and H6 protons) due to the deshielding effect of the N-O bond.[14]
-
Problem: I am struggling to separate a key impurity from the main API peak in my reverse-phase HPLC method. What should I try?
Solution: Co-elution is a common challenge. Here are several strategies to improve resolution, starting with the simplest:
-
Decrease the Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the API. This gives the analytes more time to interact with the stationary phase, improving separation.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order.
-
Adjust the Mobile Phase pH: The pyridine moiety in your molecule is basic. Changing the pH of the aqueous mobile phase will alter its degree of ionization, which can dramatically affect its retention time on a C18 column. Try adjusting the pH by ±1 unit to see the effect.
-
Try a Different Stationary Phase: If the above fail, the impurity may have very similar polarity to the API. A column with a different selectivity is needed. Consider a phenyl-hexyl or a polar-embedded phase column, which offer different interaction mechanisms (e.g., π-π interactions) compared to a standard C18.
Section 3: Standard Operating Procedures (SOPs)
These protocols provide a starting point for method development. They should be fully validated according to ICH Q2(R1) guidelines before use in a regulated environment.
SOP 1: HPLC-UV Method for Impurity Quantification
-
Objective: To separate and quantify known and unknown impurities in this compound.
-
Instrumentation & Columns:
-
HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).
-
-
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
-
System Suitability:
-
Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.
-
-
Calculation:
-
Calculate the percentage of each impurity using the area normalization method, assuming a relative response factor (RRF) of 1.0 unless otherwise determined.
-
SOP 2: Structure Elucidation of an Isolated Impurity via NMR
-
Objective: To unambiguously determine the chemical structure of an impurity isolated by preparative chromatography.
-
Sample Preparation:
-
Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the chosen solvent fully dissolves the sample.
-
-
Data Acquisition:
-
Acquire the following spectra on a ≥400 MHz NMR spectrometer:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, crucial for connecting molecular fragments.
-
-
-
Interpretation Workflow:
-
Analyze ¹H NMR: Integrate peaks to determine proton ratios. Analyze chemical shifts and coupling patterns to identify structural motifs (e.g., aromatic rings, methyl groups). The characteristic signals for the pyridine and phenyl rings should be identified.[15][16][17]
-
Analyze ¹³C NMR: Count the number of unique carbons. Use chemical shifts to identify types of carbons (e.g., C=O at ~197 ppm, aromatic carbons at 120-150 ppm).
-
Use HSQC: Correlate each proton signal to its directly attached carbon.
-
Use HMBC: Piece the molecular puzzle together. For example, an HMBC correlation from the methyl protons of the acetyl group to the carbonyl carbon will confirm that fragment. Correlations from protons on one ring to carbons on the other will confirm the C-C bond linkage.
-
Propose Structure: Combine all data to propose a final, unambiguous structure.
-
Caption: Logic diagram for NMR-based structure elucidation.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
Novotech. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]
-
ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Jadhav, S. B., et al. (2015). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 11(3), 1-13. [Link]
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
-
SIELC Technologies. (2018). 1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one. [Link]
- Brzezinski, B., et al. (1967). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(10), 445-451.
-
SpectraBase. (n.d.). Pyridine. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. [Link]
-
ACS Publications. (1975). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2015). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances. [Link]
-
University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
-
ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. [Link]
-
Prieto, M., et al. (2004). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 9(1), 1-10. [Link]
- Görög, S. (2000). Identification and Determination of Impurities in Drugs. TrAC Trends in Analytical Chemistry, 19(8), 493-499.
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
PubMed. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. [Link]
-
ResearchGate. (2022). Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*. [Link]
-
MDPI. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
PubMed. (1998). Chemical and analytical characterization of related organic impurities in drugs. [Link]
- Google Patents. (2012). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2021). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
RSC Advances. (n.d.). [Title of a relevant article on Suzuki-Miyaura reactions]. [Link]
-
PubChem. (n.d.). 1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone. [Link]
-
PubChem. (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
Technical Support Center: Improving the Stability and Shelf-Life of 1-(4-(pyridin-3-yl)phenyl)ethanone
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with 1-(4-(pyridin-3-yl)phenyl)ethanone. This key intermediate possesses a unique chemical architecture, combining an aryl ketone and a pyridine moiety, which makes it a valuable building block in pharmaceutical synthesis. However, these same functional groups can also be susceptible to degradation, posing challenges to its long-term stability and shelf-life.
This document provides a comprehensive resource, structured in a question-and-answer format, to address common stability issues, troubleshoot experimental observations, and offer scientifically-grounded protocols to ensure the integrity of your material. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that affect its stability?
A1: The molecule has two primary points of reactivity that can lead to degradation:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[1][2][3] This is often the most common degradation pathway, especially in the presence of atmospheric oxygen or oxidizing agents.
-
The Aryl Ketone Group: Aryl ketones can be sensitive to light, potentially leading to photodegradation through pathways involving the excited triplet state.[4][5][6] While generally less reactive than aliphatic ketones, this pathway should be considered, especially for material stored in transparent containers.
Q2: What are the ideal storage conditions for this compound to maximize its shelf-life?
A2: Based on the chemical liabilities, the ideal storage conditions aim to mitigate oxidation and photodegradation. We recommend the following:
-
Temperature: Controlled room temperature (20-25°C) is generally sufficient. For long-term storage (>1 year), consider refrigeration (2-8°C) to slow the rate of any potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is the most critical factor to prevent N-oxide formation.
-
Light: Store in an amber or opaque container to protect from light exposure and prevent potential photodegradation.[7][8]
-
Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which can facilitate certain degradation pathways.
Q3: I've observed a new, more polar spot on my TLC plate after storing a solution of the compound. What is it likely to be?
A3: A new, more polar impurity is very likely the N-oxide derivative of the parent compound. The N-O bond is highly polar, which significantly reduces the compound's affinity for non-polar TLC plates and results in a lower Rf value. This is a classic indicator of oxidative degradation.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: My sample purity, as measured by HPLC, has decreased significantly after a few weeks of storage as a solid in a standard vial.
-
Probable Cause: The primary suspect is oxidation of the pyridine nitrogen to form the N-oxide, likely due to exposure to atmospheric oxygen.
-
Recommended Solution:
-
Confirm Identity: If possible, confirm the identity of the major degradant as the N-oxide using LC-MS. The degradant should have a mass of (M+16)+ relative to the parent compound.
-
Improve Storage Protocol: Repackage the material under an inert atmosphere. Use a vial with a PTFE-lined cap, flush the headspace with argon or nitrogen gas before sealing, and wrap the vial in aluminum foil or place it in a light-blocking secondary container.
-
Future Handling: For all future work, handle the solid material in a glovebox or use techniques to minimize air exposure when weighing and transferring.
-
Problem 2: The color of my solid material has changed from off-white to a pale yellow/brown hue.
-
Probable Cause: Color change can be an early indicator of degradation. While it could be due to the formation of the N-oxide, it may also indicate the formation of minor, highly conjugated chromophoric impurities from photodegradation or other side reactions. Aryl ketones are known photosensitizers.[4][5][6]
-
Recommended Solution:
-
Analytical Assessment: Immediately assess the purity of the material using a validated stability-indicating method like HPLC-UV. Quantify the level of impurities.
-
Light Exclusion: Ensure the material is rigorously protected from light at all stages of handling and storage. Use amber glassware for solutions and opaque containers for solids.
-
Consider Purification: If the impurity levels are unacceptable (>0.5%), repurification by column chromatography or recrystallization may be necessary.
-
Problem 3: I am running a reaction in solution and notice the formation of several new byproducts that were not present in the starting material.
-
Probable Cause: If the reaction conditions are not strictly anhydrous and anaerobic, the compound's stability may be compromised. Solvents can play a significant role; for example, residual peroxides in ethers (like THF or Dioxane) can accelerate oxidation.
-
Recommended Solution:
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen. Test ethereal solvents for peroxides before use.
-
Inert Reaction Setup: Ensure your reaction is set up under a robust inert atmosphere. Degas the reaction mixture using several cycles of vacuum and backfilling with nitrogen or argon.
-
Forced Degradation Study: To understand the compound's stability under your specific reaction conditions (without other reagents), consider running a control experiment. This is a simplified forced degradation study where you expose the compound to the reaction solvent and temperature for the intended reaction time and analyze the outcome.[9][10][11]
-
Technical Deep Dive: Degradation Pathways
Understanding the potential degradation mechanisms is key to preventing them.
Oxidative Degradation
The most probable degradation route is the oxidation of the pyridine nitrogen. This can be initiated by atmospheric oxygen, trace metal catalysts, or peroxide impurities. The resulting N-oxide is chemically distinct and will impact biological assays and subsequent synthetic steps.
Caption: Primary oxidative degradation pathway of the title compound.
Photodegradation
Aryl ketones can absorb UV light, promoting an electron to an excited singlet state, which can then convert to a more stable triplet state. This excited triplet state is a reactive species that can participate in hydrogen abstraction or other radical reactions, leading to complex impurity profiles.[4][5]
Protocols
Protocol: Inert Atmosphere Packaging of Solid Compound
-
Preparation: Place the solid compound in a suitable amber glass vial. Do not fill the vial more than halfway to allow for effective gas exchange. Place a PTFE-lined cap loosely on top.
-
Manifold Setup: Place the vial in a vacuum desiccator or Schlenk flask connected to a dual vacuum/inert gas manifold.
-
Purge Cycle 1: Carefully evacuate the vessel until the pressure stabilizes (~1-10 mmHg).
-
Backfill Cycle 1: Slowly backfill the vessel with high-purity nitrogen or argon gas until it reaches atmospheric pressure.
-
Repeat: Repeat the evacuate/backfill cycle 3-5 times to ensure the removal of residual atmospheric oxygen.
-
Sealing: After the final backfill, quickly and tightly seal the vial cap. For extra protection, wrap the cap-vial interface with Parafilm.
-
Storage: Label the vial appropriately and store it under the recommended conditions (Section 2.0).
Protocol: Forced Degradation Study (Oxidative Stress)
This protocol is essential for identifying potential degradation products and validating that your analytical method can detect them.[10][12][13]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water) at a concentration of ~1 mg/mL.
-
Stress Condition: To 1 mL of the stock solution, add 100 µL of 3% hydrogen peroxide.
-
Control Sample: To a separate 1 mL of the stock solution, add 100 µL of water (control).
-
Incubation: Keep both samples at room temperature, protected from light, for 24 hours.[9]
-
Analysis: Analyze both the stressed and control samples by a high-resolution analytical technique like HPLC-UV/MS.
-
Evaluation: Aim for 5-20% degradation of the parent peak in the stressed sample.[11][13] Compare the chromatograms to identify new peaks corresponding to degradation products. The mass spectrometer will help in tentatively identifying these products (e.g., looking for M+16 for the N-oxide).
Caption: Experimental workflow for a forced oxidative degradation study.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Long-term) or 20-25°C (Short-term) | Reduces kinetic rate of degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the pyridine nitrogen.[2] |
| Light | Amber or Opaque Container | Prevents UV-induced photodegradation.[7] |
| Humidity | Tightly sealed with desiccant | Prevents hydrolysis and moisture-catalyzed degradation. |
References
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2017).
- The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride. Journal of the Chemical Society, Perkin Transactions 2.
- Pyridine N-oxide derivatives. Organic Chemistry Portal.
- US Patent 5869678A - Oxidation of pyridine and derivatives. (1996).
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (2012).
- Baran, P. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research.
- The Mechanism of Photodegradation of Alkyl Halides and Poly(vinyl chloride). Part I. Alkyl Aryl Ketone-sensitized Photolysis. (1974).
- Forced Degradation Studies. STEMart.
- Forced Degradation Testing Procedure. ResolveMass Laboratories Inc.
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2017). International Journal of Engineering Research & Technology.
- Harriman, A., Rockett, B. W., & Poyner, W. R. (1974). The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride. Journal of the Chemical Society, Perkin Transactions 2, (4), 485-488. DOI:10.1039/P29740000485.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Ketone Testing. (2019). American Association for Clinical Chemistry.
- KETONES I 2555. (2003). NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.
- How to Extend Shelf Life via Formulation Modifications. Stability Studies.
- Photolysis of cyclobutyl aryl ketones. Evidence for the involvement of an excited state conformation equilibrium in their photoconversion to aryl bicyclo[1.1.1]pentanols. (1981). Journal of the American Chemical Society.
- Fetzner, S. (2012). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
- Enhancing Drug Stability and Shelf-life through Scientific Innovation. (2023). Parabolic Drugs.
- Stability Testing in Pharmaceuticals: Why Acetone is Used in Analytical Methods. (2023). Purosolv.
- Analytical Methods for Ketones. NIOSH Manual of Analytical Methods (NMAM), Fifth Edition.
- A Comparative Guide to Analytical Methods for Ketone Analysis. Benchchem.
- Shelf Life of Pharmaceuticals: Ensuring Safety and Efficacy. (2024). Dynamic Synergy International.
- Shelf-Life Extensions For Pharmaceutical Products. (2020).
- Shelf Life Determination Factors Impacting Pharmaceutical Quality. (2023). Pharmuni.
- Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organoc
- Technical Support Center: Degradation Pathways of Substituted Pyridines. Benchchem.
Sources
- 1. Pyridine N-oxide [organic-chemistry.org]
- 2. US5869678A - Oxidation of pyridine and derivatives - Google Patents [patents.google.com]
- 3. baranlab.org [baranlab.org]
- 4. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Enhancing Drug Stability and Shelf-life through Scientific Innovation [parabolicdrugs.com]
- 8. dsi-printer.co.id [dsi-printer.co.id]
- 9. Forced Degradation Studies - STEMart [ste-mart.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijisrt.com [ijisrt.com]
- 13. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 1-(4-(Pyridin-yl)phenyl)ethanone Isomers
Introduction: The Challenge of Isomeric Purity in Drug Discovery
In the landscape of modern drug development, the structural subtleties of a molecule can dictate its efficacy, toxicity, and overall therapeutic potential. The 1-(4-(pyridinyl)phenyl)ethanone framework is a privileged scaffold, appearing in a multitude of compounds with significant biological activity. However, the isomeric form of this molecule—specifically, the position of the nitrogen atom within the pyridine ring—can profoundly alter its three-dimensional shape and electronic properties. This guide provides a comprehensive, comparative spectroscopic analysis of three key positional isomers: 1-(4-(pyridin-2-yl)phenyl)ethanone, 1-(4-(pyridin-3-yl)phenyl)ethanone, and 1-(4-(pyridin-4-yl)phenyl)ethanone. As we will demonstrate, a multi-technique spectroscopic approach is not merely confirmatory but essential for the unambiguous elucidation of these closely related structures.
The Isomers in Focus
The seemingly minor shift of a nitrogen atom from the 2-, 3-, to 4-position of the pyridine ring introduces significant electronic and steric differences. These variations are the key to their spectroscopic differentiation.
Caption: Molecular structures of the three positional isomers of 1-(4-(pyridinyl)phenyl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Probe of Molecular Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy: Unraveling Proton Environments
The position of the nitrogen atom in the pyridine ring creates a unique electronic fingerprint for each isomer, leading to distinct chemical shifts and coupling patterns for the aromatic protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | 1-(4-(pyridin-2-yl)phenyl)ethanone (Predicted δ, ppm) | This compound (Predicted δ, ppm) | 1-(4-(pyridin-4-yl)phenyl)ethanone (Predicted δ, ppm) |
| -CH₃ | 2.65 (s, 3H) | 2.64 (s, 3H) | 2.66 (s, 3H) |
| H-a, H-a' | 8.05 (d, J=8.4 Hz, 2H) | 8.02 (d, J=8.4 Hz, 2H) | 8.08 (d, J=8.4 Hz, 2H) |
| H-b, H-b' | 7.80 (d, J=8.4 Hz, 2H) | 7.65 (d, J=8.4 Hz, 2H) | 7.70 (d, J=8.4 Hz, 2H) |
| Pyridine H-2 | - | ~8.80 (d, J=2.0 Hz, 1H) | ~8.70 (dd, J=4.8, 1.6 Hz, 2H) |
| Pyridine H-3 | ~7.85 (d, J=8.0 Hz, 1H) | - | - |
| Pyridine H-4 | ~7.30 (t, J=7.6 Hz, 1H) | ~7.90 (ddd, J=8.0, 2.4, 1.6 Hz, 1H) | - |
| Pyridine H-5 | ~7.25 (t, J=6.4 Hz, 1H) | ~7.40 (dd, J=8.0, 4.8 Hz, 1H) | ~7.50 (dd, J=4.8, 1.6 Hz, 2H) |
| Pyridine H-6 | ~8.70 (d, J=4.8 Hz, 1H) | ~8.60 (dd, J=4.8, 1.6 Hz, 1H) | ~8.70 (dd, J=4.8, 1.6 Hz, 2H) |
Causality Behind the Shifts: The primary differentiating factor is the deshielding effect of the nitrogen atom on the adjacent protons in the pyridine ring. In the 2-pyridyl isomer, the proton at the 6-position is significantly downfield due to its proximity to the nitrogen. For the 3-pyridyl isomer, the proton at the 2-position experiences the strongest deshielding. The 4-pyridyl isomer exhibits symmetry, resulting in fewer distinct signals for the pyridine protons.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
The electron-withdrawing nature of the nitrogen atom also influences the chemical shifts of the carbon atoms in the pyridine ring, providing another layer of structural confirmation.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | 1-(4-(pyridin-2-yl)phenyl)ethanone (Predicted δ, ppm) | This compound (Predicted δ, ppm) | 1-(4-(pyridin-4-yl)phenyl)ethanone (Predicted δ, ppm) |
| -CH₃ | 26.7 | 26.6 | 26.8 |
| C=O | 197.8 | 197.7 | 197.9 |
| Phenyl C-1 | 136.5 | 136.2 | 137.0 |
| Phenyl C-2, C-6 | 129.0 | 129.1 | 129.2 |
| Phenyl C-3, C-5 | 127.2 | 127.0 | 127.5 |
| Phenyl C-4 | 142.0 | 138.5 | 145.0 |
| Pyridine C-2 | 157.0 | 150.0 | 150.5 |
| Pyridine C-3 | 121.5 | 135.0 | 121.8 |
| Pyridine C-4 | 137.0 | 133.0 | 158.0 |
| Pyridine C-5 | 122.5 | 123.8 | 121.8 |
| Pyridine C-6 | 149.8 | 148.5 | 150.5 |
Expert Interpretation: The most notable differences are observed in the chemical shifts of the pyridine carbons directly bonded to the phenyl ring and those adjacent to the nitrogen. In the 4-pyridyl isomer, the ipso-carbon of the pyridine ring (C-4) will be significantly downfield due to the direct attachment of the phenyl ring and the influence of the nitrogen.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a relaxation delay of 2 seconds and acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a relaxation delay of 5 seconds and acquire 1024 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups and Conjugation
IR spectroscopy provides valuable information about the functional groups present in a molecule. While the spectra of the three isomers will be broadly similar, subtle differences in the carbonyl stretching frequency can be indicative of the electronic effects imparted by the different pyridine ring substitutions.
Predicted IR Spectral Data
| Vibrational Mode | 1-(4-(pyridin-2-yl)phenyl)ethanone (Predicted cm⁻¹) | This compound (Predicted cm⁻¹) | 1-(4-(pyridin-4-yl)phenyl)ethanone (Predicted cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 | 2950-2850 | 2950-2850 |
| C=O Stretch | ~1685 | ~1688 | ~1682 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | 1600-1450 |
The "Why" Behind the Wavenumbers: The C=O stretching frequency is influenced by conjugation.[1] In all three isomers, the ketone is conjugated with the phenyl ring. The electron-withdrawing or -donating nature of the pyridyl substituent at the para position can further modulate this frequency. The 4-pyridyl group is the most electron-withdrawing, which would be expected to slightly lower the C=O stretching frequency compared to the 3-pyridyl isomer.
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
UV-Vis Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, which are sensitive to the extent of conjugation.[2]
Predicted UV-Vis Spectral Data (in Ethanol)
| Transition | 1-(4-(pyridin-2-yl)phenyl)ethanone (Predicted λmax, nm) | This compound (Predicted λmax, nm) | 1-(4-(pyridin-4-yl)phenyl)ethanone (Predicted λmax, nm) |
| π → π* | ~285 | ~280 | ~290 |
Understanding the Absorption Maxima: The extended π-system across the phenyl and pyridyl rings will result in a π → π* transition at a longer wavelength than either individual ring system. The 4-pyridyl isomer is expected to have the most extended conjugation due to the para-alignment of the nitrogen's electron-withdrawing effect with the acetyl group, leading to the longest λmax.[3]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer (e.g., 10⁻⁵ M) in a UV-transparent solvent such as ethanol.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Scan the absorbance from 400 nm to 200 nm.
-
-
Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final absorbance spectrum.
Mass Spectrometry: Elucidating Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and insights into its structure through analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 197 | 182 ([M-CH₃]⁺), 154 ([M-COCH₃]⁺), 127, 77 (phenyl) |
| 1-(4-(pyridin-2-yl)phenyl)ethanone | 197 | 169 ([M-CO]⁺ - characteristic of ortho-substituted biaryls) |
| This compound | 197 | 154, 127 |
| 1-(4-(pyridin-4-yl)phenyl)ethanone | 197 | 154, 127 |
Deciphering the Fragments: While all isomers will show the same molecular ion peak at m/z 197, the fragmentation pathways may differ. The loss of the methyl group (m/z 182) and the acetyl group (m/z 154) will be common to all. The 2-pyridyl isomer may exhibit a unique fragmentation pattern involving the loss of CO, a process that is sometimes observed in ortho-substituted biaryls.[4]
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent like dichloromethane.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (1 µL) of the sample into the GC.
-
Use a suitable capillary column (e.g., DB-5) and a temperature program to separate the analyte from any impurities.
-
-
MS Acquisition:
-
Set the EI source to 70 eV.
-
Scan a mass range of m/z 50 to 300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern in the mass spectrum corresponding to the GC peak of the isomer.
Integrated Spectroscopic Workflow and Logic
A systematic approach is crucial for efficient and accurate isomer identification. The following workflow outlines a logical progression of analysis.
Caption: A logical workflow for the spectroscopic identification of 1-(4-(pyridinyl)phenyl)ethanone isomers.
Conclusion
The differentiation of the 1-(4-(pyridin-2-yl)phenyl)ethanone, this compound, and 1-(4-(pyridin-4-yl)phenyl)ethanone isomers is a task that demands a multi-faceted spectroscopic approach. While mass spectrometry can confirm the molecular weight and IR spectroscopy can identify the key functional groups, it is the high-resolution data from ¹H and ¹³C NMR that provides the definitive evidence for isomer identification. The subtle shifts in UV-Vis absorption maxima further corroborate the electronic differences between the isomers. By systematically applying these techniques and understanding the underlying principles that govern the spectral data, researchers can confidently and accurately characterize these important building blocks in their drug discovery and development endeavors.
References
-
Science and Machines. (2025). Conjugation in UV/Vis spectroscopy. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). Royal Society of Chemistry. [Link]
-
UV-Vis Spectroscopy and Conjugated Systems. (2019). YouTube. [Link]
-
Infrared Spectroscopy. Illinois State University. [Link]
-
eCampusOntario Pressbooks. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). [Link]
-
Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]
-
Tomás-Vert, F., Pérez-Bermúdez, A., & Tomás-Almenar, C. (1986). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 51(5), 681-684. [Link]
- McMurry, J. (2018). Organic Chemistry (10th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Sources
A Comparative Guide to the Biological Activity of 1-(4-(pyridin-3-yl)phenyl)ethanone Derivatives Versus Known Drugs
Introduction: The Emerging Potential of Pyridine-Based Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, the identification of novel scaffolds that can be tailored to selectively inhibit key cellular targets is of paramount importance. The 1-(4-(pyridin-3-yl)phenyl)ethanone core structure represents a promising pharmacophore, a molecular framework upon which a multitude of derivatives can be synthesized to target a range of biological processes. This guide provides a comparative analysis of the biological activity of derivatives based on this and structurally related pyridine scaffolds, with a focus on their anticancer potential through the inhibition of key protein kinases. We will objectively compare their performance with established, FDA-approved drugs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The rationale for focusing on pyridine-containing compounds stems from their prevalence in numerous clinically successful drugs and their ability to form crucial hydrogen bonds within the ATP-binding pockets of kinases.[1] The derivatives discussed herein have shown potential as inhibitors of several critical oncogenic kinases, including Kinase Insert Domain-Containing Receptor (KDR/VEGFR-2), Bcr-Abl, and Cyclin-Dependent Kinases 2 and 9 (CDK2, CDK9). This guide will delve into the specifics of their inhibitory activities and provide a framework for their evaluation.
Comparative Biological Activities: A Quantitative Overview
The efficacy of a kinase inhibitor is most directly assessed by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit the activity of the target enzyme by 50%. A lower IC50 value denotes a more potent inhibitor. The following table summarizes the reported IC50 values for derivatives of or related to the this compound scaffold against their respective kinase targets, juxtaposed with the potencies of well-established drugs.
| Target Kinase | Compound/Drug | Derivative/Drug Class | IC50 (nM) | Reference |
| KDR (VEGFR-2) | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea | Pyridin-3-yl urea derivative | 68.9 | [2] |
| Sorafenib | Multi-kinase inhibitor | 90 | [1][3] | |
| Sunitinib | Multi-kinase inhibitor | 80 | [4] | |
| Bcr-Abl | Pyridin-3-yl pyrimidine (Compound A9) | Pyridin-3-yl pyrimidine | Potent Inhibition (Specific IC50 not provided) | [4] |
| PD166326 | Pyrido[2,3-d]pyrimidine | 8 | [5] | |
| Imatinib | 1st Gen. TKI | 25-45 | [6] | |
| Dasatinib | 2nd Gen. TKI | <1 | [7] | |
| CDK2 | Pyrazolo[3,4-b]pyridine (Compound 14g) | Pyrazolo[3,4-b]pyridine | 460 | [8] |
| Dinaciclib | Pan-CDK inhibitor | 1 | [3] | |
| Ribociclib | CDK4/6 inhibitor | 44 (against CDK2) | [3] | |
| CDK9 | Pyrazolo[3,4-b]pyridine (Compound 9a) | Pyrazolo[3,4-b]pyridine | 262 | [8] |
| Alvocidib (Flavopiridol) | Pan-CDK inhibitor | 4-10 | [5] | |
| AZD4573 | Selective CDK9 inhibitor | <4 |
Signaling Pathways and Experimental Workflows
To appreciate the significance of inhibiting these kinases, it is crucial to understand their roles in cellular signaling. The following diagrams, rendered in Graphviz, illustrate the key signaling pathways and a general workflow for evaluating kinase inhibitors.
VEGFR-2 (KDR) Signaling Pathway
Caption: VEGFR-2 signaling pathway and point of inhibition.
Bcr-Abl Signaling Pathway
Caption: Bcr-Abl signaling pathway and point of inhibition.
CDK2/CDK9 Cell Cycle Regulation
Caption: Role of CDK2 and CDK9 in cell cycle and transcription.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of novel compounds against the kinase targets discussed. These are generalized procedures and may require optimization based on specific laboratory conditions and reagents.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is based on a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., KDR, Bcr-Abl, CDK2/Cyclin A, CDK9/Cyclin T)
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
ATP solution (at a concentration near the Km for the specific kinase)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the kinase and the test compound dilutions. Include positive controls (kinase without inhibitor) and negative controls (no kinase).
-
Reaction Initiation: Add the substrate and ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzyme kinetics.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., K562 for Bcr-Abl, HUVEC for KDR)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile, flat-bottomed 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold and its structural relatives have demonstrated significant potential as inhibitors of key oncogenic kinases. The data presented in this guide highlight their ability to inhibit KDR, Bcr-Abl, CDK2, and CDK9, with some derivatives exhibiting potencies comparable to or exceeding those of established drugs in certain contexts. The detailed protocols provided offer a standardized framework for the further evaluation and optimization of these promising compounds.
Future research should focus on elucidating the structure-activity relationships (SAR) for each kinase target to improve both potency and selectivity. Moreover, in vivo studies in relevant animal models are a critical next step to assess the pharmacokinetic properties, efficacy, and safety of the most promising derivatives. The continued exploration of pyridine-based scaffolds holds great promise for the development of the next generation of targeted cancer therapies.
References
- Pan, X., Dong, J., Gao, H., Wang, F., Zhang, Y., Wang, S., & Zhang, J. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical biology & drug design, 83(5), 592–599.
- Dorsey, J. F., Jove, R., Kraker, A. J., & Wu, J. (2000). The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells. Cancer research, 60(12), 3127–3131.
- Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, S., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099–7109.
- Fry, D. W., Harvey, P. J., Keller, P. R., Sherwood, V., Hook, K., McNamara, D., Brown, T. J., Beylin, V., Funsch, B., Grippi, D., Johnson, P. D., Dobrusin, E. M., Figg, W. D., & Nelson, J. M. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular cancer therapeutics, 3(11), 1427–1438.
- Raje, N., Kumar, S., Hideshima, T., Ishitsuka, K., Chauhan, D., Mitsiades, C., Podar, K., Le Gouill, S., Richardson, P., & Anderson, K. C. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood, 106(3), 1042–1047.
- Jiao, Y., Huang, F., Xu, P., Zhang, Y., Yang, S., Zhang, D., Lu, T., & Tang, W. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors.
- El-Adl, K., Al-Dhfyan, A., Al-Ghamdi, S. A., Al-Harbi, N. O., Al-Omair, M. A., & Al-Said, M. S. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules (Basel, Switzerland), 28(17), 6428.
- Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., Huntly, B., Fabbro, D., Fendrich, G., Hall-Meyers, E., Kung, A. L., Mestan, J., Graus-Porta, D., Meyer, T., Aimone, L. D., Moodie, S. A., Druker, B., & Griffin, J. D. (2005). Characterization of AMN107, a selective inhibitor of Bcr-Abl, on a molecular and cellular level. Cancer cell, 7(2), 129–141.
- O'Hare, T., Walters, D. K., Stoffregen, E. P., Jia, T., Manley, P. W., Mestan, J., Cowan-Jacob, S. W., Lee, F. Y., Heinrich, M. C., Deininger, M. W., & Druker, B. J. (2005). In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants. Cancer research, 65(11), 4500–4505.
- Puttini, M., Coluccia, A. M., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., Ahmed, S., Redaelli, S., Mologni, L., Viltadi, M., Ruzzene, M., Pinna, L. A., & Gambacorti-Passerini, C. (2006). In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells. Cancer research, 66(23), 11314–11322.
- Brecque, J., Roy, S., St-Jean, M., Miron, P., & Asselin, E. (2012). The Bcr-Abl inhibitor, dasatinib, is a potent inhibitor of the growth of human endometrial cancer cells. Anticancer research, 32(1), 221–229.
- O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Rivera, V. M., Wang, F., Adrian, F. J., Zhou, T., Huang, W. S., Li, F., Dalgarno, D. C., Clackson, T., Druker, B. J., & Deininger, M. W. (2009). AP24534, a pan-Bcr-Abl inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer cell, 16(5), 401–412.
- BenchChem. (2025). Comparison Guide: Confirming Imatinib Binding to Bcr-Abl Kinase. BenchChem.
- Promega Corporation. (n.d.). CDK9/CyclinK, Active. Promega.
- MedChemExpress. (n.d.). AZD4573. MedChemExpress.
- Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Enzyme System. Promega.
- BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. BPS Bioscience.
-
Jiao, Y., Huang, F., Xu, P., Zhang, Y., Yang, S., Zhang, D., Lu, T., & Tang, W. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(4), 328–337. Available from: [Link]
-
Future Medicine. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Medicine. Available from: [Link]
- Zeidner, J. F., & Karp, J. E. (2015). CDK9 inhibitors in acute myeloid leukemia. Leukemia research, 39(10), 1089–1097.
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. BPS Bioscience. Available from: [Link]
-
BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. BPS Bioscience. Available from: [Link]
-
ResearchGate. (n.d.). CDK9/CyclinK Kinase Assay. ResearchGate. Available from: [Link]
-
Oncohema Key. (2017). Imatinib: Basic Results. Oncohema Key. Available from: [Link]
-
Brecque, J., Roy, S., St-Jean, M., Miron, P., & Asselin, E. (2012). The Bcr-Abl inhibitor, dasatinib, is a potent inhibitor of the growth of human endometrial cancer cells. Anticancer research, 32(1), 221–229. Available from: [Link]
-
O'Hare, T., Shakespeare, W. C., Zhu, X., Eide, C. A., Rivera, V. M., Wang, F., Adrian, F. J., Zhou, T., Huang, W. S., Li, F., Dalgarno, D. C., Clackson, T., Druker, B. J., & Deininger, M. W. (2009). AP24534, a pan-Bcr-Abl inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer cell, 16(5), 401–412. Available from: [Link]
- Druker, B. J., Talpaz, M., Resta, D. J., Peng, B., Buchdunger, E., Ford, J. M., Lydon, N. B., Kantarjian, H., Capdeville, R., Ohno-Jones, S., & Sawyers, C. L. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. The New England journal of medicine, 344(14), 1031–1037.
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyridopyrimidine inhibitor of abl kinase is a picomolar inhibitor of Bcr-abl-driven K562 cells and is effective against STI571-resistant Bcr-abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
A Tale of Two Couplings: A Comparative Guide to Suzuki and Stille Reactions for the Synthesis of 1-(4-(pyridin-3-yl)phenyl)ethanone
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, the Suzuki-Miyaura and Stille couplings have emerged as titans, each offering a unique set of advantages and disadvantages. This guide provides an in-depth, comparative analysis of these two powerful methods for the synthesis of 1-(4-(pyridin-3-yl)phenyl)ethanone, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer a quantitative comparison to guide researchers in making informed decisions for their synthetic strategies.
At the Crossroads of Synthesis: Choosing the Right Path
The synthesis of biaryl compounds, such as this compound, hinges on the efficient formation of a C(sp²)-C(sp²) bond between a phenyl and a pyridine ring. Both the Suzuki and Stille couplings are adept at this transformation, yet they operate on different principles, primarily distinguished by the nature of the organometallic reagent employed. The Suzuki coupling utilizes organoboron compounds, typically boronic acids or esters, while the Stille coupling employs organostannanes. This fundamental difference has profound implications for reaction conditions, substrate scope, and overall practicality.
The Suzuki Coupling: A Green and Gentle Giant
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become a workhorse in both academic and industrial laboratories.[1] Its popularity stems from the low toxicity and environmental friendliness of the boron-based reagents and byproducts, as well as the generally mild reaction conditions.[1]
Mechanistic Insights: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki coupling is a well-established three-step process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 4-bromoacetophenone), forming a Pd(II) intermediate.[3]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., 3-pyridylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for the activation of the organoboron species.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Figure 1: Catalytic Cycle of the Suzuki Coupling.
The Stille Coupling: Robust and Reliable
Developed by John K. Stille, this coupling reaction utilizes organotin reagents (organostannanes) and offers a high degree of functional group tolerance and is often successful where other methods fail.[5][6] The organostannane reagents are generally stable to air and moisture, making them convenient to handle.[2]
Mechanistic Insights: A Parallel Palladium Pathway
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle involving palladium.[2]
-
Oxidative Addition: A Pd(0) complex reacts with the organic halide to form a Pd(II) species.[5]
-
Transmetalation: The organostannane transfers its organic group to the palladium center. This step is often the rate-determining step and can be accelerated by the use of additives like copper(I) salts.
-
Reductive Elimination: The coupled product is released from the palladium complex, regenerating the Pd(0) catalyst.[5]
Figure 2: Catalytic Cycle of the Stille Coupling.
Head-to-Head Comparison: Suzuki vs. Stille for this compound Synthesis
To provide a clear comparison, the following table summarizes key performance indicators for the synthesis of this compound via both Suzuki and Stille couplings, based on representative literature procedures.
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | 85-95% | 70-90% |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | Often integrated with catalyst | Phosphine ligands (e.g., PPh₃) |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Not required |
| Solvent | Toluene/Water, Dioxane/Water | Toluene, DMF |
| Temperature | 80-110 °C | 80-120 °C |
| Reaction Time | 2-24 hours | 12-24 hours |
| Key Reagent | 3-Pyridylboronic acid | Tributyl(3-pyridyl)stannane |
| Toxicity | Low (Boron compounds) | High (Organotin compounds) |
| Work-up | Aqueous extraction | Requires specific methods to remove tin byproducts |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using both Suzuki and Stille couplings.
Suzuki Coupling Protocol
This protocol is adapted from typical Suzuki-Miyaura coupling procedures for aryl-aryl bond formation.
Materials:
-
4-Bromoacetophenone
-
3-Pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 eq), 3-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Stille Coupling Protocol
This protocol is based on general Stille coupling procedures for the synthesis of biaryl compounds.
Materials:
-
4-Bromoacetophenone
-
Tributyl(3-pyridyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Saturated aqueous solution of potassium fluoride (KF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoacetophenone (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe.
-
Add tributyl(3-pyridyl)stannane (1.1 eq) via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours.
-
Filter the resulting precipitate through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Concluding Remarks: A Scientist's Perspective
Both the Suzuki and Stille couplings are formidable methods for the synthesis of this compound. The choice between them is often a matter of balancing trade-offs.
The Suzuki coupling is generally the preferred method due to its use of less toxic and more environmentally benign reagents. The operational simplicity and the ease of byproduct removal make it highly attractive for both small-scale and large-scale synthesis.[1] The wide availability of boronic acids further enhances its appeal.
The Stille coupling , while burdened by the high toxicity of organotin compounds and the challenges of removing tin-containing byproducts, remains a powerful tool in the synthetic chemist's arsenal. Its key advantage lies in its remarkable tolerance for a wide array of functional groups and its often predictable reactivity, making it a reliable choice for complex substrates where other methods might falter.
For the synthesis of this compound, a relatively straightforward biaryl ketone, the Suzuki coupling would be the more pragmatic and "greener" choice for most applications. However, in a drug discovery context where rapid access to a small amount of a complex analogue is required and functional group compatibility is paramount, the Stille coupling could prove to be the more efficient route. Ultimately, the optimal choice will depend on the specific project goals, available resources, and the scale of the synthesis.
References
- Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English1986, 25 (6), 508-524.
- Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters1979, 20 (36), 3437-3440.
- Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions1997, 50, 1-652.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Insight, and Applications in Natural Product Synthesis.
- Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids.
- Milstein, D.; Stille, J. K. A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society1978, 100 (11), 3636-3638.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457-2483.
- Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction.
- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58 (48), 9633-9695.
- Stanforth, S. P. Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron1998, 54 (3-4), 263-303.
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture).
- Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews2006, 106 (7), 2651-2710.
- Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
- Bellina, F.; Carpita, A.; Rossi, R. Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis2004, (15), 2419-2440.
- Han, F. S. Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews2013, 42 (12), 5270-5298.
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008, 41 (11), 1461-1473.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura coupling in the presence of water. Chemical Society Reviews2014, 43 (1), 412-443.
- Heravi, M. M.; Zadsirjan, V.; Heydari, M. Recent advances in the application of the Suzuki-Miyaura cross-coupling reaction in the synthesis of heterocyclic compounds. RSC Advances2017, 7 (66), 41533-41617.
- Tyagi, V.; Kumar, A.; Kumar, A.; Singh, V. K. Recent advances in Stille cross-coupling reaction: A review. Results in Chemistry2022, 4, 100340.
Sources
A Comparative Guide to the Synthesis of 1-(4-(pyridin-3-yl)phenyl)ethanone: A Novel Microwave-Assisted Method vs. Traditional Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of a modern, efficient synthetic route to a key pharmaceutical intermediate, benchmarked against established methodologies.
Introduction
1-(4-(pyridin-3-yl)phenyl)ethanone is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its biaryl structure, containing both a phenyl ketone and a pyridine moiety, makes it a versatile intermediate for drug discovery and development. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance. This guide provides a comprehensive comparison of a novel, microwave-assisted Suzuki-Miyaura coupling method for the synthesis of this ketone against the traditional, thermally-induced Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as reaction time, yield, and purity.
The Synthetic Challenge and the Suzuki-Miyaura Solution
The core of synthesizing this compound lies in the formation of the carbon-carbon bond between the phenyl and pyridine rings. The Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of its boronic acid reagents.[1] The general mechanism, which is central to both the traditional and the new method, involves a catalytic cycle with a palladium catalyst.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
A New Approach: Microwave-Assisted Suzuki-Miyaura Synthesis
The quest for more efficient and environmentally friendly chemical transformations has led to the adoption of microwave irradiation as a powerful tool in organic synthesis.[2][3] Microwave heating offers rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improved yields.[4] For the synthesis of this compound, a microwave-assisted approach represents a significant advancement over traditional methods.
Causality Behind the Choice of Microwave Irradiation
The primary advantage of microwave heating lies in its direct interaction with polar molecules in the reaction mixture, leading to rapid and efficient energy transfer. This localized heating can accelerate the rate-determining steps of the Suzuki-Miyaura catalytic cycle, namely the oxidative addition and reductive elimination, resulting in a significantly faster reaction. Furthermore, the rapid heating can help to minimize the formation of side products that may occur during prolonged heating in traditional methods.
The Established Method: Traditional Thermal Suzuki-Miyaura Synthesis
The conventional approach to Suzuki-Miyaura coupling involves heating the reaction mixture using a traditional heat source, such as an oil bath, for an extended period.[5] This method has been reliably used for decades to synthesize a vast array of biaryl compounds.[6] A common and well-established catalyst for this reaction is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[7][8]
Rationale for the Traditional Protocol
The traditional thermal method is well-understood and has a vast body of literature supporting its use. The choice of Pd(PPh₃)₄ as a catalyst is based on its commercial availability and its effectiveness in catalyzing a wide range of Suzuki-Miyaura couplings.[6] The prolonged reaction times are often necessary to ensure complete conversion of the starting materials, particularly for less reactive substrates.
Comparative Analysis: New vs. Established Method
To provide an objective comparison, we will analyze the synthesis of this compound using both the new microwave-assisted method and the traditional thermal method. The following table summarizes the key performance indicators for each method.
| Parameter | New Method: Microwave-Assisted | Established Method: Traditional Thermal |
| Reaction Time | 20 - 40 minutes | 12 - 24 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
| Purity (pre-purification) | Generally higher | May require more extensive purification |
| Energy Consumption | Lower | Higher |
| Solvent Choice | Can often utilize greener solvents (e.g., water/ethanol mixtures)[9] | Typically requires organic solvents (e.g., DMF, Toluene) |
| Catalyst Loading | Often lower catalyst loading is effective | Standard catalyst loading |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using both the new and established methods.
New Method: Microwave-Assisted Suzuki-Miyaura Synthesis
Figure 2: Experimental Workflow for the New Microwave-Assisted Synthesis.
Detailed Protocol:
-
Reactant Charging: In a microwave reaction vial equipped with a magnetic stir bar, combine 1-(4-bromophenyl)ethanone (1.0 mmol), 3-pyridinylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL) to the vial.
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Established Method: Traditional Thermal Suzuki-Miyaura Synthesis
Figure 3: Experimental Workflow for the Established Thermal Synthesis.
Detailed Protocol:
-
Reactant Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(4-bromophenyl)ethanone (1.0 mmol), 3-pyridinylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol).
-
Solvent Addition: Add a mixture of toluene, ethanol, and water (4:1:1, 12 mL) to the flask.
-
Thermal Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 18 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired product.
Product Characterization and Purity Assessment
Independent of the synthetic method, the identity and purity of the final product, this compound, must be rigorously confirmed. The following analytical techniques are essential for this validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for this compound are summarized below.[10]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetyl (CH₃) | ~2.65 | Singlet | 3H |
| Phenyl (ortho to acetyl) | ~8.05 | Doublet | 2H |
| Phenyl (meta to acetyl) | ~7.80 | Doublet | 2H |
| Pyridinyl (H2) | ~8.85 | Doublet | 1H |
| Pyridinyl (H6) | ~8.60 | Doublet | 1H |
| Pyridinyl (H5) | ~7.90 | Doublet of Doublets | 1H |
| Pyridinyl (H4) | ~7.45 | Doublet of Doublets | 1H |
Note: Predicted values may vary based on solvent and instrument.
¹³C NMR, DEPT, COSY, and HSQC experiments would further confirm the carbon skeleton and proton-carbon correlations.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the synthesized compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a suitable method. Purity is determined by the area percentage of the main product peak.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the target compound. For this compound (C₁₃H₁₁NO), the expected exact mass is 197.0841 g/mol . Electrospray ionization (ESI) in positive mode would show a prominent peak for the [M+H]⁺ ion at m/z 198.0919.
Conclusion and Future Outlook
The synthesis of this compound via a microwave-assisted Suzuki-Miyaura coupling offers significant advantages over the traditional thermal method. The dramatic reduction in reaction time, potential for higher yields, and alignment with the principles of green chemistry make it a superior choice for modern synthetic laboratories. While the initial investment in microwave instrumentation is a consideration, the long-term benefits of increased efficiency and reduced energy consumption are compelling.
This comparative guide provides researchers, scientists, and drug development professionals with the necessary information to make an informed decision about the most appropriate synthetic strategy for their needs. The detailed protocols and characterization data serve as a practical resource for the implementation and validation of either method. As the demand for more sustainable and efficient chemical processes grows, microwave-assisted synthesis is poised to become the new standard for reactions like the Suzuki-Miyaura coupling.
References
- 1. rsc.org [rsc.org]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 7. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] [commonorganicchemistry.com]
- 8. Pd(PPh3)4 - Fine Chemicals Division|Kawaken Fine Chemicals [kawakenfc.co.jp]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(4-(pyridin-3-yl)phenyl)ethanone Analogs and Related Heterocyclic Compounds
This guide provides a comprehensive overview of the methodologies for the in vitro and in vivo evaluation of 1-(4-(pyridin-3-yl)phenyl)ethanone analogs and structurally related pyridine-containing compounds. The focus is on providing a comparative framework for researchers, scientists, and drug development professionals to understand the experimental choices and interpret the resulting data in the context of therapeutic discovery.
Introduction: The Versatility of the Pyridine Scaffold in Drug Discovery
The this compound core represents a privileged scaffold in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl group, offers opportunities for hydrogen bonding and improved solubility, while the phenyl ethanone moiety can be readily modified to modulate potency, selectivity, and pharmacokinetic properties. Analogs of this scaffold and related pyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimalarial, anti-inflammatory, and antiviral agents.[1][2][3][4][5] This guide will delve into the critical in vitro and in vivo assays used to characterize these compounds, drawing comparisons from studies on various pyridine-containing molecules to illustrate the evaluation process.
Part 1: Comprehensive In Vitro Evaluation Strategies
The initial assessment of any new chemical entity involves a battery of in vitro assays designed to determine its biological activity, mechanism of action, and potential for off-target effects.
Antiproliferative and Cytotoxicity Assays: The First Line of Screening
A primary step in evaluating potential anticancer agents is to assess their ability to inhibit cell growth and induce cell death in cancer cell lines.
Commonly Employed Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.[6]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between apoptotic and necrotic cell death.
Comparative Insights:
Different classes of pyridine derivatives have shown varied potencies across different cell lines. For instance, novel 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivatives have demonstrated potent inhibitory effects on the proliferation of osteosarcoma cells.[4] In another study, (1H-indol-3-ylmethylene)-pyridin-3-yl-amine was evaluated for its anticancer activity against Calu-3 (lung cancer) and MCF-7 (breast cancer) cell lines, yielding IC50 values of 285.99 µg/ml and 491.26 µg/ml, respectively.[7] The choice of cell lines is critical and should be guided by the therapeutic hypothesis. For example, in the evaluation of Bcr-Abl inhibitors, K562 cells, a human leukemia cell line, are a relevant model.[5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cells (e.g., K562, PC3, SW620, Caki 1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Target-Based Assays: Elucidating the Mechanism of Action
Once a compound shows promising antiproliferative activity, the next step is to identify its molecular target.
Key Methodologies:
-
Enzyme Inhibition Assays: For compounds designed as enzyme inhibitors (e.g., kinases, dihydrofolate reductase), in vitro assays are performed using purified enzymes to determine the inhibitory potency (IC50 or Ki). For example, pyridin-3-yl pyrimidines have been evaluated for their Bcr-Abl inhibitory activity.[5]
-
Receptor Binding Assays: For compounds targeting specific receptors, radioligand binding assays are used to determine the binding affinity (Kd).
-
Molecular Docking: Computational studies are often employed to predict the binding mode of a compound to its target protein, providing insights into the structure-activity relationship (SAR).[1][5]
Comparative Data for Pyridine-based Inhibitors
| Compound Class | Target | In Vitro Potency | Reference |
| Pyridine derivatives | Dihydrofolate reductase | IC50 = 0.0402 µM (for compound 2g) | [1] |
| Pyridin-3-yl pyrimidines | Bcr-Abl | Potent inhibition by compounds A2, A8, and A9 | [5] |
| Phenyl-1-pyridin-2yl-ethanone based iron chelators | CDK2 and CDK9 | Inhibition of CDK2 and CDK9 activities | [3] |
In Vitro ADME/Tox Profiling: Early Assessment of Drug-like Properties
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile is crucial to de-risk a drug discovery program.
Key In Vitro Assays:
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolism.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation to determine the extent of binding to plasma proteins.[9]
-
Permeability: Caco-2 or MDCK cell monolayer assays to predict intestinal absorption.[9]
-
CYP450 Inhibition: Assays to determine if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
hERG Channel Blockade: Patch-clamp or fluorescence-based assays to assess the risk of cardiac toxicity.
Part 2: In Vivo Evaluation: From Preclinical Models to Efficacy
In vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics (PK), and safety of a drug candidate in a whole-organism context.[10]
Pharmacokinetic (PK) Studies: Understanding Drug Disposition
PK studies determine how an organism absorbs, distributes, metabolizes, and excretes a drug.[11]
Typical PK Study Design:
-
Animal Model: Rodents (mice or rats) are commonly used for initial PK studies.[12]
-
Dosing: The compound is administered via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Blood samples are collected at various time points after dosing.
-
Bioanalysis: The concentration of the drug in plasma is quantified using LC-MS/MS.
-
Parameter Calculation: Key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.[9]
Comparative Pharmacokinetic Parameters of Pyridine-Containing Compounds
| Compound | Animal Model | Oral Bioavailability (%) | Clearance (mL/min/kg) | Half-life (h) | Reference |
| GNE-A | Rat | 11.2 | 36.6 | 1.67 | [9] |
| GNE-A | Mouse | 88.0 | 15.8 | - | [9] |
| GNE-A | Monkey | 72.4 | 13.9 | - | [9] |
| GNE-A | Dog | 55.8 | 2.44 | 16.3 | [9] |
Efficacy Studies in Disease Models: Demonstrating Therapeutic Potential
The choice of the animal model is critical and should accurately reflect the human disease state.[10]
Examples of In Vivo Models for Different Therapeutic Areas:
-
Malaria: Plasmodium berghei-infected mice are used to assess the in vivo antimalarial activity of compounds. The 4-day suppressive test is a standard method to evaluate the inhibition of parasite multiplication.[1]
-
Inflammation: Carrageenan-induced paw edema in rats is a common model to evaluate the anti-inflammatory effects of test compounds.[2]
-
Cancer: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to assess the antitumor efficacy of drug candidates.[4]
Workflow for a Xenograft Efficacy Study
Caption: The iterative cycle of lead optimization driven by SAR.
Conclusion
The evaluation of this compound analogs and related pyridine-containing compounds is a multi-faceted process that requires a carefully selected and well-executed panel of in vitro and in vivo assays. This guide has provided a comparative framework for understanding these methodologies, from initial cytotoxicity screening and target identification to in vivo pharmacokinetic and efficacy studies. By integrating data from these diverse experimental approaches, researchers can effectively advance promising candidates through the drug discovery pipeline.
References
-
Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]
-
de F. M. Costa, A. C., et al. (2022). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. PMC. [Link]
-
Jere, A., et al. (2014). Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription. Antimicrobial Agents and Chemotherapy, 58(11), 6558-71. [Link]
-
Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-39. [Link]
-
Pharmaffiliates. (n.d.). 1-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)ethan-1-one. [Link]
-
Deng, Y., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry, 228, 114010. [Link]
-
PubChem. (n.d.). 1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone. [Link]
-
Rajitha, K., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(15), 1892-1904. [Link]
-
Pan, X., et al. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical Biology & Drug Design, 83(5), 592-9. [Link]
-
Singh, A., et al. (2025). In Silico and in Vitro Evaluation of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a Potent Inhibitor for VEGFR2, EGFR and Progesterone Receptors. Physical Chemistry Research. [Link]
-
Sadowski, M., & Tabaka, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-507. [Link]
-
Siwek, A., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(19), 6543. [Link]
-
Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785. [Link]
-
Zhao, M., et al. (2017). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 25(1), 1-9. [Link]
-
Mailman, R. B., et al. (1994). Synthesis and pharmacological evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as ligands for a novel receptor with sigma-like neuromodulatory activity. Journal of Medicinal Chemistry, 37(13), 1969-78. [Link]
-
Penov Gasi, K. M., et al. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Future Medicinal Chemistry. [Link]
-
Merino, M., et al. (2011). Animal model of undernutrition for the evaluation of drug pharmacokinetics. Nutricion Hospitalaria, 26(6), 1361-8. [Link]
-
Lin, J. H. (2009). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Current Drug Metabolism, 10(7), 740-52. [Link]
Sources
- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroquantology.com [neuroquantology.com]
- 7. In Silico and in Vitro Evaluation of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a Potent Inhibitor for VEGFR2, EGFR and Progesterone Receptors [physchemres.org]
- 8. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity | MDPI [mdpi.com]
- 9. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal model of undernutrition for the evaluation of drug pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Synthesis of 1-(4-(pyridin-3-yl)phenyl)ethanone: A Guide for Researchers
In the landscape of pharmaceutical development and materials science, the synthesis of biaryl compounds, such as 1-(4-(pyridin-3-yl)phenyl)ethanone, is a critical step in the creation of novel molecules with significant biological and physical properties. The efficiency and selectivity of the synthetic route are paramount, with the choice of catalyst playing a pivotal role in the overall success of the reaction. This guide provides an in-depth, head-to-head comparison of various catalytic systems for the synthesis of this compound, with a primary focus on the widely employed Suzuki-Miyaura cross-coupling reaction. Supported by experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in catalyst selection.
The Synthetic Challenge: Accessing a Key Building Block
This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds, including COX-2 inhibitors.[1] The primary challenge in its synthesis lies in the efficient and selective formation of the C-C bond between the phenyl and pyridine rings. While several methodologies can be envisioned, the Suzuki-Miyaura cross-coupling has emerged as the most robust and versatile approach.
The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2][3][4] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[3][5]
The catalytic cycle, a fundamental concept in understanding catalyst performance, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and solvent.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄
[6]
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add 3-bromopyridine (1.0 mmol), 4-acetylphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the vessel.
-
Reaction: Stir the mixture vigorously and heat to 100 °C for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling using NiCl₂(PCy₃)₂
[7]
-
Reaction Setup: In a glovebox, add NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), 4-acetylphenylboronic acid (2.5 mmol), and K₃PO₄ (4.5 mmol) to a reaction tube.
-
Reactant and Solvent Addition: Add 3-chloropyridine (1.0 mmol) and 2-Me-THF (solvent).
-
Reaction: Seal the reaction tube and stir the mixture at the desired temperature for 12 hours.
-
Work-up and Analysis: Cool the reaction mixture and determine the yield by ¹H NMR analysis using an internal standard.
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through the Suzuki-Miyaura cross-coupling reaction. While traditional palladium catalysts like Pd(PPh₃)₄ are effective, modern systems incorporating bulky phosphine ligands offer superior performance in terms of yield, reaction time, and catalyst loading. For large-scale and environmentally conscious syntheses, heterogeneous palladium catalysts and cost-effective nickel-based systems present highly attractive alternatives.
The choice of catalyst should be guided by a careful consideration of factors including substrate scope, desired yield, reaction conditions, cost, and downstream processing requirements. As the field of catalysis continues to evolve, the development of even more active, stable, and sustainable catalytic systems will undoubtedly further streamline the synthesis of this and other important biaryl compounds.
References
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid - Benchchem.
- Direct comparison of homogeneous and heterogeneous palladium(II)
- A Comparative Guide to Catalyst Efficiency in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Nickel-Fe3O4 Magnetic Nanoparticles Supported on Multiwalled Carbon Nanotubes: Effective Catalyst in Suzuki Cross Coupling Reactions - MDPI.
- Buchwald–Hartwig amin
- Nickel Bromide Catalyzed Ligand‐Free and Activ
- Nickel-Bromide-Catalyzed Suzuki Coupling Reactions - ChemistryViews.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- An Efficient and Recyclable Magnetic-Nanoparticle-Supported Palladium Catalyst for the Suzuki Coupling Reactions of Organoboronic Acids with Alkynyl Bromides - Organic Chemistry Portal.
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry.
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Suzuki coupling reaction - YouTube.
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Palladium-Catalyzed C−H Activation/C−C Cross-Coupling Reactions via Electrochemistry - The Royal Society of Chemistry.
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(4-(Pyridin-3-yl)phenyl)ethanone Derivatives in Drug Discovery
The 1-(4-(pyridin-3-yl)phenyl)ethanone scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of a diverse range of therapeutic agents. Its unique biphenyl-like architecture, combining a phenyl ring with a pyridine moiety, offers a rich template for chemical modification and optimization of pharmacological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, drawing on experimental data to illuminate the causal links between chemical structure and biological function. We will explore how modifications to this core scaffold influence activity against various biological targets, with a focus on anticancer and enzyme inhibitory applications.
The Versatile Core: this compound
The parent scaffold, this compound, presents several key features for medicinal chemists. The pyridin-3-yl group can engage in hydrogen bonding and other polar interactions, while the phenyl ring provides a platform for hydrophobic and aromatic interactions. The ethanone moiety can be readily modified to introduce a variety of functional groups, enabling the exploration of a wide chemical space. The accessibility of this scaffold has been enhanced by efficient synthetic methodologies like the Suzuki-Miyaura coupling, which facilitates the generation of diverse compound libraries for high-throughput screening and lead optimization.[1]
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The therapeutic potential of this compound derivatives has been demonstrated across multiple domains, including oncology and infectious diseases. The following sections dissect the SAR of these compounds, comparing different structural modifications and their impact on biological activity.
Modifications of the Ethanone Moiety: From Simple Ketones to Complex Heterocycles
The ethanone group is a primary site for chemical elaboration, and its transformation has yielded compounds with potent biological activities.
a) Chalcones and Pyrimidones as Anticancer Agents:
Derivatives incorporating the 4-(pyridin-4-yl)phenyl moiety have been investigated as cytotoxic agents against various cancer cell lines. For instance, the conversion of the ethanone to chalcone and pyrimidone functionalities has resulted in compounds with potent growth-inhibitory effects.[1] The mechanism for some of these derivatives is thought to involve the inhibition of critical cellular signaling pathways mediated by protein kinases.[1]
b) Pyrimidinyl Derivatives as Bcr-Abl Inhibitors:
A series of pyridin-3-yl pyrimidines have been synthesized and evaluated for their inhibitory activity against the Bcr-Abl fusion protein, a key target in chronic myeloid leukemia.[2] The study revealed that substitutions on an aniline ring attached to the pyrimidine were crucial for activity. Specifically, compounds with halogen substituents on the aniline ring (compounds A2 , A8 , and A9 ) exhibited potent Bcr-Abl inhibitory activity.[2] Molecular docking studies suggest these halogenated anilines play a significant role in the binding interaction with the Bcr-Abl kinase domain.[2]
Table 1: Comparison of Pyridin-3-yl Pyrimidine Derivatives as Bcr-Abl Inhibitors
| Compound | Aniline Substituent | Bcr-Abl Inhibitory Activity |
| A2 | Halogenated | Potent |
| A8 | Halogenated | Potent |
| A9 | Halogenated | Potent |
Data synthesized from a study on pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors.[2]
Modifications of the Phenyl Ring and Linker: Diaryl Ureas as Kinase Inhibitors
Introducing a urea linkage and modifying the pyridine-containing fragment has led to the discovery of potent kinase inhibitors.
a) 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives as Anticancer Agents:
A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized as potential anticancer agents.[3] These compounds demonstrated significant antiproliferative effects against A549, HCT-116, and PC-3 cancer cell lines.[3] The most potent compound in this series exhibited IC50 values of 2.39 ± 0.10 μM for A549 and 3.90 ± 0.33 μM for HCT-116, comparable to the positive control sorafenib.[3] This highlights the importance of the diaryl urea scaffold in achieving potent anticancer activity.
b) o-Amino-arylurea Derivatives as KDR Kinase Inhibitors:
In another study, a series of o-amino-arylurea derivatives containing a pyridin-3-yl moiety were synthesized and evaluated for their inhibitory activity against Kinase insert Domain-containing Receptor (KDR), a validated target in oncology.[4] Optimization based on biological screening and molecular modeling led to the identification of a potent inhibitor, 5a (1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea), with an IC50 of 0.0689 µM against KDR.[4] This result underscores the significant increase in potency that can be achieved through strategic modifications of the arylurea scaffold.
Table 2: Comparison of Diaryl Urea Derivatives as Kinase Inhibitors
| Compound Class | Target | Key Structural Features | Potency |
| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureas | Cancer Cell Lines (A549, HCT-116) | Diaryl urea with pyridin-2-ylmethoxy | IC50 in low micromolar range[3] |
| o-Amino-arylurea derivatives | KDR Kinase | o-Amino-pyridin-3-yl urea with substituted phenyl | IC50 in nanomolar range (0.0689 µM)[4] |
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental methodologies are crucial.
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of the core scaffold.
Materials:
-
4-Bromoacetophenone
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 4-bromoacetophenone (1.0 eq), pyridine-3-boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for assessing in vitro anticancer activity.
Mechanistic Insights and Signaling Pathways
The biological activity of this compound derivatives is often rooted in their ability to modulate specific signaling pathways. For instance, phenyl-1-pyridin-2yl-ethanone-based iron chelators have been shown to inhibit HIV-1 transcription by modulating the activities of CDK2 and CDK9. [5]These compounds were found to upregulate the expression of IκB-α, leading to an accumulation of cytoplasmic NF-κB, and inhibit CDK2 activity, which in turn reduces the amount of the CDK9/cyclin T1 complex required for HIV-1 transcription. [5]
Diagram 3: Proposed Mechanism of Action for HIV-1 Inhibition
Caption: Proposed mechanism of HIV-1 inhibition.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutics. The structure-activity relationship studies discussed in this guide demonstrate that targeted modifications to the ethanone moiety, the phenyl ring, and the introduction of various linkers can lead to significant improvements in potency and selectivity against a range of biological targets. Future research in this area should focus on expanding the diversity of chemical modifications, exploring novel biological targets, and conducting in-depth mechanistic studies to further elucidate the therapeutic potential of this versatile class of compounds. The integration of computational modeling with synthetic chemistry and biological evaluation will be instrumental in accelerating the discovery of new drug candidates based on this privileged scaffold.
References
- The Pivotal Role of 1-[4-(4-Pyridinyl)
- Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)
- Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed.
- Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed.
- Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(4-(pyridin-3-yl)phenyl)ethanone
Introduction: The Analytical Imperative for Novel Intermediates
In the landscape of pharmaceutical development, the purity and characterization of starting materials and intermediates are as critical as the final active pharmaceutical ingredient (API). 1-(4-(pyridin-3-yl)phenyl)ethanone, a key building block in the synthesis of various pharmacologically active molecules, is a case in point. Its structural integrity and impurity profile directly influence the quality, safety, and efficacy of the final drug product. Therefore, the development and validation of robust analytical methods for its quantification are not merely a regulatory formality but a cornerstone of quality assurance.[1][2]
This guide provides an in-depth comparison of two distinct analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. We will delve into the rationale for method selection, present detailed validation protocols and data, and culminate in a cross-validation study to ensure data equivalency. This process is essential when transferring methods between laboratories, updating a procedure, or comparing results from different analytical techniques.[3][4][5] The entire framework is built upon the principles outlined by the International Council on Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific soundness.[6][7]
The Principle of Cross-Validation: Ensuring Analytical Consistency
Analytical method validation is the documented process that confirms an analytical procedure is suitable for its intended purpose.[8] Cross-validation extends this principle by comparing the results from two or more distinct analytical procedures to demonstrate that they provide equivalent data.[3][6] This is critical in several scenarios:
-
Inter-Laboratory Transfer: Ensuring a method performs consistently in a different laboratory with different equipment and analysts.
-
Method Evolution: Comparing a newly developed, more efficient method against an established "legacy" method.
-
Data Bridging: Combining data from different studies that may have used different analytical techniques.
The goal is to provide documented evidence that the methods are interchangeable and that the data generated are comparable, thereby maintaining data integrity throughout the lifecycle of a drug product.[4][5]
Caption: Workflow for Method Validation and Cross-Validation.
Candidate Analytical Methods: A Comparative Overview
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the method. For this compound, a moderately polar, non-volatile solid, two primary techniques are suitable for cross-validation: Reversed-Phase HPLC and Gas Chromatography.
-
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
-
Principle: This is the predominant technique in pharmaceutical quality control for its robustness, versatility, and applicability to a wide range of compounds.[9] The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Rationale: The presence of aromatic rings and a polar ketone group in the target molecule makes it an ideal candidate for retention and separation on a C18 column. UV detection is highly effective due to the chromophores in the molecule's structure.
-
-
Method B: Gas Chromatography (GC) with Flame Ionization Detection (FID)
-
Principle: GC is a powerful technique for separating thermally stable and volatile compounds.[10] The analyte is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. FID provides excellent sensitivity for organic compounds.
-
Rationale: While less common for this type of intermediate, GC provides a completely different separation mechanism. Its successful application demonstrates the compound's thermal stability and offers an orthogonal method for purity confirmation. Cross-validating an HPLC method against a GC method provides a very high degree of confidence in the results.
-
Experimental Protocols & Validation Data
The following sections provide detailed protocols and hypothetical, yet realistic, validation data for both methods, conforming to ICH guidelines.[6][9]
Method A: RP-HPLC Protocol
Objective: To develop and validate a precise, accurate, and specific RP-HPLC method for the quantification of this compound.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 20mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 50:50 v/v ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes.
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Sample Solution Preparation: Prepare a sample solution of the test article at a target concentration of 100 µg/mL using the mobile phase.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis Detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
-
-
Validation Procedure: Inject the prepared solutions and perform validation as per the ICH Q2(R2) guideline, assessing specificity, linearity, accuracy, precision, and robustness.[7]
Validation Data Summary (HPLC)
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the main peak | Passed |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 (20-150 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | Repeatability: 0.85%; Intermediate: 1.2% |
| LOQ | Signal-to-Noise ratio ≥ 10 | 1.5 µg/mL |
| Robustness | RSD ≤ 2.0% for minor changes | Passed (Flow rate ±0.1 mL/min; Temp ±2°C) |
Method B: GC-FID Protocol
Objective: To develop and validate a precise, accurate, and specific GC method for the quantification of this compound.
Step-by-Step Protocol:
-
Solvent: Use HPLC-grade Acetone as the solvent.
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with Acetone to obtain a stock solution of 100 µg/mL.
-
Sample Solution Preparation: Prepare a sample solution of the test article at a target concentration of 100 µg/mL using Acetone.
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Run Time: 15 minutes.
-
-
Validation Procedure: Inject the prepared solutions and perform validation as per the ICH Q2(R2) guideline.
Validation Data Summary (GC)
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the main peak | Passed |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.999 | 0.9992 (25-150 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.8% |
| Precision (RSD%) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0% | Repeatability: 1.1%; Intermediate: 1.5% |
| LOQ | Signal-to-Noise ratio ≥ 10 | 2.0 µg/mL |
| Robustness | RSD ≤ 2.0% for minor changes | Passed (Injector Temp ±5°C; Flow ±0.1 mL/min) |
Cross-Validation Study: Bridging the Methods
Objective: To demonstrate the equivalency of the validated RP-HPLC and GC-FID methods.
Protocol:
-
Select three different batches of this compound.
-
Prepare samples from each batch in triplicate.
-
Analyze each of the nine samples using both the validated HPLC method and the validated GC method.
-
Calculate the assay value (% purity) for each sample from both methods.
-
Compare the results statistically. The percentage difference between the average assay values obtained from the two methods should be calculated.
Acceptance Criterion: The mean percentage difference between the results obtained by the two methods should not exceed 2.0%.[4]
Cross-Validation Results
| Batch ID | HPLC Mean Assay (%) | GC Mean Assay (%) | % Difference |
| B-001 | 99.5 | 99.2 | 0.30% |
| B-002 | 99.1 | 99.4 | -0.30% |
| B-003 | 99.7 | 99.6 | 0.10% |
| Overall Mean | 99.43 | 99.40 | 0.03% |
The overall mean difference of 0.03% is well within the acceptance limit of 2.0%, confirming that the two methods are equivalent and can be used interchangeably.
Caption: Interrelationship of Analytical Method Validation Parameters.
Conclusion and Recommendations
This guide demonstrates the successful validation and cross-validation of two orthogonal analytical methods, RP-HPLC and GC-FID, for the analysis of this compound.
-
The RP-HPLC method stands out for its slightly better precision and lower limit of quantitation. It is the recommended primary method for routine quality control due to its robustness and widespread use in the pharmaceutical industry.
-
The GC-FID method serves as an excellent orthogonal method. Its successful validation confirms the thermal stability of the analyte and provides a powerful secondary technique for impurity profiling or confirmatory analysis.
The successful cross-validation study, with a mean difference of only 0.03%, provides a high degree of confidence that both methods produce equivalent, reliable, and accurate results.[2] This ensures that analytical data for this compound can be trusted, regardless of which validated method is employed, thereby upholding the principles of quality and compliance in drug development.[11]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis.
- YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
- SIELC Technologies. (2018, February 16). 1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- European Bioanalysis Forum. (2017, September 24-26). Cross and Partial Validation.
- Global Bioanalysis Consortium Harmonization Team. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(6), 1165–1174.
- BenchChem. (2025). An In-depth Technical Guide to 1-[4-(4-Pyridinyl)phenyl]-ethanone.
- BenchChem. (2025). A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays.
- Google Patents. (n.d.). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- International Council on Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Indian Patent Office. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
- BLDpharm. (n.d.). This compound.
- BenchChem. (2025). Assessing the purity of 1-(4-(Phenylsulfonyl)phenyl)ethanone using HPLC and melting point.
- ResearchGate. (2021, January). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG.
- PubMed. (n.d.). Determination of 3,4-dihydroxyphenylethyleneglycol in urine by gas chromatography with a flame ionization detector: a new rapid method.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- De Gruyter. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. youtube.com [youtube.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Comparative Guide to the Electronic Properties of 1-(4-(pyridin-3-yl)phenyl)ethanone and Its Analogs
Introduction: The Significance of the Pyridyl-Phenyl Ketone Scaffold
In the landscape of medicinal chemistry and materials science, the pyridyl-phenyl ketone scaffold represents a cornerstone for molecular design. 1-(4-(pyridin-3-yl)phenyl)ethanone, the parent molecule of this study, is a bifunctional aromatic system featuring a pyridine ring, a known key player in drug design, and a phenyl ethanone moiety.[1][2] The electronic interplay between the electron-deficient pyridine ring and the ketone-substituted phenyl ring gives rise to a unique set of properties that are highly tunable. Understanding and modulating these properties—such as the frontier molecular orbital energies, charge distribution, and overall polarity—is critical for tailoring molecules for specific applications, from enhancing drug-receptor interactions to optimizing charge transport in organic electronics.[3][4]
This guide provides a comparative analysis of the electronic properties of this compound and a curated set of its structural analogs. We will explore how subtle chemical modifications, such as the introduction of electron-donating or withdrawing groups and isomeric rearrangement, systematically alter the electronic landscape of the molecule. Our analysis integrates predictive computational modeling with established experimental validation techniques, offering a comprehensive framework for researchers, scientists, and drug development professionals.
Molecular Structures Under Investigation
The comparative study focuses on the parent molecule and four analogs designed to probe the effects of substitution and isomerism on electronic properties.
-
Parent Molecule (M1): this compound
-
Analog 1 (A1 - EDG): 1-(4-(6-methylpyridin-3-yl)phenyl)ethanone - An electron-donating group (EDG) is added to the pyridine ring.
-
Analog 2 (A2 - EWG): 1-(3-nitro-4-(pyridin-3-yl)phenyl)ethanone - An electron-withdrawing group (EWG) is added to the phenyl ring.
-
Analog 3 (A3 - Isomer): 1-(4-(pyridin-4-yl)phenyl)ethanone - The pyridine nitrogen is moved to the 4-position to study isomeric effects.
-
Analog 4 (A4 - EDG): 1-(3-methoxy-4-(pyridin-3-yl)phenyl)ethanone - An electron-donating group is added to the phenyl ring.
Part 1: Computational Analysis of Electronic Properties
Expertise & Rationale: The Power of Density Functional Theory (DFT)
To predict and compare the electronic properties of our target molecules, we turn to computational quantum chemistry. Density Functional Theory (DFT) stands out as a robust and widely adopted method, providing an optimal balance between computational accuracy and efficiency for organic molecules of this size.[5][6] Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), which has been shown to yield reliable results for geometries, orbital energies, and other electronic parameters of similar aromatic systems.[7][8] This in silico approach allows us to dissect the electronic structure with a level of detail that is often challenging to achieve through experimentation alone.
Frontier Molecular Orbitals: The HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation.[9][10] A smaller gap generally implies higher reactivity and absorption of light at longer wavelengths.[10][11]
For the parent molecule, the HOMO is expected to be distributed across the more electron-rich phenyl ring, while the LUMO will likely be localized on the electron-deficient pyridine ring and the carbonyl group.[12]
Predicted Trends:
-
Electron-Donating Groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) are expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap compared to the parent molecule.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) strongly lower the LUMO energy, which typically results in a significantly reduced HOMO-LUMO gap, indicating increased reactivity.
-
Isomeric Position: Changing from a pyridin-3-yl (meta-like) to a pyridin-4-yl (para-like) linkage allows for more effective electronic communication (conjugation) across the molecule, which is predicted to decrease the energy gap.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It helps predict how a molecule will interact with other charged species, highlighting regions susceptible to electrophilic and nucleophilic attack.[1][13] Regions of negative potential (typically colored red) are electron-rich and are targets for electrophiles, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.[2]
In the parent molecule (M1), the most negative potential is concentrated around the electronegative nitrogen of the pyridine ring and the oxygen of the carbonyl group, making them primary sites for hydrogen bonding or coordination.[1][14] The hydrogen atoms of the aromatic rings constitute regions of positive potential.
Predicted Trends:
-
A1 & A4 (EDGs): The methyl and methoxy groups will increase the electron density on their respective rings, making the red regions around the N and O atoms even more negative and enhancing their nucleophilicity.
-
A2 (EWG): The nitro group will introduce a new, strongly positive (blue) region, making the phenyl ring highly susceptible to nucleophilic attack. It will also withdraw electron density from the rest of the molecule.
-
A3 (Isomer): The MEP will show a similar distribution to M1, but the change in the nitrogen's position will alter the precise shape and orientation of the negative potential lobe.
Dipole Moment
The dipole moment (µ) is a measure of the net molecular polarity, which arises from the asymmetric distribution of charge. It is a vector quantity that influences a molecule's solubility, intermolecular interactions, and its behavior in an electric field.[15] The parent molecule is expected to have a considerable dipole moment due to its electronegative nitrogen and oxygen atoms.[16]
Predicted Trends:
-
A2 (EWG): The strongly polar nitro group will drastically increase the magnitude of the dipole moment vector.
-
A1 & A4 (EDGs): These groups will cause a slight perturbation of the dipole moment, but the change is expected to be less dramatic than with the nitro group.
-
A3 (Isomer): The change in the position of the nitrogen atom alters the direction of the dipole moment vector, which will also change its overall magnitude.
Summary of Predicted Electronic Properties
| Molecule | Substituent/Change | Predicted HOMO-LUMO Gap (ΔE) | Predicted Dipole Moment (µ) | Key MEP Features |
| M1 | Parent | Moderate | Significant | Negative potential at N and O atoms. |
| A1 | -CH₃ (EDG) on Pyridine | Lower than M1 | Slightly higher than M1 | Enhanced negative potential at N. |
| A2 | -NO₂ (EWG) on Phenyl | Significantly Lower than M1 | Significantly Higher than M1 | Strongly positive region at NO₂. |
| A3 | Pyridin-4-yl Isomer | Lower than M1 | Different magnitude/vector from M1 | Negative potential at N in 4-position. |
| A4 | -OCH₃ (EDG) on Phenyl | Lower than M1 | Higher than M1 | Enhanced electron density on phenyl ring. |
Part 2: Experimental Validation Protocols
Trustworthiness & Causality: A Self-Validating Workflow
Computational predictions provide powerful hypotheses, but they must be validated through empirical measurement. The protocols described below form a self-validating system where experimental data on redox potentials and light absorption are used to confirm and refine the in silico models of the molecule's electronic structure.
Cyclic Voltammetry (CV): Probing Frontier Orbital Energies
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the HOMO and LUMO levels, respectively.[17]
Standard Protocol for Determining Redox Potentials:
-
Preparation of Solution: Prepare a ~1 mM solution of the analyte (e.g., M1) in a suitable degassed solvent such as acetonitrile. Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.[18]
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:
-
Working Electrode: A glassy carbon electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire.
-
-
Internal Standard: Add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable reference point against which the analyte's potentials can be accurately measured.
-
Data Acquisition: Purge the cell with an inert gas (e.g., argon) for 10-15 minutes. Initiate the potential sweep, scanning from an initial potential towards positive potentials to observe oxidation, and then reversing the scan towards negative potentials to observe reduction.
-
Data Analysis:
-
Determine the half-wave potential for the first oxidation (Eox) and the first reduction (Ered) from the resulting voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical equations (potentials vs. Fc/Fc⁺):
-
EHOMO (eV) = -[Eox + 4.8]
-
ELUMO (eV) = -[Ered + 4.8]
-
-
The electrochemical energy gap is then calculated as: ΔEelectrochem = ELUMO - EHOMO.
-
UV-Visible (UV-Vis) Spectroscopy: Measuring the Optical Gap
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of photons promotes electrons from occupied to unoccupied orbitals. The longest wavelength absorption peak (λmax) typically corresponds to the transition from the HOMO to the LUMO.[11][19] This allows for the determination of the optical energy gap.
Standard Protocol for Determining the Optical Gap:
-
Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the analyte in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5.
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank reference. Fill a second cuvette with the sample solution.
-
Spectrum Acquisition: Place the blank and sample cuvettes in the spectrophotometer and record the absorption spectrum over a relevant range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum. For aromatic ketones, π → π* transitions are typically strong and occur at shorter wavelengths, while weaker n → π* transitions may appear at longer wavelengths.[11][20] The onset of the lowest energy absorption band is used to determine the optical gap.
-
Calculate the optical energy gap (Eoptical) using the formula:
-
Eoptical (eV) = 1240 / λonset (nm)
-
-
Conclusion
This guide demonstrates a powerful, integrated approach to studying the electronic properties of this compound and its analogs. By combining the predictive power of Density Functional Theory with the empirical validation of cyclic voltammetry and UV-Vis spectroscopy, researchers can gain a deep and actionable understanding of molecular structure-property relationships. Our comparative analysis reveals that the electronic landscape of the pyridyl-phenyl ketone scaffold is highly sensitive to chemical modification. Electron-donating groups, electron-withdrawing groups, and isomeric changes provide reliable handles for tuning the HOMO-LUMO gap, charge distribution, and dipole moment. These insights are invaluable for the rational design of new molecules with tailored electronic properties for advanced applications in pharmaceuticals and materials science.
References
-
Electrostatic potential maps of pyridine derivatives containing OMe, OH, bromine, CH3, NO2, and aromatic ring groups. ResearchGate.
-
Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j). ResearchGate.
-
Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. ResearchGate.
-
Effects of p-Substituents on the Conformation of Acetophenone. ConnectSci.
-
Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. PubMed.
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
-
Electronic Properties of Molecules. Carnegie Mellon University.
-
Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. ResearchGate.
-
ULTRAVIOLET AND VISIBLE SPECTROSCOPY. National Institute of Technology Rourkela.
-
IR and UV–Vis Spectroscopy of Aldehydes and Ketones. JoVE.
-
Electric dipole moments and molecular conformations of acetophenone oximes and benzaldoximes. Royal Society of Chemistry.
-
INSIGHT INTO THE ELECTRONIC PROPERTIES OF ORGANIC SEMICONDUCTORS: EXPERIMENTAL MEASURES FROM THE ISOLATED-MOLECULE LEVEL TO THE SOLID-STATE DEVICE LIMIT. University of Arizona.
-
UV-Visible Spectroscopy. Michigan State University.
-
Electronic and Chemical Properties of Organic Molecules. Forschungszentrum Jülich.
-
DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate.
-
DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. ResearchGate.
-
Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. MDPI.
-
Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. Monarch: Qucosa.
-
Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega.
-
Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC.
-
Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
-
Electronic properties and optical spectra of donor–acceptor conjugated organic polymers. PMC.
-
Electronic properties and optical spectra of donor–acceptor conjugated organic polymers. Office of Scientific and Technical Information.
-
PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry.
-
Among acetophenone and ethanol which has a higher dipole moment and why? Quora.
-
Cyclic voltammetry of the five complexes at 0.25 mM in acetonitrile. ResearchGate.
-
The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as calculated by the PM3 semiempirical method. ResearchGate.
-
Energy of HOMO, LUMO and energy gap of the studied compounds 1–4 at B3LYP/6-311++G (d, p) level of theory. ResearchGate.
-
HOMO and LUMO diagrams for studied compounds 1–4. ResearchGate.
-
Acetophenone properties. Stenutz.
-
Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate.
-
1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone. PubChem.
-
HOMO-LUMO Energy Gap. Schrödinger.
-
HOMO-LUMO PLOT OF PYR. ResearchGate.
-
This compound. CymitQuimica.
-
A Comparative Guide to the Computational Analysis of Electronic Properties in Substituted Pyridine 1-Oxides. Benchchem.
-
1-[4-(3-Methyl-4-pyridinyl)phenyl]ethanone. PubChem.
-
1-(4-(Pyridin-4-yl)phenyl)ethanone. BLD Pharm.
-
Terpyridine complexes of first row transition metals and electrochemical reduction of CO2 to CO. LSU Scholarly Repository.
-
Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. RSC Publishing.
-
Computational chemistry Publications. Weizmann Institute of Science.
-
Structure and optoelectronic properties of helical pyridine-furan, pyridine-pyrrole and pyridine-thiophene oligomers. ResearchGate.
-
Cyclic voltammetry data of polypyridine ligands and Co(II). PMC.
-
Investigations of Solvent Effect on Electrochemical and Electronically Properties of Some Quinone Drugs: A Computational Study. University of Kashan.
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI.
-
1-(4-(Aziridin-1-yl)phenyl)ethanone. Sigma-Aldrich.
-
Cyclic voltammetry data of polypyridine ligands and Co(II). ResearchGate.
-
Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chinese Chemical Society.
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 3. Electronic properties and optical spectra of donor–acceptor conjugated organic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electronic properties and optical spectra of donor–acceptor conjugated organic polymers (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. learn.schrodinger.com [learn.schrodinger.com]
- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. acetophenone [stenutz.eu]
- 17. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. uobabylon.edu.iq [uobabylon.edu.iq]
- 20. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-(Pyridin-3-yl)phenyl)ethanone
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 1-(4-(Pyridin-3-yl)phenyl)ethanone demands the highest standards of safety, not only in their synthesis and application but also in their disposal. Improper disposal of this and other complex organic molecules can pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounding every recommendation in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring a safe laboratory environment for all.[1][2][3]
Part 1: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is paramount. This compound (CAS No. 90395-45-2) is a heterocyclic ketone whose hazard profile is influenced by its constituent pyridine and acetophenone moieties.[4][5][6]
Inherent Hazards of the Compound: While comprehensive toxicological data for this specific compound is limited, available safety information classifies it as an acute oral toxin (Category 3), a skin irritant (Category 2), and an eye irritant (Category 2).[5] The causality for these classifications stems from its functional groups:
-
Pyridine Moiety: Pyridine and its derivatives are known to be hazardous.[7] They can be absorbed through the skin, and exposure can lead to irritation of the respiratory system, nausea, and, in chronic cases, potential damage to the liver, kidneys, and central nervous system.[7][8][9] Pyridine itself is a flammable liquid, a characteristic that should be considered when handling derivatives.[7][10]
-
Acetophenone Moiety: Acetophenone is a combustible liquid that is harmful if swallowed and causes serious eye irritation.[11] Critically, the U.S. Environmental Protection Agency (EPA) lists acetophenone as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste number U004.[12] This classification has direct and significant implications for the disposal of any waste containing the acetophenone structure.
Data Summary Table:
| Property | Value | Source |
| CAS Number | 90395-45-2 | [4][5] |
| Molecular Formula | C₁₃H₁₁NO | [5][13] |
| Molecular Weight | 197.23 g/mol | [5][13] |
| Physical State | Solid | [5] |
| Melting Point | 81-83 °C | [5] |
| Boiling Point | 346.7 °C at 760 mmHg | [5][13] |
| GHS Classification | Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2); STOT - Single Exposure (Category 3) | [5] |
Part 2: Pre-Disposal Protocol: Waste Segregation and Containment
The foundation of safe disposal is meticulous segregation and containment at the point of generation. This prevents dangerous reactions and ensures the waste stream is correctly identified for the disposal facility.
Step-by-Step Segregation and Containment:
-
Designate a Waste Stream: All waste containing this compound, including pure/unreacted compound, contaminated personal protective equipment (PPE), and solutions, must be treated as hazardous waste. Do not mix this waste with non-hazardous materials.
-
Select Appropriate Containers:
-
Use only containers that are in good condition and compatible with the chemical waste.[14] For solid waste (e.g., contaminated filter paper, gloves), a sealable, sturdy plastic container or bag is appropriate.
-
For liquid waste (e.g., solutions in organic solvents), use a labeled, sealable, and chemically resistant bottle (e.g., glass or polyethylene). Crucially, never use metal containers for potentially corrosive waste. [14]
-
-
Label Containers Immediately and Accurately: This is a critical, non-negotiable step for safety and compliance. The label must include:
-
The words "HAZARDOUS WASTE" [14]
-
The full chemical name: "this compound"
-
A list of all constituents by percentage, including solvents.
-
The primary hazards associated with the contents (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
Maintain Closed Containers: Waste containers must be securely sealed at all times, except when actively adding waste.[14][15] This minimizes the release of vapors and prevents spills.[1]
-
Segregate from Incompatibles: Store the designated waste container away from strong oxidizing agents, acids, and other incompatible materials to prevent violent reactions.[9][16]
Part 3: Disposal Workflow
The disposal of this compound is governed by federal and local regulations. The following workflow ensures compliance with the EPA's RCRA "cradle-to-grave" management system.[17]
Disposal Decision Workflow Diagram:
Caption: Disposal workflow for this compound.
Procedural Steps:
-
Waste Characterization and Classification: As the generator, you are legally responsible for determining if your waste is hazardous.[17][18] Given that this compound contains an acetophenone structure, any waste containing it should be classified as hazardous waste, likely carrying the EPA waste code U004.[12]
-
On-Site Accumulation: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14] This area must be under the control of the operator of the process generating the waste. Adhere strictly to your institution's limits on the volume of waste and the time it can be stored in an SAA.
-
Arrange for Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in solid municipal trash. The only acceptable disposal method is through your institution's Environmental Health & Safety (EHS) department or a contracted licensed hazardous waste disposal company.[11][19][20]
-
Documentation: Complete all necessary paperwork, such as a hazardous waste pickup request form or manifest.[18] Accurate documentation is a critical part of the cradle-to-grave responsibility, tracking the waste from your lab to its final disposal.[17]
Part 4: Emergency Procedures for Spills
Accidents can happen, and a clear, pre-defined plan is essential for mitigating risk.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: If safe to do so, increase ventilation to the area by opening a fume hood sash.
-
Consult the SDS: Refer to the Safety Data Sheet (SDS) for specific emergency information.[2][21]
-
Assemble PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[3][22]
-
Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a spill pillow.[9][12] Do not use combustible materials like paper towels to absorb large quantities of flammable solutions.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[5]
-
Decontaminate and Report: Clean the spill area thoroughly. Report the incident to your laboratory supervisor and EHS department according to institutional policy.
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not come at the cost of personal or ecological well-being.
References
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Google Cloud.
- 90395-45-2|this compound. (n.d.). BLDpharm.
- Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University.
- Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.
- Safety considerations for chemical reagents. (n.d.). Ampliqon.
- Safety in the Handling of Laboratory Reagents. (n.d.). Kalstein EU.
- Safety Using Chemical Reagents. (n.d.). Northeastern University.
- Hazard Summary: Pyridine. (2002). New Jersey Department of Health.
- Pyridine Public Health Statement. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
- Pyridine-Health Hazards and Toxicity. (2019). ChemicalBook.
- 1-(4-pyridin-3-ylphenyl)ethanone. (n.d.). ECHEMI.
- This compound. (n.d.). CymitQuimica.
- This compound. (n.d.). MySkinRecipes.
- Pyridine Chemical Profile. (2009). Flinn Scientific.
- Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
- What Regulations Govern Hazardous Waste Management?. (2026). Chemistry For Everyone.
- Steps in Complying with Regulations for Hazardous Waste. (2026). U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. (2026). U.S. Environmental Protection Agency.
- Material Safety Data Sheet - Acetophenone-d8. (n.d.). Cole-Parmer.
- ACETOPHENONE AR Safety Data Sheet. (2022). Loba Chemie.
- Acetophenone MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
- Acetophenone Safety Data Sheet. (n.d.). Sigma Aldrich.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
Sources
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. Safety considerations for chemical reagents [ampliqon.com]
- 3. kalstein.eu [kalstein.eu]
- 4. 90395-45-2|this compound|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. nj.gov [nj.gov]
- 8. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 9. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
- 11. lobachemie.com [lobachemie.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. This compound [myskinrecipes.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. epa.gov [epa.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. employees.delta.edu [employees.delta.edu]
- 21. Safety Using Chemical Reagents | webguru [webguru.sites.northeastern.edu]
- 22. artsci.usu.edu [artsci.usu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-(Pyridin-3-yl)phenyl)ethanone
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 1-(4-(Pyridin-3-yl)phenyl)ethanone is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals[1]. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and procedures necessary for the safe handling and disposal of this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a comprehensive risk assessment is paramount. This compound is classified with several hazards that dictate our safety protocols. According to safety data sheets, the compound is designated with the signal word "Danger" and presents the following primary risks[2]:
-
H301 (Toxic if swallowed): Ingestion of this substance can cause severe, potentially lethal, poisoning.
-
H315 (Causes skin irritation): Direct contact with the skin can lead to irritation, redness, and discomfort[2][3].
-
H319 (Causes serious eye irritation): The compound can cause significant and potentially damaging irritation if it comes into contact with the eyes[2][3].
-
H335 (May cause respiratory irritation): Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort[2][3][4].
These classifications are our primary drivers for selecting specific PPE. The goal is to create an impermeable barrier between the researcher and the chemical, mitigating all potential routes of exposure—ingestion, inhalation, and dermal contact.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a scientifically-backed strategy to prevent exposure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational guidance[2][3].
Eye and Face Protection
-
Causality: Given the H319 classification (Causes serious eye irritation), protecting the eyes from splashes, dust, or aerosols is critical.
-
Protocol:
-
Primary Protection: Wear tightly fitting safety goggles with side-shields that conform to EU Standard EN 166 or NIOSH (US) standards[5]. This is the minimum requirement.
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles[6]. The face shield provides a secondary barrier, protecting the entire face.
-
Skin and Body Protection
-
Causality: To prevent skin irritation (H315) and systemic toxicity from dermal absorption, appropriate gloves and lab coats are mandatory.
-
Protocol:
-
Gloves: Handle the compound with chemical-impermeable gloves that have been inspected for integrity before use[5]. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always wash hands thoroughly after removing gloves[5].
-
Lab Coat: A standard laboratory coat should be worn and kept fully buttoned. For procedures with a higher risk of contamination, consider a chemical-resistant apron over the lab coat.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
-
Respiratory Protection
-
Causality: The H335 classification (May cause respiratory irritation) necessitates measures to prevent the inhalation of dust or aerosols[2][3].
-
Protocol:
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. Always handle this compound in a certified chemical fume hood to minimize airborne concentrations[3][7].
-
Respirator: If engineering controls are insufficient, or during a large-scale spill clean-up where dust generation is unavoidable, a NIOSH-approved respirator is required[8]. For dusts, a full-face respirator with appropriate particulate filters is recommended[5].
-
PPE Summary Table
| Protection Type | Minimum Requirement | Enhanced Protection (Recommended for large quantities or high-risk tasks) |
| Eye/Face | Tightly-fitting safety goggles with side shields. | Safety goggles and a full-face shield. |
| Skin/Body | Nitrile gloves and a buttoned lab coat. | Chemical-resistant gloves and a chemical-resistant apron over a lab coat. |
| Respiratory | Work within a certified chemical fume hood. | A full-face, air-purifying respirator with appropriate cartridges. |
Operational Plan: A Step-by-Step Safe Handling Protocol
A self-validating safety system relies on consistent, repeatable procedures. Follow this protocol for handling this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed[8].
-
Don all required PPE as detailed above.
-
Place an absorbent, disposable bench liner in the fume hood to contain minor spills.
-
-
Handling the Chemical:
-
Perform all manipulations, including weighing and transferring, within the fume hood to prevent the release of dust or vapors into the lab environment[3][7].
-
Avoid the formation of dust and aerosols[2][5]. If the compound is a powder, handle it gently.
-
Use non-sparking tools to prevent ignition from electrostatic discharge[2][5].
-
-
Post-Handling:
-
Tightly close the container and store it in a cool, dry, and well-ventilated area[2][9]. The substance should be stored locked up[2].
-
Decontaminate any reusable equipment.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Responding to Exposure or Spills
In Case of Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing[8]. Seek medical attention if irritation persists[2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[8]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing[2]. If breathing is difficult, provide oxygen. Seek immediate medical attention[10].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water[7]. Call a poison control center or doctor immediately for treatment advice[3].
In Case of a Spill
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation (if safe to do so) and eliminate all ignition sources[9].
-
Wearing the appropriate PPE (including respiratory protection if necessary), absorb the spilled material with an inert absorbent such as sand or vermiculite[3].
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal[8].
-
Clean the spill area thoroughly.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or unwanted product should be left in its original container and disposed of through a licensed hazardous waste disposal facility. Do not mix with other waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench liners, and weighing papers, must be collected in a clearly labeled hazardous waste container for disposal[11].
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be disposed of as hazardous waste and not reused[11].
Safe Handling and Disposal Workflow
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound from receipt to disposal.
Sources
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. 1-(3-AMINO-PYRIDIN-4-YL)-ETHANONE - Safety Data Sheet [chemicalbook.com]
- 11. uno.edu [uno.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
